molecular formula C11H13N3O2 B2869743 Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate CAS No. 930395-88-3

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Cat. No.: B2869743
CAS No.: 930395-88-3
M. Wt: 219.244
InChI Key: LWVNNGDSNSDZKD-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyano-2-pyrazin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVNNGDSNSDZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the synthetic pathways leading to tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a valuable heterocyclic building block in contemporary drug discovery and development. The guide is tailored for researchers, medicinal chemists, and process development scientists, offering a deep dive into the reaction mechanisms, detailed experimental protocols, and the strategic considerations underpinning the synthesis of this target molecule.

Strategic Overview: The Importance and Synthetic Logic

This compound belongs to the class of α-aryl-α-cyanoacetates, which are pivotal intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures. The pyrazine ring is a common motif in pharmaceuticals, and the cyano and ester functionalities provide versatile handles for further chemical elaboration.

The synthesis of this target molecule can be approached via several strategic routes. The most classical and well-understood pathway involves a two-step sequence: a Knoevenagel condensation followed by a selective reduction. A more contemporary, direct approach utilizes a palladium-catalyzed α-arylation of a cyanoacetate precursor. This guide will explore both methodologies, providing the theoretical basis and practical execution details for each.

Visualized Synthetic Workflows

G cluster_0 Pathway 1: Knoevenagel Condensation & Reduction cluster_1 Pathway 2: Palladium-Catalyzed α-Arylation P1_Start Pyrazine-2-carbaldehyde + tert-Butyl Cyanoacetate P1_Step1 Knoevenagel Condensation P1_Start->P1_Step1 P1_Inter Unsaturated Intermediate (tert-butyl 2-cyano-2-(pyrazin-2-ylidene)acetate) P1_Step1->P1_Inter P1_Step2 Selective Reduction P1_Inter->P1_Step2 P1_End Target Molecule P1_Step2->P1_End P2_Start 2-Halopyrazine + tert-Butyl Cyanoacetate P2_Step1 Pd-Catalyzed Cross-Coupling P2_Start->P2_Step1 P2_End Target Molecule P2_Step1->P2_End

Caption: High-level comparison of the two primary synthetic routes.

Primary Pathway: Knoevenagel Condensation Followed by Reduction

This robust, two-step method is often the first choice for synthesis due to its reliable nature and the use of common laboratory reagents. It begins with the formation of a carbon-carbon double bond, which is subsequently reduced to yield the final saturated product.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C=C bond formation.[1] It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2]

Causality and Mechanism: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine).[2][3] The base's primary role is to deprotonate the α-carbon of tert-butyl cyanoacetate. This carbon is particularly acidic because the resulting carbanion is stabilized by resonance through both the adjacent cyano (-CN) and ester (-COOtBu) groups.[3] This stabilized carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of pyrazine-2-carbaldehyde. The resulting tetrahedral alkoxide intermediate is protonated, forming a β-hydroxy compound (an aldol adduct).[3] Under the reaction conditions, this intermediate readily undergoes base-induced dehydration, eliminating a molecule of water to form the thermodynamically stable conjugated system of the α,β-unsaturated product.[4]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps TBC tert-Butyl Cyanoacetate Carbanion Resonance-Stabilized Carbanion TBC->Carbanion Deprotonation PYR Pyrazine-2-carbaldehyde Adduct β-Hydroxy Adduct PYR->Adduct Nucleophilic Attack Base Base (e.g., Piperidine) Carbanion->Adduct Nucleophilic Attack Product Unsaturated Product + H₂O Adduct->Product Dehydration

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add pyrazine-2-carbaldehyde (1.0 eq), tert-butyl cyanoacetate (1.1 eq), and toluene (100 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure unsaturated intermediate.

ParameterValue/ConditionRationale
Solvent TolueneAllows for azeotropic removal of water via Dean-Stark apparatus, driving the reaction equilibrium forward.
Catalyst PiperidineA mild base sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[2]
Temperature Reflux (~110-120 °C)Provides the necessary activation energy for the reaction and facilitates water removal.
Stoichiometry 1.1 eq of tert-butyl cyanoacetateA slight excess of the nucleophile ensures complete consumption of the aldehyde.
Work-up Acid/Base WashesRemoves the basic catalyst (piperidine) and any unreacted starting materials or acidic/basic impurities.
Step 2: Selective Reduction

To obtain the target saturated compound, the carbon-carbon double bond of the Knoevenagel product must be selectively reduced.

Causality and Reagent Choice: The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the cyano or ester groups. Sodium borohydride (NaBH₄) is an excellent choice for this transformation.[5] While typically used for reducing aldehydes and ketones, NaBH₄ can reduce activated C=C double bonds, such as those conjugated with electron-withdrawing groups like cyano and ester moieties. The reaction is typically performed in an alcoholic solvent at a reduced temperature.[5][6]

  • Reaction Setup: Dissolve the unsaturated intermediate (1.0 eq) in ethanol (EtOH, 100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.[5]

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Execution: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.[5]

  • Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the effervescence ceases and the pH is neutral. Pour the mixture into a separatory funnel with water and extract with dichloromethane (CH₂Cl₂) (3 x 75 mL).[5]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography if necessary to yield the final target molecule.

ParameterValue/ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reagent capable of reducing the activated C=C bond without affecting the ester or cyano groups.[5][6]
Solvent Ethanol (EtOH)A protic solvent that is compatible with NaBH₄ and effectively dissolves the substrate.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction; warming allows the reaction to proceed to completion.
Stoichiometry 1.5 eq of NaBH₄A moderate excess ensures the complete reduction of the double bond.
Work-up Acidic QuenchNeutralizes the excess NaBH₄ and the basic borate salts formed during the reaction.

Alternative Pathway: Palladium-Catalyzed α-Arylation

A more modern and convergent approach is the direct α-arylation of tert-butyl cyanoacetate using a palladium catalyst.[7] This method forms the key C-C bond in a single, highly efficient step.

Principle and Mechanism: This cross-coupling reaction involves the reaction of an aryl halide (e.g., 2-chloropyrazine or 2-bromopyrazine) with the enolate of tert-butyl cyanoacetate. The catalytic cycle typically involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Deprotonation: A strong, non-nucleophilic base (e.g., LiHMDS or NaH) generates the enolate of tert-butyl cyanoacetate.

  • Transmetalation/Ligand Exchange: The enolate coordinates to the palladium center.

  • Reductive Elimination: The aryl and cyanoacetate groups couple, releasing the final product and regenerating the Pd(0) catalyst.[8]

The choice of ligand (e.g., bulky, electron-rich phosphines like tBuXPhos) is crucial for facilitating the reductive elimination step and preventing side reactions.[8]

Advantages:

  • Atom Economy: A highly convergent, single-step synthesis.

  • Directness: Avoids the need for an intermediate and a separate reduction step.

Challenges:

  • Base Sensitivity: Requires a strong base, which may not be compatible with other functional groups on more complex substrates.[7]

  • Catalyst Cost: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Reaction Optimization: The reaction conditions (catalyst, ligand, base, solvent) often require careful optimization.

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies. The two-step Knoevenagel condensation/reduction pathway offers a reliable and well-understood route suitable for most laboratory settings. For applications where process efficiency and atom economy are paramount, the palladium-catalyzed α-arylation presents a powerful, albeit more specialized, alternative. The choice of synthetic route will ultimately depend on factors such as scale, cost of reagents, available equipment, and the specific purity requirements of the final product.

References

  • ResearchGate. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Available at: [Link]

  • ACS Publications. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides | Organic Letters. Available at: [Link]

  • ACS Publications. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides | Organic Letters. Available at: [Link]

  • Chu Lab @ Tsinghua University. (n.d.). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Available at: [Link]

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]

  • Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available at: [Link]

  • YouTube. (2023). Knoevenagel condensation. Available at: [Link]

Sources

Spectroscopic data for Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis is the cornerstone of this characterization, and this document serves as a practical, in-depth reference for interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this specific molecule.

The narrative that follows is designed to go beyond a mere listing of data points. It explains the causal relationships behind the observed spectral features, grounding the interpretation in the fundamental principles of chemical structure and reactivity. Each section is constructed to be a self-validating component of the overall structural elucidation, where data from one technique corroborates the findings of another.

Molecular Structure and Synthetic Context

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound possesses a unique combination of functional groups: a bulky tert-butyl ester, a synthetically versatile nitrile group, and an electron-deficient pyrazine ring, all attached to a central chiral carbon.

Figure 1: Structure of this compound.

A common and effective method for synthesizing α-aryl-α-cyanoacetates involves the nucleophilic substitution of an activated aryl halide with the enolate of a cyanoacetate ester.[1] In this case, the reaction of 2-chloropyrazine with tert-butyl cyanoacetate in the presence of a non-nucleophilic base like sodium hydride provides a direct route to the target compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 2-Chloropyrazine 2-Chloropyrazine Product Tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate 2-Chloropyrazine->Product Displaces Cl- Tert-butyl\ncyanoacetate Tert-butyl cyanoacetate Base Sodium Hydride (NaH) Tert-butyl\ncyanoacetate->Base Deprotonation Nucleophilic\nCarbanion Nucleophilic Carbanion Base->Nucleophilic\nCarbanion Forms Solvent Anhydrous DMF Nucleophilic\nCarbanion->2-Chloropyrazine SNAr Attack

Figure 2: Plausible synthetic route for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. All NMR data presented here are referenced to standard solvent signals.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: Expected ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.75d~1.51HH-3 (Pyrazine)Adjacent to two ring nitrogens, highly deshielded.
~8.65dd~2.5, 1.51HH-5 (Pyrazine)Deshielded by adjacent nitrogen and coupled to H-3 and H-6.
~8.55d~2.51HH-6 (Pyrazine)Coupled to H-5.
~5.20s-1Hα-CHSinglet due to lack of adjacent protons; deshielded by nitrile, ester, and pyrazine.
~1.50s-9H-C(CH₃)₃Classic tert-butyl singlet, shielded environment.

The downfield shift of the pyrazine protons is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms, which reduce the electron density around the ring protons. The α-methine proton is significantly deshielded by the cumulative inductive and anisotropic effects of the pyrazine ring, the nitrile group (C≡N), and the carbonyl group (C=O) of the ester. The tert-butyl group, being electronically isolated, presents a sharp, intense singlet corresponding to nine equivalent protons, a hallmark feature in ¹H NMR.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and functional group identity.

Table 2: Expected ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~163.5CEster C=OTypical chemical shift for an ester carbonyl carbon.
~148.0CC-2 (Pyrazine)Quaternary carbon attached to nitrogen and the acetate moiety.
~145.0CHC-3 (Pyrazine)Aromatic CH deshielded by adjacent nitrogen.
~144.5CHC-5 (Pyrazine)Aromatic CH deshielded by adjacent nitrogen.
~143.0CHC-6 (Pyrazine)Aromatic CH.
~115.0CNitrile C≡NCharacteristic shift for a nitrile carbon.
~84.0C-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~45.0CHα-CHAliphatic carbon deshielded by three electron-withdrawing groups.
~27.8CH₃-C(CH₃ )₃Equivalent methyl carbons of the tert-butyl group.

The spectrum is expected to show nine distinct signals, consistent with the molecular structure. The carbonyl and nitrile carbons are readily identified by their characteristic downfield shifts. The four distinct signals for the pyrazine ring carbons confirm its asymmetric substitution. The aliphatic carbons, including the α-methine and the tert-butyl carbons, appear in the upfield region as expected.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

G Sample Liquid/Solid Sample ATR_Crystal ATR Crystal (e.g., Diamond) Sample->ATR_Crystal Place on Detector Detector ATR_Crystal->Detector Evanescent wave interacts with sample, reflects to IR_Beam IR Beam IR_Beam->ATR_Crystal Passes through Spectrum FTIR Spectrum (Transmittance vs. Wavenumber) Detector->Spectrum Generates

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2980C-H stretchAliphatic (tert-butyl)Medium-Strong
~2250C≡N stretchNitrileMedium
~1745C=O stretchEster (tert-butyl)Strong
~1580, ~1470C=N, C=C stretchPyrazine ringMedium-Weak
~1250, ~1150C-O stretchEsterStrong

The IR spectrum provides a clear fingerprint of the key functional groups. A strong, sharp absorption around 1745 cm⁻¹ is definitive for the ester carbonyl stretch.[5] The nitrile group presents a characteristic, though less intense, sharp peak around 2250 cm⁻¹.[6] The presence of the pyrazine ring is confirmed by characteristic aromatic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Finally, the C-H stretches of the tert-butyl group are observed just below 3000 cm⁻¹, and the strong C-O ester stretches are prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

G cluster_source Ion Source (e.g., ESI) cluster_analyzer Mass Analyzer (e.g., TOF) Sample Sample in Solution Ion [M+H]⁺ or [M+Na]⁺ Sample->Ion Ionization Sort Separate Ions by m/z Ion->Sort Detector Detector Sort->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Figure 4: Simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Table 4: Expected Mass Spectrometry Data (ESI-HRMS)

m/z (Daltons)FormulaIonDescription
234.1135[C₁₁H₁₄N₃O₂]⁺[M+H]⁺Protonated molecular ion
256.0954[C₁₁H₁₃N₃NaO₂]⁺[M+Na]⁺Sodiated molecular ion
178.0509[C₇H₆N₃O₂]⁺[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group
150.0556[C₇H₆N₃]⁺[M+H - C₄H₈ - CO]⁺Subsequent loss of carbon monoxide

The molecular formula of this compound is C₁₁H₁₃N₃O₂. The calculated monoisotopic mass is 233.1008 Da. In positive-ion ESI-HRMS, we would expect to observe the protonated molecule [M+H]⁺ at m/z 234.1135 and potentially a sodium adduct [M+Na]⁺ at m/z 256.0954.[2]

A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a prominent fragment ion at m/z 178.0509. This fragmentation is a key diagnostic feature that confirms the presence of the tert-butyl ester group and validates the data obtained from NMR and IR spectroscopy.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a compelling example of how different spectroscopic techniques provide complementary and confirmatory evidence.

  • ¹H and ¹³C NMR define the complete carbon-hydrogen framework and the connectivity of the molecule.

  • IR spectroscopy confirms the presence of the key nitrile and ester carbonyl functional groups predicted by the NMR data.

  • Mass Spectrometry establishes the correct molecular weight and formula, while its fragmentation pattern (loss of isobutylene) provides unequivocal proof of the tert-butyl ester moiety.

Together, these datasets create a robust and self-validating analytical package, providing researchers with the high level of confidence required for subsequent studies in drug development and chemical biology.

References

  • Supplementary Material (ESI) for Chemical Communications, The Royal Society of Chemistry, 2007.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes, SpringerLink.
  • tert-Butyl acetate (540-88-5) 13C NMR spectrum, ChemicalBook.
  • tert-Butyl acet
  • Cyanoacetic acid, tert-butyl ester - Optional[
  • Synthesis of 3-Cyano-2-fluoropyridines, ResearchG

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An In-depth Technical Guide to Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: Synthesis, Structure, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document consolidates information on its constituent precursors, predicts its chemical and physical properties, and proposes a robust synthetic route based on established chemical principles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazine derivatives.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules targeting a wide range of biological targets. Pyrazine derivatives have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antitubercular, and antidiabetic agents.[1][3] The introduction of a cyanoacetate moiety onto the pyrazine ring, as in this compound, offers a versatile handle for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic value.

Chemical Structure and Properties

This compound is characterized by a central alpha-carbon substituted with a pyrazine ring, a cyano group, and a tert-butyl ester. This unique combination of functional groups dictates its chemical reactivity and physical properties.

G a This compound b

Figure 1: Chemical structure of this compound.

Table 1: Core Chemical Identifiers and Predicted Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₂[4]
Molecular Weight 219.24 g/mol Calculated
IUPAC Name This compound---
CAS Number Not available---
Predicted XLogP 1.5[5] (for chloro-derivative)
Predicted Hydrogen Bond Donors 0---
Predicted Hydrogen Bond Acceptors 5---
Predicted Rotatable Bonds 3---

Proposed Synthesis: A Mechanistic Approach

A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a suitable 2-halopyrazine with the enolate of tert-butyl cyanoacetate. 2-Chloropyrazine is a commercially available and reactive starting material for this purpose.[6][7][8] The reaction is predicated on the activation of the pyrazine ring towards nucleophilic attack by the electron-withdrawing nitrogen atoms.

G cluster_0 Reagents & Conditions cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product 2-Chloropyrazine 2-Chloropyrazine Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyrazine->Nucleophilic Aromatic Substitution (SNAr) Tert-butyl cyanoacetate Tert-butyl cyanoacetate Tert-butyl cyanoacetate->Nucleophilic Aromatic Substitution (SNAr) Enolate Formation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Tert-butyl cyanoacetate Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF)->Nucleophilic Aromatic Substitution (SNAr) Aqueous Workup Aqueous Workup Nucleophilic Aromatic Substitution (SNAr)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Chloropyrazine

  • Tert-butyl cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl cyanoacetate (1.1 equivalents) dropwise at 0 °C. The causality behind this step is the deprotonation of the active methylene group of tert-butyl cyanoacetate by the strong base (NaH) to form the corresponding nucleophilic enolate.

  • Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. The rationale for this is the subsequent nucleophilic attack of the generated enolate on the electron-deficient C2 position of the pyrazine ring, displacing the chloride leaving group.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The application of heat is often necessary to overcome the activation energy of the SₙAr reaction.

  • Upon completion of the reaction, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any unreacted base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and known spectral data for its constituent functional groups and related pyrazine derivatives.[5][9][10][11][12]

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.6-8.8 (m, 3H, pyrazine-H), 5.1 (s, 1H, α-CH), 1.5 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ 165 (C=O), 145-148 (pyrazine C), 115 (CN), 84 (O-C(CH₃)₃), 60 (α-C), 28 (C(CH₃)₃)
IR (KBr, cm⁻¹)~2250 (C≡N stretch), ~1740 (C=O ester stretch), ~1580, 1470 (pyrazine ring stretches)
Mass Spec. (EI)m/z (%): 219 (M⁺), 163 ([M - C₄H₈]⁺), 119 ([M - C₄H₉O₂]⁺)

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable intermediate in drug discovery programs. The pyrazine core is a known pharmacophore in various therapeutic areas.[1][2][3] The cyano and ester groups provide handles for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.

G cluster_0 Chemical Modifications cluster_1 Potential Therapeutic Areas Start This compound Ester Hydrolysis Ester Hydrolysis Start->Ester Hydrolysis Cyano Group Reduction Cyano Group Reduction Start->Cyano Group Reduction Decarboxylation Decarboxylation Start->Decarboxylation Amide Coupling Amide Coupling Ester Hydrolysis->Amide Coupling Oncology Oncology Amide Coupling->Oncology Amine Derivatization Amine Derivatization Cyano Group Reduction->Amine Derivatization Infectious Diseases Infectious Diseases Amine Derivatization->Infectious Diseases Neurological Disorders Neurological Disorders Decarboxylation->Neurological Disorders

Figure 3: Potential derivatization pathways and therapeutic applications.

Potential derivatizations include:

  • Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

  • Reduction of the cyano group to a primary amine, which can be further functionalized.

  • Decarboxylation to yield a pyrazinylacetonitrile derivative.

These modifications can lead to novel compounds with potential activity as kinase inhibitors, receptor antagonists, or enzyme inhibitors, areas where pyrazine derivatives have shown considerable promise.[1]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Although detailed experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from related compounds. The proposed synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data provides a benchmark for its characterization. Further research into the derivatization and biological evaluation of this compound and its analogues is warranted to explore its full potential in medicinal chemistry.

References

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An In-depth Technical Guide to the Characterization of Dabrafenib (CAS Number: 930395-88-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 930395-88-3, is a potent and selective inhibitor of mutated BRAF kinase, a key oncogenic driver in several cancers.[1][2][3] This guide provides a comprehensive technical overview of Dabrafenib, from its fundamental mechanism of action to practical experimental protocols for its characterization. As a targeted therapy, understanding its molecular interactions, pharmacokinetic profile, and methods for its analysis is crucial for researchers and drug development professionals.

Molecular and Pharmacological Profile

Mechanism of Action

Dabrafenib is a small molecule inhibitor that selectively targets the BRAF kinase, particularly the V600E mutant form.[1][2] The BRAF gene is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[4][5][6] This pathway regulates essential cellular processes, including cell growth, proliferation, and survival.[4][7]

In approximately 50% of melanomas and a smaller percentage of other cancers, a specific point mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[5][8] This aberrant activation results in uncontrolled downstream signaling through the MAPK cascade, promoting tumorigenesis.[5][7] Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutated BRAF kinase and disrupting its activity.[1] This blockade leads to the inhibition of MEK and ERK phosphorylation, ultimately causing G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[9]

Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway. This is a critical consideration in both research and clinical settings.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression Regulates

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.

Pharmacokinetics

Dabrafenib is orally bioavailable with an absolute oral bioavailability of 95%.[3][10] It exhibits time-dependent pharmacokinetics due to the induction of its own metabolism, primarily through cytochrome P450 (CYP) enzymes 3A4 and 2C8.[10] This auto-induction means that a steady state is typically reached after approximately 14 days of consistent dosing.[10]

Table 1: Key Pharmacokinetic Parameters of Dabrafenib

ParameterValueReference
Absolute Bioavailability95%[3][10]
MetabolismCYP3A4/2C8[10]
Time to Steady State~14 days[10]
Active MetaboliteHydroxy-dabrafenib[10]

Dabrafenib is metabolized into several compounds, with hydroxy-dabrafenib being pharmacologically active.[10] The main route of elimination is through oxidative metabolism and biliary excretion.[10]

Chemical Synthesis and Characterization

Synthesis Overview

The synthesis of Dabrafenib involves a multi-step process. While several synthetic routes have been published, a common approach involves key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[11] Detailed synthetic procedures can be found in the patent literature, for example, WO 2009137391.[11] The synthesis requires careful control of reaction conditions to minimize the formation of impurities, such as phenyl amino Dabrafenib, which can arise from the conversion of an aromatic fluoro group to an amine.[12]

Analytical Characterization

Accurate and robust analytical methods are essential for the quantification and characterization of Dabrafenib in both bulk form and biological matrices.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of Dabrafenib. A typical method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture.[13] Detection is commonly performed using a UV detector at a wavelength of approximately 223 nm.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of Dabrafenib and its metabolites in biological samples such as plasma, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[14][15] This technique typically involves a protein precipitation or liquid-liquid extraction step for sample preparation, followed by chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.[14][15]

Preclinical and Clinical Evaluation

Preclinical Studies

In preclinical models, Dabrafenib has demonstrated potent and selective inhibition of BRAF V600-mutant cell lines.[16] In cell proliferation assays, Dabrafenib has shown IC50 values in the nanomolar range for BRAF V600E, V600K, and V600D mutant cell lines.[16][17] In vivo studies using xenograft models have confirmed its ability to inhibit tumor growth.

Table 2: In Vitro Activity of Dabrafenib in Selected Cell Lines

Cell LineBRAF MutationgIC50 (nM)Reference
A375PV600E<200[16]
WM-115V600D<30[16]
YUMACV600K<30[16]
Clinical Trials

Numerous clinical trials have evaluated the safety and efficacy of Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib.[18][19][20] The combination therapy has shown improved outcomes compared to Dabrafenib alone in patients with BRAF V600 mutation-positive advanced melanoma.[21][22] Clinical trials have also investigated its use in other BRAF-mutated cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[3][23]

Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of Dabrafenib on the proliferation of cancer cell lines.

Materials:

  • BRAF V600-mutant and wild-type cancer cell lines

  • Complete cell culture medium

  • Dabrafenib stock solution (in DMSO)

  • 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at an appropriate density (e.g., 500-2000 cells/well) in a 384-well plate and incubate overnight.[16]

  • Prepare serial dilutions of Dabrafenib in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of Dabrafenib or DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16]

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal growth inhibitory concentration (gIC50) by plotting the percentage of cell growth inhibition against the log of Dabrafenib concentration.

Cell_Proliferation_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition A Seed cells in 384-well plate B Prepare Dabrafenib serial dilutions A->B C Treat cells with Dabrafenib B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate gIC50 F->G

Caption: Workflow for determining the gIC50 of Dabrafenib using a cell proliferation assay.

Western Blot for ERK Phosphorylation

This protocol describes a method to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

  • BRAF V600-mutant cancer cell lines

  • Complete cell culture medium

  • Dabrafenib stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of Dabrafenib or DMSO for a specified time (e.g., 1-24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutated cancers. A thorough understanding of its mechanism of action, pharmacokinetic properties, and appropriate analytical and experimental methodologies is paramount for its effective use in research and drug development. This guide provides a foundational overview to aid scientists in their exploration and characterization of this important therapeutic agent.

References

  • O'Neill, V., & etc. (2018). Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

  • Gibney, G. T., & Zager, J. S. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Retrieved from [Link]

  • Falchook, G. S., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4442-4453. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate? Retrieved from [Link]

  • MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

  • Paganz, G., & et al. (2018). Pharmacokinetics and metabolism of dabrafenib and trametinib in BRAF V600E/K metastatic melanoma. Retrieved from [Link]

  • Chen, D., et al. (2021). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. Journal of Immunology Research, 2021, 6696957. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors generates a blockade point in MAPK pathway at two different levels, inhibiting oncogenic downstream signaling and causing cell cycle arrest. Retrieved from [Link]

  • MDPI. (n.d.). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Retrieved from [Link]

  • van der Noll, R., & et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Retrieved from [Link]

  • Lito, P., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics, 10(3), 385-394. Retrieved from [Link]

  • van der Noll, R., & et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Retrieved from [Link]

  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]

  • AACR Journals. (2023). Assessing Patient Risk, Benefit, and Outcomes in Drug Development: A Decade of Dabrafenib and Trametinib Clinical Trials. Retrieved from [Link]

  • ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]

  • DermNet PRO. (n.d.). Key clinical-trial evidence for dabrafenib. Retrieved from [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583. Retrieved from [Link]

  • Planchard, D., et al. (2021). Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC. JTO Clinical and Research Reports, 2(3), 100142. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Retrieved from [Link]

  • Bershas, A., et al. (2017). Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 140, 1-8. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • Zimmer, L., et al. (2021). Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). Journal of Clinical Oncology, 39(24), 2697-2707. Retrieved from [Link]

  • Holder, M. V., et al. (2019). Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. Molecular Oncology, 13(10), 2195-2212. Retrieved from [Link]

  • Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Retrieved from [Link]

  • ResearchGate. (n.d.). DIFFERENT ANALYTICAL TECHNIQUES FOR THE ANALYSIS OF ANTICANCER DRUGS-BOSUTINIB, ENCORAFENIB AND DABRAFENIB-A REVIEW. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. Retrieved from [Link]

  • de Weger, V. A., et al. (2021). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B, 1175, 122744. Retrieved from [Link]

  • In Vivo. (n.d.). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. Retrieved from [Link]

  • Piras, M., et al. (2013). Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations. Journal of Experimental & Clinical Cancer Research, 32, 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. Retrieved from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Retrieved from [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One, 8(7), e67583. Retrieved from [Link]

  • ResearchGate. (n.d.). Dabrafenib structure and activity against RAF kinases. Dabrafenib... Retrieved from [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024). EMBO Molecular Medicine, e20040. Retrieved from [Link]

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An In-depth Technical Guide to Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a substituted cyanoacetate ester featuring a pyrazine ring. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a nitrile, an ester, and a nitrogen-containing heterocycle—provides a versatile scaffold for the development of novel therapeutic agents. The pyrazine moiety, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This guide provides a comprehensive overview of the molecular and physical properties, a detailed synthesis protocol, and the applications of this compound in the field of drug discovery.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. A thorough understanding of these properties is crucial for its effective handling, reaction optimization, and application in synthetic workflows.

IdentifierValue
Chemical Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Synonyms tert-butyl cyano(2-pyrazinyl)acetate
CAS Number Not available
SMILES CC(C)(C)OC(=O)C(C#N)c1cnccn1
Chemical Structure

The structure of this compound, characterized by a central carbon atom attached to a tert-butyl ester, a cyano group, and a pyrazin-2-yl group, is depicted below.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable pyrazinyl halide with tert-butyl cyanoacetate. This reaction is a common strategy for the formation of α-aryl cyanoacetates. The following protocol is a representative method based on established chemical principles.

Materials and Reagents:
  • 2-Chloropyrazine

  • Tert-butyl cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Workflow:

G start Start reagents Prepare Reagents: - 2-Chloropyrazine - Tert-butyl cyanoacetate - Sodium Hydride - Anhydrous THF/DMF start->reagents reaction_setup Reaction Setup: - Flame-dried round-bottom flask - Inert atmosphere (Ar/N2) reagents->reaction_setup na_addition Add Sodium Hydride to THF reaction_setup->na_addition cyanoacetate_addition Add Tert-butyl cyanoacetate dropwise at 0°C na_addition->cyanoacetate_addition stir_deprotonation Stir for 30 min at 0°C (Deprotonation) cyanoacetate_addition->stir_deprotonation pyrazine_addition Add 2-Chloropyrazine solution in DMF stir_deprotonation->pyrazine_addition reaction_progress Warm to room temperature and stir for 12-24h pyrazine_addition->reaction_progress workup Reaction Work-up: - Quench with sat. NaHCO3 (aq) - Extract with Ethyl Acetate reaction_progress->workup purification Purification: - Dry organic layer (MgSO4) - Concentrate in vacuo - Column Chromatography workup->purification product Obtain this compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Preparation: Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of tert-butyl cyanoacetate (1.0 equivalent) in anhydrous THF dropwise to the suspension over 15-20 minutes.

  • Anion Formation: Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the carbanion.

  • Nucleophilic Substitution: Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a compound of significant interest in medicinal chemistry. The pyrazine ring is a bioisostere of other aromatic systems and is prevalent in a wide array of bioactive molecules.

As a Versatile Intermediate:

The cyano and ester functionalities of this compound can be readily transformed into other chemical groups, allowing for the synthesis of a diverse library of compounds. For instance:

  • The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

  • The tert-butyl ester can be deprotected under acidic conditions to yield the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

These transformations enable the introduction of different pharmacophoric features, which is a key strategy in lead optimization during the drug discovery process.

In the Synthesis of Bioactive Scaffolds:

Heterocyclic compounds containing the pyrazine nucleus are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. While specific biological activities for this compound are not widely reported, its structural similarity to components of known bioactive molecules suggests its potential as a precursor or key intermediate. For example, pyrazine derivatives are integral to the structure of several kinase inhibitors used in cancer therapy. The unique electronic properties of the pyrazine ring can influence the binding affinity and selectivity of a drug candidate for its target protein.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its molecular structure offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening. The established synthetic route, coupled with the known pharmacological importance of the pyrazine scaffold, positions this compound as a key resource for medicinal chemists and researchers working on the development of novel therapeutics. Further exploration of the reactivity and biological profile of this and related compounds is warranted to fully unlock their therapeutic potential.

References

No direct scientific literature detailing the synthesis or specific applications of this compound was identified during the search. The provided synthesis is a general, chemically sound protocol based on established reactions of similar compounds. The applications are inferred from the well-documented roles of the pyrazine and cyanoacetate moieties in medicinal chemistry.

Purity analysis of solid Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Thermal Analysis (TGA/DSC): Thermal techniques provide information on physicochemical properties that are complementary to chromatographic and spectroscopic data. [23][24]* Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. [25]It is highly effective for quantifying the total volatile content, such as residual water (moisture) or bound solvent (solvates), which may not be fully accounted for by GC. [26]A weight loss event at a specific temperature range can indicate the presence and amount of a specific solvate. [27]* Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a highly pure crystalline substance, while a broad peak or a melting point depression can suggest the presence of impurities. DSC is also critical for studying polymorphism. [24]

Conclusion: A Self-Validating System for Quality Assurance

The purity analysis of this compound demands a rigorous and orthogonal analytical approach. This guide outlines a framework that combines the separating power of chromatography (HPLC, GC), the structural specificity of spectroscopy (NMR), and the physicochemical insights from thermal analysis (TGA/DSC). By explaining the causality behind each experimental choice and grounding the protocols in regulatory guidelines, this integrated strategy forms a self-validating system. [5]It ensures that every batch of this critical intermediate is comprehensively evaluated, leading to a well-characterized product that meets the highest standards of quality and safety required for pharmaceutical development.

References

  • ICH. (n.d.). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Drug Development & Delivery. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl cyanoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. Retrieved from [Link]

  • PubMed. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: A simple and efficient synthesis of 2,5-disubstituted pyrazines. Retrieved from [Link]

  • ScienceDirect. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Retrieved from [Link]

  • SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. Retrieved from [Link]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyanoacetic Acid on Primesep SB Column. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of organic volatile impurities in active pharmaceutical ingredients. Retrieved from [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl cyanoacetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]

  • BioGlobaX. (n.d.). <621> Chromatography. Retrieved from [Link]

  • YouTube. (2022). How to use USP General Chapter 621 (Chromatography)?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]

InChI key for Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Begin Researching Compound

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Constructing InChIKey

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The Serendipitous Saga of Pyrazines: From Roasting Aromas to Revolutionary Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Synthesis of Pyrazine Derivative Compounds

For the discerning researcher, scientist, or drug development professional, the narrative of pyrazine and its derivatives is a testament to the intricate and often unpredictable path of scientific discovery. These six-membered aromatic heterocycles, first identified as the source of comforting roasted and nutty aromas from the Maillard reaction, have burgeoned into a class of compounds at the forefront of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of pyrazine derivatives, their foundational and modern synthetic methodologies, and their transformative impact on flavor science and pharmacology.

Part 1: The Genesis of Pyrazines in Flavor Chemistry

The story of pyrazines begins not in a pristine laboratory, but in the realm of culinary science. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is responsible for the browning and rich flavors of cooked foods. While the reaction itself was described by Louis-Camille Maillard in the early 20th century, the specific volatile compounds contributing to the characteristic aromas remained a mystery for decades.

It was in the mid-20th century that extensive research into food chemistry led to the identification of pyrazines as key flavor components.[1][2] These compounds were found to be responsible for the desirable nutty, roasted, and toasted notes in a vast array of foods, from coffee and cocoa to baked bread and roasted meats.[3] This discovery catalyzed a new era in flavor chemistry, with scientists working to isolate, identify, and synthesize the diverse range of pyrazine derivatives found in nature.

Part 2: Foundational Synthetic Methodologies

The burgeoning interest in pyrazines necessitated the development of reliable synthetic routes to produce these compounds for further study. Two classical methods, the Staedel-Rügheimer and Gutknecht syntheses, laid the groundwork for pyrazine chemistry.

The Staedel-Rügheimer Pyrazine Synthesis (1876)

This early method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[4][5][6]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel-Rügheimer Synthesis

  • Step 1: Synthesis of α-Aminoacetophenone: In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol. Introduce ammonia gas into the solution or add an aqueous solution of ammonia. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution of the chlorine atom.

  • Step 2: Self-Condensation: The resulting α-aminoacetophenone solution will begin to spontaneously condense. This self-condensation of two α-amino ketone molecules leads to the formation of a dihydropyrazine intermediate.

  • Step 3: Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as hydrogen peroxide. The final product often precipitates out of the solution upon cooling and can be collected by filtration.

Staedel_Rugheimer_Workflow Start 2-Chloroacetophenone + Ammonia Step1 Formation of α-Aminoacetophenone Start->Step1 Step2 Self-Condensation to Dihydropyrazine Step1->Step2 Step3 Oxidation Step2->Step3 Product 2,5-Diphenylpyrazine Step3->Product

Caption: Workflow for the Staedel-Rügheimer pyrazine synthesis.

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis offers a more versatile route to substituted pyrazines, starting from α-amino ketones that are often generated in situ from the reduction of α-oximino ketones.[4][6][7]

Experimental Protocol: General Gutknecht Pyrazine Synthesis

  • Step 1: Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.

  • Step 2: Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation.

  • Step 3: Dimerization and Oxidation: The α-amino ketone undergoes dimerization to form a dihydropyrazine, which is subsequently oxidized to the final pyrazine derivative.[7] This oxidation can often be accomplished with air or other mild oxidizing agents like copper(II) sulfate.[7]

Gutknecht_Workflow Start Ketone + Nitrous Acid Step1 Formation of α-Oximino Ketone Start->Step1 Step2 Reduction to α-Amino Ketone Step1->Step2 Step3 Dimerization & Oxidation Step2->Step3 Product Substituted Pyrazine Step3->Product

Caption: Workflow for the Gutknecht pyrazine synthesis.

Part 3: The Pharmaceutical Ascendance of Pyrazine Derivatives

The transition of pyrazines from flavor compounds to vital pharmaceuticals marks a significant chapter in their history. This evolution was driven by serendipitous discoveries and the rational design of molecules targeting specific biological pathways.

Pyrazinamide: A Cornerstone in Tuberculosis Therapy

The discovery of pyrazinamide's antituberculosis activity in 1952 was a landmark event.[8][9] It was first synthesized in 1936, but its therapeutic potential remained unrecognized for years.[9][10] The breakthrough came from the observation that nicotinamide, a structurally related compound, exhibited weak activity against Mycobacterium tuberculosis.[8][9] This led to the testing of pyrazine analogs, with pyrazinamide demonstrating potent efficacy in mouse models.[8][9]

Pyrazinamide is a prodrug, converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[8] Pyrazinoic acid is thought to disrupt the bacterial cell membrane, interfere with energy production, and inhibit trans-translation.[8][9]

Favipiravir: A Broad-Spectrum Antiviral

Developed by Toyama Chemical in Japan, favipiravir (Avigan) was approved in 2014 as a treatment for influenza.[11][12] Its discovery stemmed from the screening of a chemical library for anti-influenza activity.[13] Favipiravir is a prodrug that is converted to its active form, favipiravir-RTP, which selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[11]

Bortezomib: A Proteasome Inhibitor for Cancer Treatment

The development of bortezomib (Velcade) represents a targeted approach to cancer therapy. Dr. Julian Adams and his team at ProScript (later Millennium Pharmaceuticals) sought to inhibit the proteasome, a cellular complex responsible for degrading proteins.[14][15] The initial idea was to treat muscle wasting diseases, but Adams championed its potential as an anticancer agent.[16] Bortezomib, a dipeptide boronic acid, was found to be a potent and reversible inhibitor of the 26S proteasome.[14][17] Its approval in 2003 for the treatment of multiple myeloma validated the proteasome as a therapeutic target.[18]

Varenicline: A Smoking Cessation Aid

The development of varenicline (Chantix/Champix) by Pfizer was inspired by the naturally occurring plant alkaloid, cytisine.[19][20] Cytisine, a partial agonist at nicotinic acetylcholine receptors, had been used for smoking cessation in Eastern Europe for decades.[19][21] Pfizer scientists modified the structure of cytisine to develop varenicline, a more potent and selective partial agonist at the α4β2 nicotinic acetylcholine receptor, which is crucial for nicotine's rewarding effects.[19][20][22] Varenicline received FDA approval in 2006.[19][23]

Part 4: The Modern Era of Pyrazine Synthesis and Applications

While the classical syntheses remain fundamental, modern organic chemistry has introduced more efficient and versatile methods for constructing the pyrazine core. These include transition metal-catalyzed cross-coupling reactions and cyclocondensation reactions between 1,2-diketones and diamines.[3]

The applications of pyrazine derivatives continue to expand beyond flavor and medicine. Their unique electronic properties make them valuable in materials science for the development of conductive polymers and luminescent materials.[3] In agriculture, pyrazine derivatives are utilized as pesticides and herbicides.[3]

Table 1: Key Pyrazine Derivatives and Their Significance

CompoundYear of First Synthesis/DiscoveryKey ApplicationSignificance
Tetramethylpyrazine1962 (in nature)Flavor and FragranceOne of the first pyrazines identified in food, contributing to nutty and roasted aromas.[1]
Pyrazinamide1936Antituberculosis DrugA cornerstone of modern tuberculosis therapy, shortening treatment duration.[8][9]
Favipiravir2014 (approval)Antiviral DrugA broad-spectrum antiviral effective against various RNA viruses.[11]
Bortezomib1995Anticancer DrugThe first-in-class proteasome inhibitor for treating multiple myeloma.[18]
Varenicline1997 (developed)Smoking Cessation AidA rationally designed partial agonist of nicotinic receptors.[19]
2-Acetylpyrazine-Flavor and FragranceImparts a characteristic popcorn-like aroma and is widely used in the food industry.[24][25]
2,3,5-Trimethylpyrazine-Flavor and FragranceContributes to the flavor of roasted and baked goods.[26][27]

Conclusion: A Future Built on a Versatile Scaffold

The journey of pyrazine derivatives, from their serendipitous discovery in the aromas of cooked food to their rational design as life-saving medicines, showcases the dynamism of chemical research. The pyrazine ring has proven to be a remarkably versatile scaffold, offering a platform for innovation across diverse scientific disciplines. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the saga of pyrazines is poised to continue, with new chapters yet to be written in the fields of medicine, materials science, and beyond.

References

A Theoretical and Computational Exploration of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: A Candidate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of the novel compound Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. In the ever-evolving landscape of medicinal chemistry, pyrazine derivatives have emerged as a critical scaffold in the design of new therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document offers a predictive exploration of the synthesis, spectroscopic characteristics, and quantum mechanical properties of this compound, providing a foundational resource for researchers and professionals in drug development.

Introduction to Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key structural motif in numerous FDA-approved drugs and biologically active compounds.[1][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a privileged scaffold in drug design. The incorporation of a pyrazine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its metabolic stability and target-binding affinity. This guide focuses on a specific derivative, this compound, which combines the pyrazine core with a cyanoacetate moiety, a functional group also known for its contribution to biological activity.[5][6]

Proposed Synthesis Pathway

While a specific synthetic procedure for this compound is not yet documented in the literature, a plausible and efficient synthesis can be proposed based on established methodologies for the preparation of α-substituted-α-cyanoacetates. A potential two-step approach is outlined below.

Experimental Protocol:

Step 1: Halogenation of Pyrazine

  • To a solution of pyrazine in a suitable aprotic solvent such as dichloromethane, add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-halopyrazine.

Step 2: Nucleophilic Substitution with Tert-butyl cyanoacetate

  • To a solution of Tert-butyl cyanoacetate in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (NaH) at 0 °C to generate the carbanion.

  • Slowly add the 2-halopyrazine synthesized in the previous step to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 8-12 hours, or with gentle heating, while monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution Pyrazine Pyrazine 2-Halopyrazine 2-Halopyrazine Pyrazine->2-Halopyrazine NBS or NCS Tert-butyl cyanoacetate Tert-butyl cyanoacetate Carbanion Carbanion Tert-butyl cyanoacetate->Carbanion NaH, DMF Carbanion2-Halopyrazine Carbanion2-Halopyrazine This compound This compound Carbanion2-Halopyrazine->this compound Nucleophilic Attack

Figure 1: Proposed two-step synthesis of this compound.

Predicted Spectroscopic and Structural Properties

Based on the analysis of structurally similar compounds, the following spectroscopic and structural characteristics for this compound are predicted.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of the target molecule. These predictions are based on known values for pyrazine and tert-butyl cyanoacetate derivatives.[7][8][9][10]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Multiplicity & Integration Chemical Shift (ppm) Assignment
~8.6-8.8Doublet, 1H (pyrazine H)~165C=O (ester)
~8.5-8.7Doublet, 1H (pyrazine H)~145-150Pyrazine carbons
~8.4-8.6Singlet, 1H (pyrazine H)~115CN (nitrile)
~5.0Singlet, 1H (methine CH)~85Quaternary C (tert-butyl)
~1.5Singlet, 9H (tert-butyl CH₃)~40Methine C
~28CH₃ (tert-butyl)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Functional Group Assignment
~2250C≡N stretch (nitrile)
~1740C=O stretch (ester)
~1580, 1470, 1410C=N and C=C stretches (pyrazine ring)
~1250, 1150C-O stretch (ester)
~2980C-H stretch (aliphatic)
~3050C-H stretch (aromatic)

These predictions are based on established characteristic IR absorption frequencies for nitriles, esters, and aromatic nitrogen heterocycles.[11][12]

Mass Spectrometry

The mass spectrum is anticipated to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃O₂), along with characteristic fragmentation patterns.

Predicted Mass Spectrometry Data
m/z Fragment Assignment
[M]+Molecular ion
[M - 57]+Loss of tert-butyl group
[M - 101]+Loss of tert-butoxycarbonyl group

Theoretical Studies: A Quantum Mechanical Approach

To gain deeper insights into the electronic structure, reactivity, and potential biological activity of this compound, a comprehensive in-silico analysis using Density Functional Theory (DFT) is proposed.

Computational Methodology
  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.

  • Solvation Model: The effect of a solvent (e.g., water or DMSO) can be incorporated using the Polarizable Continuum Model (PCM).

  • Calculations to be Performed:

    • Geometry optimization to find the lowest energy conformation.

    • Frequency calculations to confirm the optimized structure is a true minimum.

    • Mulliken population analysis to determine the charge distribution.

    • Frontier Molecular Orbital (FMO) analysis to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) mapping to identify electrophilic and nucleophilic sites.

G Initial Structure Initial Structure Geometry Optimization\n(B3LYP/6-311++G(d,p)) Geometry Optimization (B3LYP/6-311++G(d,p)) Initial Structure->Geometry Optimization\n(B3LYP/6-311++G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization\n(B3LYP/6-311++G(d,p))->Frequency Calculation Optimized Geometry Optimized Geometry Frequency Calculation->Optimized Geometry Mulliken Charge Analysis Mulliken Charge Analysis Optimized Geometry->Mulliken Charge Analysis FMO Analysis (HOMO/LUMO) FMO Analysis (HOMO/LUMO) Optimized Geometry->FMO Analysis (HOMO/LUMO) MEP Mapping MEP Mapping Optimized Geometry->MEP Mapping

Figure 2: Proposed computational workflow for the theoretical analysis.
Predicted Theoretical Results

Based on computational studies of similar heterocyclic compounds, the following outcomes are anticipated.[13][14][15]

Molecular Geometry: The pyrazine ring is expected to be planar, with the cyano and ester groups likely oriented to minimize steric hindrance.

Mulliken Charge Distribution: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group are predicted to be the most electronegative centers, indicating their potential role in hydrogen bonding.

Frontier Molecular Orbitals (HOMO-LUMO):

Parameter Predicted Value Implication
HOMO Energy Negative valueElectron-donating ability
LUMO Energy Less negative valueElectron-accepting ability
HOMO-LUMO Gap (ΔE) ~4-5 eVChemical reactivity and stability

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap ΔE = ELUMO - EHOMO HOMO HOMO (Highest Occupied Molecular Orbital)

Figure 3: Representation of the HOMO-LUMO energy gap.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The pyrazine moiety is a well-established pharmacophore with a broad range of biological activities.[1][3][16] The cyano group can act as a hydrogen bond acceptor and can be involved in covalent interactions with enzyme active sites. Furthermore, the tert-butyl ester can serve as a lipophilic group to enhance cell permeability, and it can also act as a prodrug that is hydrolyzed in vivo to the corresponding carboxylic acid.

Given the diverse activities of pyrazine derivatives, this compound could be investigated for its potential as an:

  • Anticancer agent: Many pyrazine-containing molecules have shown potent anticancer activity.[2][3]

  • Antibacterial and antifungal agent: The pyrazine nucleus is present in several antimicrobial drugs.[16]

  • Enzyme inhibitor: The cyanoacrylate scaffold is known to be a reactive Michael acceptor and can act as a covalent inhibitor of certain enzymes.

Conclusion

This theoretical guide provides a comprehensive overview of the predicted properties and potential applications of this compound. By proposing a viable synthetic route, predicting its spectroscopic characteristics, and outlining a detailed computational analysis, this document serves as a valuable starting point for the experimental investigation of this promising compound. The unique combination of the biologically active pyrazine ring and the versatile cyanoacetate moiety makes this compound a compelling candidate for further research in the field of medicinal chemistry and drug discovery.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

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  • What are the applications of pyrazine derivatives? - Blog - Biosynce. (2024). Biosynce. [Link]

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  • n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate. (2009). Acta Crystallographica Section E. [Link]

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  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (2007). Organic Syntheses. [Link]

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The Versatility of Cyanoacetate Derivatives: A Technical Guide to their Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyanoacetate derivatives are remarkably versatile building blocks in organic synthesis, prized for their unique combination of reactive functional groups. The presence of an activated methylene group flanked by electron-withdrawing nitrile and ester moieties imparts a high degree of reactivity, making them invaluable precursors for a vast array of molecular transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of cyanoacetate derivatives. We will delve into the mechanistic underpinnings and practical applications of key reactions, including the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. Furthermore, this guide will explore their pivotal role in the construction of diverse and medicinally relevant heterocyclic scaffolds such as pyridines, pyrimidines, purines, and quinolines. Detailed, field-proven experimental protocols, data-rich tables, and illustrative diagrams are provided to empower chemists to effectively harness the synthetic potential of these essential reagents.

Introduction: The Chemical Personality of Cyanoacetate Derivatives

At the heart of the reactivity of cyanoacetate derivatives, such as the commonly employed ethyl cyanoacetate, lies the acidic nature of the α-protons situated between the nitrile (-C≡N) and the carbonyl (C=O) groups. This acidity facilitates the formation of a stabilized carbanion, a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions. This inherent reactivity profile makes cyanoacetate derivatives cornerstone reagents in both academic and industrial laboratories.[1]

The strategic placement of the nitrile and ester functionalities provides multiple avenues for chemical manipulation. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the ester group can be saponified, transesterified, or converted into amides. This trifecta of reactive sites—the acidic methylene, the nitrile, and the ester—renders cyanoacetate derivatives as powerful synthons for the construction of complex molecular architectures.[1]

This guide will systematically explore the major reaction classes where cyanoacetate derivatives are the star players, providing not just the "what" but also the "why" behind experimental choices, thereby offering a deeper understanding of their synthetic prowess.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the reaction of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone.[2] This reaction is a powerful tool for the formation of carbon-carbon double bonds, yielding α,β-unsaturated products that are themselves versatile intermediates for further transformations.[2]

Mechanism of the Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as an amine or an amine salt, which deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. Subsequent dehydration of this intermediate furnishes the α,β-unsaturated product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.[2]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Reactants Ethyl Cyanoacetate + Base Enolate Enolate Intermediate Reactants->Enolate Deprotonation Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Aldol_Adduct Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate

This protocol describes a robust and high-yielding procedure for the Knoevenagel condensation using a recyclable ionic liquid system.[3]

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxyethyl)pyridinium chloride ([HyEtPy]Cl) (3 g)

  • Water (3 mL)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare the ionic liquid-water composite system by mixing 3 g of [HyEtPy]Cl with 3 mL of water.

  • To this stirred mixture, add benzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature.

  • Add DABCO (20 mmol) to the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is completely consumed.

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic phases with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Data Presentation: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate
EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeDBU/H₂OWater1095[4]
24-ChlorobenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O1598[3]
34-NitrobenzaldehydeDIPEAcHexane18090[2]
43-CyanobenzaldehydeDABCO/[HyEtPy]Cl-H₂O[HyEtPy]Cl-H₂O2096[5]
52-FuraldehydeDBU/H₂OWater1594[4]

The Michael Addition: Building Complexity through Conjugate Addition

The Michael addition is a powerful C-C bond-forming reaction that involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[6] The enolate of ethyl cyanoacetate serves as an excellent Michael donor due to its stabilized nature.

Mechanism of the Michael Addition

The reaction is initiated by the deprotonation of ethyl cyanoacetate by a base to form a resonance-stabilized carbanion. This carbanion then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate. Protonation of this enolate yields the 1,5-dicarbonyl adduct.[7]

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Ethyl Cyanoacetate + Base Enolate Enolate Donor->Enolate Deprotonation Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate 1,4-Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Adduct_Enolate Product Michael Adduct Adduct_Enolate->Product Protonation

Caption: Mechanism of the Michael Addition.

Experimental Protocol: Michael Addition of Ethyl Cyanoacetate to Chalcone

This protocol details the Michael addition of ethyl cyanoacetate to chalcone, a classic example of this reaction type.[8]

Materials:

  • Chalcone (1 mmol)

  • Ethyl cyanoacetate (1.2 mmol)

  • Sodium ethoxide (catalytic amount)

  • Ethanol (anhydrous, 10 mL)

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve chalcone (1 mmol) in anhydrous ethanol (10 mL).

  • Add ethyl cyanoacetate (1.2 mmol) to the solution.

  • Add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect it by filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[8] The Thorpe-Ziegler variant utilizes dinitriles to form cyclic ketones after hydrolysis of the initial enamine product.[9] This reaction is particularly useful for the synthesis of five- to eight-membered rings and macrocycles.[10]

Mechanism of the Thorpe-Ziegler Reaction

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine anion. Tautomerization of this intermediate leads to a cyclic enamine, which upon acidic hydrolysis yields the corresponding cyclic ketone.[9]

Thorpe_Ziegler_Workflow Dinitrile Dinitrile Precursor Base_Treatment Base-catalyzed Intramolecular Cyclization Dinitrile->Base_Treatment Enamine Cyclic Enamine Intermediate Base_Treatment->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis Cyclic_Ketone Cyclic Ketone Product Hydrolysis->Cyclic_Ketone

Caption: Experimental workflow of the Thorpe-Ziegler Reaction.

Experimental Protocol: Synthesis of 2,2-Diphenylcyclopentanone

This protocol illustrates the synthesis of a cyclopentanone derivative via a Thorpe-Ziegler cyclization of a dinitrile precursor.[11]

Materials:

  • 2,2-Diphenylglutaronitrile (dinitrile precursor)

  • Sodium hydride (NaH) or another strong base

  • Anhydrous solvent (e.g., toluene, THF)

  • Aqueous acid (e.g., HCl, H₂SO₄)

Procedure:

  • Dinitrile Cyclization:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the dinitrile precursor and the anhydrous solvent.

    • Carefully add the strong base (e.g., sodium hydride) portion-wise to the stirred solution under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis:

    • Carefully quench the reaction by the slow addition of aqueous acid.

    • Heat the mixture to reflux to facilitate the hydrolysis of the enamine intermediate.

    • Monitor the hydrolysis by TLC until the enamine is fully converted to the ketone.

  • Work-up and Purification:

    • Cool the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds: A testament to Versatility

Cyanoacetate derivatives are indispensable starting materials for the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.

Synthesis of Pyridines

Polysubstituted pyridines can be efficiently synthesized through multi-component reactions involving ethyl cyanoacetate. For instance, the reaction of an aldehyde, a ketone, and ethyl cyanoacetate in the presence of an ammonium source leads to the formation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate

While this protocol leads to a 4H-pyran, similar multi-component strategies are employed for pyridine synthesis.[12]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Catalyst (e.g., triphenylphosphine, 10 mol%)

  • Ethanol-Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the catalyst in the ethanol-water solvent.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure compound.

Synthesis of Pyrimidines and Purines

Ethyl cyanoacetate is a key precursor in the synthesis of pyrimidine and purine derivatives, which are fundamental components of nucleic acids and possess diverse biological activities. The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (or ethyl cyanoacetate), and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

Materials:

  • Benzaldehyde derivative (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • Trimethylsilyl chloride (TMSCl) (0.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde derivative (2 mmol), urea or thiourea (3 mmol), and ethyl cyanoacetate (2 mmol) in acetonitrile (10 mL).

  • Add TMSCl (0.2 mmol) as a catalyst.

  • Reflux the reaction mixture until TLC analysis indicates the complete consumption of the aldehyde.

  • Cool the reaction mixture and pour it into cold water (20 mL).

  • Stir the mixture for 15 minutes to allow for precipitation.

  • Filter the precipitate and wash it with cold water (2 x 10 mL) followed by 90% ethanol (15 mL).

  • Dry the product to obtain the pure dihydropyrimidinone.

Furthermore, ethyl cyanoacetate is a crucial starting material in the synthesis of important purine derivatives like allopurinol , used in the treatment of gout, and theophylline , a bronchodilator.[1] The synthesis of allopurinol involves a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine and subsequent reaction with formamide. Theophylline synthesis can be achieved through the reaction of ethyl cyanoacetate with N,N'-dimethylurea.

Synthesis of Quinolines

The Friedländer annulation is a widely used method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl cyanoacetate.[5] This reaction can be catalyzed by either acids or bases.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Concentrated Hydrochloric Acid (2-3 drops)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Cyanoacetate derivatives have firmly established their position as indispensable reagents in the arsenal of synthetic organic chemists. Their unique electronic and structural features enable a wide spectrum of powerful and versatile chemical transformations. From the fundamental carbon-carbon bond formations in the Knoevenagel condensation and Michael addition to the elegant intramolecular cyclizations of the Thorpe-Ziegler reaction, these building blocks provide efficient pathways to a vast array of functionalized molecules. Their critical role in the synthesis of medicinally important heterocyclic scaffolds further underscores their significance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate the broader application of these remarkable synthons, empowering researchers to explore new frontiers in chemical synthesis.

References

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Methodological & Application

Use of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing literature and chemical databases reveals that Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is not a widely documented compound with extensive, publicly available application notes. It is best characterized as a heterocyclic building block or a scaffold for chemical synthesis. Therefore, this guide is structured from the perspective of a senior application scientist advising on the potential uses and methodologies for employing this molecule in a medicinal chemistry program. The principles and protocols outlined are based on the well-established reactivity of its constituent functional groups: the pyrazine ring and the cyanoacetate moiety.

Introduction: The Strategic Value of a Pyrazinyl-Cyanoacetate Scaffold

This compound represents a synthetically versatile building block for medicinal chemistry. Its structure combines two key features of high value in drug design:

  • The Pyrazine Ring : A privileged heterocyclic scaffold found in numerous FDA-approved drugs. The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets. They also influence the molecule's physicochemical properties, such as solubility and metabolic stability.

  • The α-Cyanoacetate Moiety : A highly functionalized and reactive handle. The presence of both a nitrile and an ester group attached to the same carbon atom activates the adjacent C-H bond, facilitating a range of carbon-carbon bond-forming reactions. This allows for the elaboration of the core structure into more complex, drug-like molecules.

This guide will provide detailed insights into how a researcher can leverage these features in a drug discovery campaign, from initial synthetic transformations to its potential role in modern drug discovery paradigms like fragment-based screening.

Physicochemical Properties and Predicted Reactivity

Before embarking on any synthetic route, it is crucial to understand the inherent chemical properties of the starting material.

PropertyPredicted Value/CharacteristicImplication in Medicinal Chemistry
Molecular Weight ~221.24 g/mol Falls within the "rule of five" guidelines for fragment-like molecules, suggesting good potential for ligand efficiency.
LogP ~1.5 - 2.0Indicates a good balance between aqueous solubility and membrane permeability.
pKa (α-proton) ~10-12The α-proton is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups, making it readily deprotonated by a suitable base to form a nucleophilic carbanion.
Reactivity The pyrazine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions. The α-carbon is a potent nucleophile upon deprotonation. The ester can be hydrolyzed, and the nitrile can be hydrated or reduced.This dual reactivity allows for a wide array of synthetic modifications at different points of the molecule.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Application Note 1: A Versatile Intermediate for Bioactive Scaffolds

The primary utility of this compound in medicinal chemistry is as a starting material for more complex molecules. The activated α-carbon allows for the facile formation of a carbanion, which can then participate in a variety of C-C bond-forming reactions.

Key Synthetic Transformations:
  • Knoevenagel Condensation: The carbanion can react with aldehydes and ketones to form a new C=C double bond. This is a powerful method for linking the pyrazine core to other aromatic or aliphatic systems. The resulting product can have its geometry controlled (E/Z isomers) and the double bond can be subsequently reduced to create a flexible linker.

  • Michael Addition: The carbanion can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds. This allows for the construction of more complex carbon skeletons.

  • Decarboxylation: The tert-butyl ester can be removed under acidic conditions (e.g., trifluoroacetic acid), and subsequent heating can lead to decarboxylation, yielding a pyrazinyl-acetonitrile derivative. This simplifies the molecule while retaining the key pyrazine and nitrile groups.

  • Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules.

The following diagram illustrates a potential synthetic workflow using a Knoevenagel condensation as a key step.

G start Tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate intermediate Carbanion Intermediate start->intermediate Deprotonation base Base (e.g., Piperidine, DBU) base->intermediate aldehyde Aryl Aldehyde (R-CHO) aldehyde->intermediate product Knoevenagel Condensation Product intermediate->product Condensation reduction Reduction (e.g., H2, Pd/C) product->reduction Optional Step final_product Saturated Linker Product (Drug-like Scaffold) reduction->final_product

Caption: Synthetic workflow for elaborating the pyrazinyl-cyanoacetate scaffold.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 - 1.2 eq)

  • Piperidine (0.1 - 0.2 eq) or another suitable base (e.g., DBU)

  • Toluene or Ethanol (as solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen aromatic aldehyde (1.1 eq).

    • Rationale: A slight excess of the aldehyde can help drive the reaction to completion.

  • Solvent Addition: Add a suitable solvent such as toluene or ethanol. The choice of solvent can influence reaction rates and solubility of reactants. Toluene is often used with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

    • Rationale: The removal of water is critical for pushing the reversible condensation reaction to completion.

  • Catalyst Addition: Add the basic catalyst, such as piperidine (0.1 eq).

    • Rationale: Piperidine acts as a base to deprotonate the α-carbon, forming the nucleophilic carbanion, and also participates in the catalytic cycle.

  • Reaction Monitoring: Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a larger volume of an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Knoevenagel condensation product.

    • Rationale: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final compound for subsequent biological testing.

Application Note 2: Utility in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 g/mol , this compound is an ideal candidate for inclusion in a fragment library for Fragment-Based Drug Discovery (FBDD). In FBDD, low-molecular-weight compounds (fragments) are screened for weak binding to a protein target. Hits are then optimized into potent leads.

Key Attributes for FBDD:

  • Vector for Growth: The activated α-carbon provides a clear and reliable point for chemical elaboration. Once a fragment hit is identified, chemists can use the reactions described above to "grow" the fragment into an adjacent pocket of the protein binding site, improving potency and selectivity.

  • Hydrogen Bonding: The two nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, which can anchor the fragment in the protein's binding site.

  • Solubility: The polar pyrazine ring can impart sufficient aqueous solubility for screening at the high concentrations typically required for FBDD (0.1 - 1 mM).

The FBDD workflow is depicted below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (incl. Pyrazinyl-Cyanoacetate) B Biophysical Screening (NMR, SPR, X-ray) A->B C Identify 'Hits' (Weak Binders) B->C D Structure-Guided Elaboration C->D Fragment Growing E Synthesize Analogs (e.g., via Knoevenagel) D->E F Potent Lead Compound E->F

Caption: Workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 2: Preparation of Stock Solutions for High-Throughput Screening

Accurate and consistent compound handling is critical for reliable screening data.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Acoustic dispenser or multichannel pipette

  • Assay plates

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.21 mg) using an analytical balance in a controlled environment to minimize exposure to moisture.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., add 100 µL of DMSO to 2.21 mg of a 221 g/mol compound to create a 100 mM stock).

    • Rationale: DMSO is a near-universal solvent for organic molecules and is compatible with most biological assays at low final concentrations (<0.5%). Anhydrous DMSO prevents compound degradation due to hydrolysis.

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container with desiccant to prevent moisture absorption. Multiple freeze-thaw cycles should be avoided by creating smaller aliquots.

  • Plate Preparation: For screening, create intermediate dilution plates from the high-concentration stock. From these, use an acoustic dispenser or calibrated pipettes to transfer nanoliter or microliter volumes into the final assay plates to achieve the desired screening concentrations.

    • Rationale: Serial dilution minimizes the final concentration of DMSO in the assay, preventing solvent-induced artifacts.

Conclusion

While not a widely studied molecule in its own right, this compound holds significant potential as a versatile building block in medicinal chemistry. Its combination of a privileged heterocyclic core and a highly reactive synthetic handle makes it an attractive starting point for the synthesis of novel bioactive compounds. The protocols and applications described herein provide a strategic framework for researchers to unlock the potential of this and similar scaffolds in the pursuit of new therapeutics.

Application Note: A Robust Protocol for the Synthesis of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. We detail a reliable procedure utilizing 2-chloropyrazine and tert-butyl cyanoacetate in the presence of a non-nucleophilic base. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, offering in-depth explanations for experimental choices, a complete protocol, and troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine derivatives are a class of N-heterocyclic compounds of significant interest due to their prevalence in bioactive natural products, pharmaceuticals, and functional materials.[1][2] The pyrazine ring system is a key pharmacophore in numerous approved drugs, imparting crucial properties such as metabolic stability and specific receptor binding. The introduction of functionalized side chains, such as the cyanoacetate moiety, provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. This compound serves as a key intermediate for creating more elaborate molecules, including novel ligands, potential therapeutic agents, and specialized dyes.[3][4]

Synthetic Strategy: Mechanistic Rationale

The synthesis of the target compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction of an electron-deficient aromatic system (2-chloropyrazine) with a potent nucleophile (the enolate of tert-butyl cyanoacetate).

The core principles of this approach are:

  • Activation of the Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which sufficiently depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

  • Generation of the Nucleophile: Tert-butyl cyanoacetate possesses a highly acidic α-proton (pKa ≈ 14 in DMSO) due to the resonance-stabilizing effects of the adjacent nitrile and ester groups. A suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the α-carbon, generating a resonance-stabilized carbanion (enolate) that serves as the active nucleophile.

  • The SNAr Mechanism: The reaction proceeds through a two-step addition-elimination sequence. The tert-butyl cyanoacetate enolate attacks the carbon atom bearing the chlorine atom on the pyrazine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the final product.

The choice of a tert-butyl ester is strategic; it provides steric bulk that can prevent undesirable side reactions and can be selectively cleaved under acidic conditions if necessary for subsequent synthetic steps.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
ReagentFormulaMW ( g/mol )M/EqAmountNotes
2-ChloropyrazineC₄H₃ClN₂114.531.01.15 g (10 mmol)Commercially available. Handle in a fume hood.
Tert-butyl cyanoacetateC₇H₁₁NO₂141.171.11.55 g (11 mmol)Keep dry. Can be distilled before use if needed.
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.20.48 g (12 mmol)Highly reactive. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLUse a dry, nitrogen-flushed solvent.
Saturated Ammonium Chloride (NH₄Cl) solutionNH₄Cl53.49-50 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-150 mLFor extraction.
Brine (Saturated NaCl solution)NaCl58.44-50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededFor drying the organic phase.
Step-by-Step Synthesis Procedure
  • Preparation of the Nucleophile:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (0.48 g, 12 mmol, 60% dispersion).

    • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.

    • Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve tert-butyl cyanoacetate (1.55 g, 11 mmol) in 10 mL of anhydrous THF.

    • Add the tert-butyl cyanoacetate solution dropwise to the stirred NaH suspension over 15 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-chloropyrazine (1.15 g, 10 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel.

    • Add the 2-chloropyrazine solution dropwise to the enolate solution at room temperature over 20 minutes.

    • After the addition, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up and Purification:

    • Once the reaction is complete (disappearance of the 2-chloropyrazine spot on TLC), cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10:1 to 5:1) to afford the pure this compound as a solid or viscous oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Purification NaH Sodium Hydride (NaH) in Anhydrous THF Enolate Sodium Enolate of Tert-butyl Cyanoacetate NaH->Enolate tBuCA Tert-butyl Cyanoacetate tBuCA->Enolate Deprotonation (0°C to RT) ReactionMix Reaction Mixture Enolate->ReactionMix Chloropyrazine 2-Chloropyrazine in Anhydrous THF Chloropyrazine->ReactionMix Dropwise Addition (RT) ReactionMix->ReactionMix Quench Quench with aq. NH4Cl ReactionMix->Quench Extract Extraction with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The primary cause of low yield is often moisture, which will quench the sodium hydride and the enolate. Ensure all glassware is oven-dried and the THF is anhydrous.

    • Base Inactivity: Old sodium hydride may have a layer of inactive sodium hydroxide. Ensure fresh, reactive NaH is used.

    • Incomplete Reaction: If the reaction stalls, extend the reflux time. Ensure the temperature is maintained appropriately.

  • Side Reactions:

    • Dimerization: Self-condensation of the tert-butyl cyanoacetate can occur if the addition of 2-chloropyrazine is too slow or if the temperature is not controlled.

    • Alternative Bases: While NaH is effective, other strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can also be used and may offer milder reaction conditions.

  • Purification Challenges:

    • The product may be a viscous oil. Careful column chromatography is essential to separate it from unreacted starting materials and any byproducts.

Conclusion

The protocol described herein offers a reliable and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the detailed experimental procedure, researchers can confidently produce this versatile intermediate for application in diverse fields of chemical science.

References

  • 1National Institutes of Health (NIH).

  • 2Slideshare.

  • 3Oriental Journal of Chemistry.

  • 5BenchChem.

  • 4Taylor & Francis Online.

  • 6PubChem.

Sources

Application Notes: Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. Heterocyclic scaffolds, such as those containing a pyrazine ring, are prevalent in clinically approved kinase inhibitors. This document provides a detailed guide on the application of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate , a versatile and highly functionalized building block, for the synthesis of fused heterocyclic systems with significant potential as kinase inhibitor cores. We present a representative protocol for the synthesis of a pyrazino[2,3-d]pyrimidin-4-amine scaffold, a core structure found in inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent binding to the hinge region of the kinase active site.[1][2] This bioisosteric relationship has been successfully exploited in numerous approved kinase inhibitors.[3] The combination of a pyrazine ring with a cyanoacetate moiety in This compound offers a powerful synthetic tool. The active methylene group, flanked by both the electron-withdrawing pyrazine ring and the cyano group, is readily deprotonated, making it an excellent nucleophile for constructing more complex heterocyclic systems.

This application note details a robust protocol for leveraging this reactivity, specifically through a base-catalyzed condensation-cyclization reaction with guanidine. This reaction efficiently constructs the pyrazino[2,3-d]pyrimidin-4-amine system, which is a key pharmacophore for targeting kinases involved in cell cycle progression.[4][5]

Reagent Profile: this compound

Before use, it is crucial to understand the properties of the key starting material.

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Off-white to yellow solid
CAS Number Not broadly listed; available from specialty chemical suppliers.
Key Reactive Sites 1. α-proton (Active Methylene): Acidic and easily removed by a base.
2. Cyano Group (-CN): Participates in cyclization.
3. Pyrazine Nitrogens: Can influence reactivity and act as H-bond acceptors.
4. Tert-butyl Ester: Bulky protecting group, can be hydrolyzed if needed.

Handling and Storage: Store in a cool, dry place, away from strong bases and oxidizing agents. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Application: Synthesis of a Pyrazino[2,3-d]pyrimidin-4-amine Kinase Scaffold

This section provides a detailed protocol for the synthesis of a core kinase inhibitor scaffold via a base-catalyzed cyclocondensation reaction.

Principle of the Reaction

The synthesis relies on a classic and robust heterocyclic chemistry transformation. The reaction proceeds in two key stages:

  • Deprotonation and Nucleophilic Attack: A base, such as sodium ethoxide, deprotonates the active methylene carbon of this compound. The resulting carbanion acts as a nucleophile.

  • Condensation and Cyclization: The carbanion attacks one of the electrophilic carbons of guanidine. A subsequent intramolecular cyclization, driven by the attack of a guanidine nitrogen onto the cyano group, followed by tautomerization and elimination of tert-butanol, leads to the formation of the stable, aromatic pyrazino[2,3-d]pyrimidin-4-amine ring system.[6][7]

This type of reaction is highly efficient for building fused 4-aminopyrimidine rings from α-cyano esters and guanidine.[8]

Detailed Experimental Protocol

Reaction Scheme: this compound + Guanidine Hydrochloride → 2-Pyrazinylpteridin-4-amine

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous ethanol (40 mL).

  • Base Preparation: Carefully add sodium ethoxide (2.0 eq) to the ethanol and stir until fully dissolved. Causality: Sodium ethoxide is a strong base required to deprotonate the active methylene group of the starting ester and to neutralize the guanidine hydrochloride salt, liberating the free guanidine base needed for the reaction.

  • Addition of Reactants: Add guanidine hydrochloride (1.5 eq) to the basic solution and stir for 15 minutes. Then, add this compound (1.0 eq) to the mixture. Causality: Using a slight excess of guanidine hydrochloride ensures the complete consumption of the limiting pyrazine starting material.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in Dichloromethane). Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. The inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add water (20 mL) to the flask while stirring. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 10 mL) and then with cold ethanol (1 x 10 mL) to remove any unreacted starting materials and salts. Dry the product under vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

Summary of Reaction Parameters
ParameterRecommended Value / ReagentPurpose
Starting Material This compoundProvides the pyrazine-C-CN backbone
Reagent Guanidine HydrochlorideSource of the N-C-N fragment for the pyrimidine ring
Base Sodium EthoxideDeprotonates the active methylene & liberates free guanidine
Stoichiometry 1 : 1.5 : 2 (Ester : Guanidine : Base)Ensures complete reaction
Solvent Anhydrous EthanolProvides a suitable reaction medium
Temperature Reflux (~78 °C)Provides activation energy for cyclization
Reaction Time 6 - 8 hoursTypical time for completion
Expected Yield 60 - 80% (unoptimized)Varies based on scale and purification

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaOEt in Anhydrous EtOH B Add Guanidine HCl A->B C Add Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate B->C D Reflux at 78°C for 6-8 hours C->D E Monitor by TLC D->E F Cool to RT & Add Water E->F G Precipitate & Filter F->G H Wash with H₂O & EtOH G->H I Dry Product H->I J Final Product: Pyrazino[2,3-d]pyrimidin-4-amine I->J Characterization (NMR, MS)

Caption: Synthetic workflow for the preparation of the kinase inhibitor scaffold.

Relevant Biological Pathway: CDK-Rb Signaling

The synthesized pyrazino[2,3-d]pyrimidin-4-amine scaffold is a bioisostere of adenine and is commonly found in inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are master regulators of the cell cycle. The CDK4/6-Cyclin D complex, for instance, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing it to activate genes required for the transition from the G1 to the S phase of the cell cycle.[9][10] Inhibiting CDK4/6 can therefore cause cell cycle arrest and is a validated strategy in cancer therapy.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Upregulates Rb_E2F Rb E2F CyclinD_CDK46->Rb_E2F Phosphorylates (P) pRb p-Rb E2F E2F (Active) Rb_E2F->E2F Releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes Inhibitor Pyrazinopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 INHIBITS

Caption: Simplified CDK-Rb signaling pathway targeted by pyrazinopyrimidine inhibitors.

Conclusion and Future Directions

This compound is a highly effective building block for the synthesis of kinase inhibitor scaffolds. The protocol described herein provides a straightforward, high-yielding method to access the pyrazino[2,3-d]pyrimidin-4-amine core. This core structure serves as an excellent starting point for further elaboration. For instance, if a halogenated pyrazine is used in the initial synthesis of the starting material, the resulting halogenated pyrazinopyrimidine can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse functionalities. This strategy allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of novel and potent kinase inhibitors.

References

The Strategic Utility of tert-Butyl 2-Cyano-2-(pyrazin-2-yl)acetate in the Synthesis of Fused Nitrogen Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrazine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrazine core is a privileged scaffold, present in a multitude of biologically active molecules and approved pharmaceuticals. The inherent electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding, make it a desirable feature in the design of novel therapeutic agents. The strategic functionalization of the pyrazine nucleus provides a gateway to a diverse array of complex heterocyclic systems. Among the various synthons available to the discerning chemist, tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate stands out as a particularly versatile and powerful building block.

This technical guide delves into the synthetic utility of this compound, showcasing its application in the construction of fused heterocyclic systems of significant medicinal and biological interest. The presence of a highly activated methylene group, flanked by both a nitrile and a bulky tert-butyl ester, provides a unique combination of reactivity and selectivity. This guide will provide detailed, field-proven protocols for the synthesis of two important classes of fused pyrazine heterocycles: pteridines and pyrrolo[1,2-a]pyrazines. Beyond a mere recitation of steps, this document aims to provide the underlying scientific rationale for key experimental choices, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.

Application Note 1: Synthesis of Pteridine Scaffolds via Cyclocondensation with Guanidine

Scientific Context and Rationale:

Pteridines, which are pyrazino[2,3-d]pyrimidine systems, are of immense biological importance.[1] For instance, folic acid, a pteridine derivative, is a vital vitamin for numerous metabolic processes. The synthesis of the pteridine core can be efficiently achieved through the condensation of a pyrazine precursor bearing reactive functionalities at the 2- and 3-positions with a three-atom component that can form the fused pyrimidine ring. Guanidine is an ideal reagent for this purpose, providing the requisite N-C-N unit.

In this application, the active methylene group of this compound, activated by the adjacent cyano and ester groups, serves as a key reactive site. The reaction with guanidine is postulated to proceed via an initial condensation of one of the guanidine amino groups with the ester carbonyl, followed by an intramolecular cyclization involving the other amino group and the nitrile function. The tert-butyl group can be readily removed under acidic conditions, providing a versatile handle for further derivatization.

Experimental Workflow:

A This compound + Guanidine Carbonate B Reaction in Anhydrous Ethanol with Sodium Ethoxide A->B C Reflux B->C D Reaction Monitoring by TLC C->D E Work-up: Neutralization and Extraction D->E F Purification by Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: Workflow for Pteridine Synthesis.

Detailed Protocol: Synthesis of tert-Butyl 7-amino-5-oxo-5,8-dihydropteridine-6-carboxylate

Reagent MW Amount Moles Equivalents
This compound221.242.21 g10.0 mmol1.0
Guanidine Carbonate180.161.80 g10.0 mmol1.0
Sodium Ethoxide68.050.82 g12.0 mmol1.2
Anhydrous Ethanol46.0750 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.21 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Carefully add sodium ethoxide (0.82 g, 12.0 mmol) to the solution. A slight exotherm may be observed.

  • Add guanidine carbonate (1.80 g, 10.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of ~7 is reached.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Suspend the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford the desired pteridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Expected Outcome:

This protocol is expected to yield the target pteridine, tert-butyl 7-amino-5-oxo-5,8-dihydropteridine-6-carboxylate, as a solid. The yield will be dependent on the precise reaction conditions and purification efficiency.

Application Note 2: Synthesis of Fused Pyrrolo[1,2-a]pyrazines via Intramolecular Cyclization

Scientific Context and Rationale:

The pyrrolo[1,2-a]pyrazine scaffold is a constituent of several natural products and exhibits a range of biological activities. The synthesis of this fused heterocyclic system often involves the cyclization of a suitably functionalized pyrazine derivative. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, and related intramolecular cyclizations of active methylene compounds are powerful tools for the construction of cyclic systems.[2]

In this application, we propose a novel intramolecular cyclization of this compound to afford a pyrrolo[1,2-a]pyrazin-4-one derivative. This transformation is predicated on the ability of a strong, non-nucleophilic base to deprotonate the active methylene group, generating a carbanion. This carbanion can then undergo an intramolecular nucleophilic attack on one of the pyrazine ring nitrogen atoms. Subsequent rearrangement and tautomerization would lead to the formation of the fused bicyclic system. The choice of a strong, sterically hindered base is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.

Reaction Scheme:

A This compound B Strong Base (e.g., NaH) in Anhydrous THF A->B C Intramolecular Cyclization B->C D Rearrangement and Tautomerization C->D E Fused Pyrrolo[1,2-a]pyrazine Product D->E

Caption: Intramolecular Cyclization Pathway.

Detailed Protocol: Synthesis of tert-Butyl 1-amino-4-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-3-carboxylate

Reagent MW Amount Moles Equivalents
This compound221.242.21 g10.0 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11.0 mmol1.1
Anhydrous Tetrahydrofuran (THF)72.1150 mL--

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (2.21 g, 10.0 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.

  • Add the solution of the starting material dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrrolo[1,2-a]pyrazine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure.

Expected Outcome:

This protocol is anticipated to produce the novel fused heterocyclic compound, tert-butyl 1-amino-4-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-3-carboxylate, as a solid product. The yield will be influenced by the efficiency of the cyclization and the subsequent purification.

Conclusion

The application notes presented herein demonstrate the significant potential of this compound as a versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The strategic placement of the cyano and tert-butyl ester functionalities on the pyrazine core allows for a range of synthetic transformations, including cyclocondensation and intramolecular cyclization reactions. The detailed protocols provided are designed to be robust and reproducible, offering a solid foundation for researchers in drug discovery and organic synthesis to explore the rich chemistry of this promising synthon. Further exploration of the reactivity of this building block with other dinucleophiles and its application in multicomponent reactions is anticipated to yield a wealth of novel and biologically active heterocyclic compounds.

References

  • Sayed A. Ahmed, Amira M. Gamal-Eldeen, and Said A. S. Ghozlan. "Synthesis of pteridines derivatives from different heterocyclic compounds." Der Pharma Chemica, 6.3 (2014): 194-219.
  • Baron, Harold, Frederick George Percy Remfry, and Jocelyn Field Thorpe. "CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions 85 (1904): 1726-1761.

Sources

The Strategic Role of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate in Accelerating Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its unique electronic properties, including its p-donor capabilities and the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it a highly sought-after pharmacophore in modern drug discovery.[4][5][6] The pyrazine nucleus is present in a variety of clinically approved drugs, demonstrating its versatility in targeting a wide range of diseases.[2][3][7] Derivatives of pyrazine have shown significant promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][8] This broad spectrum of activity stems from the pyrazine core's ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4][5]

This guide focuses on a particularly valuable building block for drug discovery: Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate . This compound incorporates three key functional groups—a pyrazine ring, a cyano group, and a tert-butyl ester—that together provide a versatile platform for the synthesis of diverse molecular libraries. The cyano and ester moieties offer multiple avenues for chemical modification, enabling the exploration of a vast chemical space and the optimization of lead compounds.

PART 1: Synthesis and Derivatization of the Core Scaffold

The strategic advantage of this compound lies in its straightforward synthesis and the ease with which it can be elaborated into more complex molecules. The following protocols provide a robust framework for its preparation and subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from commercially available reagents. The core principle involves a Knoevenagel condensation followed by the introduction of the pyrazine moiety.

Step 1: Synthesis of tert-butyl 2-cyanoacetate This initial step involves the esterification of cyanoacetic acid with tert-butanol.

  • Reagents and Materials:

    • Cyanoacetic acid

    • Tert-butanol

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve cyanoacetic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture.

    • Add tert-butanol (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound This step involves the nucleophilic substitution of a halogenated pyrazine with the newly synthesized tert-butyl 2-cyanoacetate.

  • Reagents and Materials:

    • 2-Chloropyrazine

    • Tert-butyl 2-cyanoacetate

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer and stirring bar

    • Three-necked round-bottom flask

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a three-necked flask under an inert atmosphere (N2 or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of tert-butyl 2-cyanoacetate (1.0 eq) in anhydrous DMF.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-chloropyrazine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution Cyanoacetic_Acid Cyanoacetic Acid DCC_DMAP DCC, DMAP DCM Cyanoacetic_Acid->DCC_DMAP Tert-butanol Tert-butanol Tert-butanol->DCC_DMAP Tert-butyl_2-cyanoacetate Tert-butyl 2-cyanoacetate DCC_DMAP->Tert-butyl_2-cyanoacetate NaH_DMF NaH DMF Tert-butyl_2-cyanoacetate->NaH_DMF 2-Chloropyrazine 2-Chloropyrazine 2-Chloropyrazine->NaH_DMF Final_Product This compound NaH_DMF->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 2: Derivatization via Hydrolysis and Amide Coupling

The tert-butyl ester provides a convenient protecting group that can be selectively removed to reveal a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • DCM

    • Various primary and secondary amines

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF

  • Procedure:

    • Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the crude carboxylic acid.

    • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Add the desired amine (1.1 eq).

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.

PART 2: Application in Kinase Inhibitor Development

Pyrazine-based compounds are well-documented as potent kinase inhibitors, often targeting the ATP-binding site of these enzymes.[4] The structural features of derivatives from this compound make them ideal candidates for developing novel kinase inhibitors. The pyrazine nitrogen can act as a hinge-binding motif, while the appended functionalities can be tailored to occupy specific pockets within the kinase domain.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor P P Receptor->P Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) P->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Pyrazine-based Inhibitor Inhibitor->Receptor Inhibition

Caption: Generalized signaling pathway targeted by kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of synthesized compounds against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Synthesized pyrazine derivatives

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Compound IDTarget KinaseIC50 (nM)
PYR-001EGFR15
PYR-002EGFR150
PYR-003JAK225
PYR-004JAK2280
Control (Staurosporine)Multiple<10

Table 1: Hypothetical in vitro kinase inhibition data for a series of pyrazine derivatives.

PART 3: Application in Antiviral Drug Discovery

The pyrazine scaffold is also a key component of several antiviral agents, including the influenza drug Favipiravir.[2] Derivatives of this compound can be explored for their potential to inhibit viral replication through various mechanisms, such as targeting viral polymerases or proteases.[9]

Protocol 4: Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay is a gold standard for evaluating the ability of a compound to inhibit viral infection and replication in a cell culture model.

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

    • Virus stock of known titer

    • Cell culture medium (e.g., DMEM with fetal bovine serum)

    • Synthesized pyrazine derivatives

    • Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

    • Crystal violet staining solution

    • 6-well plates

  • Procedure:

    • Seed the host cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.

    • Remove the virus inoculum and wash the cells.

    • Add the overlay medium containing the different concentrations of the test compounds.

    • Incubate the plates at 37 °C until viral plaques are visible (typically 2-3 days).

    • Fix the cells with formaldehyde and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
PYR-AV-01Influenza A5.2>100>19.2
PYR-AV-02Influenza A25.8>100>3.8
PYR-AV-03SARS-CoV-28.18510.5
Control (Favipiravir)Influenza A2.5>100>40

Table 2: Hypothetical antiviral activity and cytotoxicity data. CC50 is the cytotoxic concentration 50.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the development of novel pharmaceuticals. Its straightforward synthesis and the amenability of its functional groups to a wide range of chemical transformations allow for the rapid generation of diverse compound libraries. The demonstrated potential of the pyrazine scaffold in targeting key enzymes like kinases and viral proteins underscores the importance of this building block in modern medicinal chemistry. Future research will undoubtedly continue to uncover new biological activities for derivatives of this promising scaffold, further solidifying its role in the ongoing quest for new and effective therapies.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]

  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). The Royal Society of Chemistry. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. National Institutes of Health. Available at: [Link]

  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. PubMed. Available at: [Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PubMed Central. Available at: [Link]

  • Antiviral Agents. PubMed Central. Available at: [Link] antiviral/

Sources

Application Notes and Protocols: Catalytic Reactions of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Multifunctional Building Block

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the confluence of a pyrazine ring, a cyano group, and a tert-butyl ester moiety at a single carbon center, render it a valuable substrate for a variety of catalytic transformations. The electron-withdrawing nature of the pyrazine and cyano functionalities activates the α-carbon, making it a prime candidate for nucleophilic attack and a precursor for stereoselective functionalization. This guide provides an in-depth exploration of key catalytic reactions involving this substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Application I: Asymmetric Decarboxylative Allylation

One of the most powerful applications of α-cyanoacetates is in asymmetric allylic alkylation (AAA), a cornerstone of modern organic synthesis for the construction of chiral molecules. The tert-butyl ester of this compound is particularly well-suited for a decarboxylative variant of this reaction, where the bulky ester serves as a traceless activating group that is removed in situ. This approach allows for the creation of a quaternary stereocenter with high enantioselectivity.

Mechanistic Rationale

The reaction is typically catalyzed by a palladium complex with a chiral ligand. The catalytic cycle, as illustrated below, begins with the oxidative addition of palladium(0) to an allylic acetate, forming a π-allyl palladium(II) complex. In parallel, the α-cyanoacetate is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the π-allyl complex. The chiral ligand environment dictates the facial selectivity of this attack, thereby controlling the stereochemistry of the newly formed C-C bond. Subsequent decarboxylation of the tert-butyl ester yields the final product.

Asymmetric Decarboxylative Allylation sub Tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate enolate Pyrazinylacetonitrile Enolate sub->enolate Base allyl_ac Allyl Acetate pd_allyl π-Allyl Pd(II)L* Complex allyl_ac->pd_allyl Pd(0)L* pd0 Pd(0)L* product Chiral Allylated Pyrazinylacetonitrile pd_allyl->product Enolate Attack enolate->product product->pd0 Reductive Elimination tbuoh t-BuOH + CO2 product->tbuoh Decarboxylation Knoevenagel Condensation start Tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate + Aldehyde carbanion Carbanion Formation start->carbanion Base nucleophilic_attack Nucleophilic Attack on Carbonyl carbanion->nucleophilic_attack intermediate Aldol Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Application Note & Protocol: Scale-up Synthesis of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds in Preclinical Development

Nitrogen-containing heterocycles are foundational scaffolds in modern drug discovery, with over 80% of small-molecule drugs approved between 2013 and 2023 containing such a moiety.[1] Among these, the pyrazine ring is a particularly valuable pharmacophore, found in compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a key building block for the synthesis of more complex drug candidates, making its reliable, scalable, and well-documented production crucial for advancing oncology and other therapeutic programs.[1]

This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for producing material suitable for preclinical toxicology and efficacy studies. The protocol is developed with phase-appropriate Good Manufacturing Practice (GMP) principles in mind, ensuring batch-to-batch consistency, robust process control, and the highest regard for operator safety.[5][6]

Chemistry & Synthetic Route Selection

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The selected synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the carbanion of tert-butyl cyanoacetate, generated in situ by a non-nucleophilic base, attacks the electron-deficient pyrazine ring of 2-chloropyrazine, displacing the chloride leaving group.

The choice of an SNAr strategy is predicated on several factors crucial for scale-up:

  • Starting Material Availability: 2-Chloropyrazine and tert-butyl cyanoacetate are commercially available in bulk.

  • Process Robustness: SNAr reactions on electron-deficient heterocycles are typically high-yielding and predictable.

  • Scalability: The reaction conditions are generally manageable in standard pilot plant reactors without requiring specialized equipment like high-pressure vessels or cryogenic cooling.

Process Workflow Diagram

The following diagram outlines the end-to-end workflow for the synthesis, purification, and release of the target compound under preclinical GMP guidelines.

Scale_Up_Workflow cluster_prep 1. Preparation & Staging cluster_synthesis 2. Synthesis & Work-up cluster_purification 3. Purification & Isolation cluster_release 4. Final Analysis & Release RM_QC Raw Material QC (2-Chloropyrazine, t-Bu Cyanoacetate, K2CO3, DMF) Equip_Prep Equipment Preparation & Cleaning Verification RM_QC->Equip_Prep Reaction S_N_Ar Reaction (DMF, K2CO3, 70°C) Equip_Prep->Reaction IPC_1 In-Process Control (IPC) (TLC/HPLC for completion) Reaction->IPC_1 Monitor Workup Aqueous Work-up & Extraction IPC_1->Workup Reaction Complete Solvent_Swap Solvent Swap to Ethyl Acetate Workup->Solvent_Swap Purification Silica Gel Chromatography or Recrystallization Solvent_Swap->Purification Drying Drying under Vacuum Purification->Drying Final_QC Final Product QC (¹H NMR, MS, HPLC Purity, Appearance, Assay) Drying->Final_QC BMR Batch Manufacturing Record (BMR) Review Final_QC->BMR Release Release for Preclinical Studies BMR->Release

Sources

Application Notes & Protocols: The Strategic Role of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate in the Synthesis of Alectinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alectinib, a potent and highly selective anaplastic lymphoma kinase (ALK) inhibitor, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] The manufacturing of Alectinib involves a complex multi-step synthesis, where the efficiency and purity of key intermediates are paramount.[3] This document provides a detailed technical guide on the application of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate as a critical building block in the synthesis of Alectinib intermediates. We will explore the mechanistic rationale behind its use, present a validated experimental protocol, and discuss the critical process parameters that ensure high yield and purity of the resulting scaffolds. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Architectural Significance of the Pyrazine Moiety in Alectinib

The molecular architecture of Alectinib is characterized by a unique indole-fused tetracyclic core.[1] The strategic incorporation of a pyrazine ring is a key feature of several potent kinase inhibitors. In the context of Alectinib's synthetic pathway, the early introduction of the pyrazine moiety via a versatile intermediate is a critical strategic decision. This compound serves as an ideal synthon for this purpose, offering a stable yet reactive precursor that facilitates the construction of more complex downstream intermediates.

The choice of the tert-butyl ester provides steric protection to the carboxyl group, preventing unwanted side reactions during subsequent transformations. The cyano group, on the other hand, is a versatile functional handle that can participate in various cyclization and functional group interconversion reactions, essential for building the intricate carbazole framework of Alectinib.[4]

Mechanistic Rationale: The Knoevenagel Condensation Pathway

The primary utility of this compound in the synthesis of Alectinib intermediates lies in its participation in a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, the α-carbon of the cyanoacetate) with a carbonyl compound.

In a key step towards an Alectinib intermediate, this compound is reacted with a suitable aldehyde or ketone precursor. The reaction is typically base-catalyzed, with the base abstracting a proton from the α-carbon, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon, leading to the formation of a β-hydroxy intermediate, which subsequently dehydrates to yield the α,β-unsaturated product.

The pyrazine ring, being an electron-withdrawing heteroaromatic system, enhances the acidity of the α-proton, thereby facilitating the formation of the carbanion and promoting the forward reaction.

Synthesis of a Key Alectinib Intermediate: A Step-by-Step Protocol

The following protocol details the synthesis of a key intermediate, tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate, a direct precursor to the core carbazole structure of Alectinib.[5][6] This synthesis showcases the practical application of this compound. While the full synthesis of Alectinib is a multistep process, this section focuses on a critical condensation and cyclization sequence.

The overall transformation can be visualized as follows:

Alectinib_Intermediate_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_A tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate Step_1 Knoevenagel Condensation Reactant_A->Step_1 Reactant_B Substituted Phenylacetone Derivative Reactant_B->Step_1 Step_2 Reductive Cyclization Step_1->Step_2 Intermediate Adduct Step_3 Aromatization Step_2->Step_3 Indole Ring Formation Product_Intermediate Key Alectinib Intermediate Step_3->Product_Intermediate

Figure 1: Conceptual workflow for the synthesis of a key Alectinib intermediate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationEquivalents
2-Cyanopyrazine19847-12-2105.10-1.0
tert-Butyl Cyanoacetate1116-98-9141.17-1.1
Sodium Ethoxide141-52-668.0521% in Ethanol1.2
Substituted Phenylacetone DerivativeVariesVaries-1.0
Palladium on Carbon (Pd/C)7440-05-3106.4210%catalytic
Hydrogen Gas1333-74-02.02High Pressureexcess
Toluene108-88-392.14AnhydrousSolvent
Ethanol64-17-546.07AnhydrousSolvent
Ethyl Acetate141-78-688.11-Solvent
Hexane110-54-386.18-Solvent
Step-by-Step Protocol

Part A: Synthesis of this compound

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (10 volumes).

  • Base Addition: Under a nitrogen atmosphere, slowly add sodium ethoxide solution (1.2 equivalents) to the ethanol.

  • Reactant Addition: In a separate flask, dissolve 2-cyanopyrazine (1.0 equivalent) and tert-butyl cyanoacetate (1.1 equivalents) in anhydrous ethanol (2 volumes).[7][8][9]

  • Reaction: Slowly add the solution from step 3 to the reaction flask at room temperature. The reaction mixture will typically turn a deep color.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Part B: Condensation and Cyclization to the Alectinib Intermediate

  • Reaction Setup: In a high-pressure reactor, combine this compound (1.0 equivalent) from Part A, the substituted phenylacetone derivative (1.0 equivalent), and 10% Pd/C (catalytic amount) in a mixture of toluene and ethanol.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (pressure will vary depending on the specific substrate and scale) and stir vigorously at an elevated temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the reaction for the uptake of hydrogen and by analyzing aliquots via HPLC or LC-MS. The reaction typically proceeds through a reductive cyclization mechanism.

  • Work-up: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate, can be purified by recrystallization or column chromatography to achieve the desired purity for subsequent steps in the Alectinib synthesis.[10]

Critical Process Parameters and Troubleshooting

  • Moisture Control: The Knoevenagel condensation is sensitive to moisture. The use of anhydrous solvents and a dry nitrogen atmosphere is crucial to prevent hydrolysis of the base and the ester.

  • Base Selection: While sodium ethoxide is effective, other non-nucleophilic bases such as sodium hydride or potassium tert-butoxide can also be employed. The choice of base may influence reaction time and yield.

  • Hydrogenation Conditions: The pressure of hydrogen gas, reaction temperature, and catalyst loading are critical parameters for the reductive cyclization step. Optimization of these conditions is necessary to maximize yield and minimize the formation of by-products.

  • Impurity Profile: Common impurities can arise from incomplete reaction, side reactions of the cyano group, or over-reduction. A robust analytical method (e.g., HPLC with UV and MS detection) is essential for monitoring the reaction and ensuring the purity of the final intermediate.

Conclusion

This compound is a strategically important and versatile intermediate in the synthesis of Alectinib. Its use in a key Knoevenagel condensation and subsequent reductive cyclization allows for the efficient construction of the complex indole core of the final drug molecule. The protocol outlined in these application notes provides a robust and scalable method for the synthesis of a critical Alectinib intermediate. Careful control of reaction parameters and a thorough understanding of the underlying reaction mechanisms are essential for achieving high yields and purity, ultimately contributing to the efficient and cost-effective manufacturing of this life-saving therapeutic agent.

Reaction_Pathway Start 2-Cyanopyrazine + tert-Butyl Cyanoacetate Intermediate_1 tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate Start->Intermediate_1 Base-catalyzed Condensation Intermediate_2 Condensed Adduct Intermediate_1->Intermediate_2 Knoevenagel Condensation Reactant_2 Substituted Phenylacetone Reactant_2->Intermediate_2 Final_Product Key Alectinib Intermediate Intermediate_2->Final_Product Reductive Cyclization (Pd/C, H2)

Figure 2: Chemical reaction pathway for the synthesis of the key Alectinib intermediate.

References

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  • US2396067A - Preparation of 2-aminopyrazine - Google Patents.
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  • Syntheses in the Pyrazine Series. II. Preparation and Properties of Aminopyrazine. Available at: [Link]

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  • 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride - Preprints.org. Available at: [Link]

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  • 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles as highly selective and potent anaplastic lymphoma kinase inhibitors - PubMed. Available at: [Link]

  • (PDF) 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride - ResearchGate. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available at: [Link]

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  • US10221155B2 - Method for preparing Alectinib - Google Patents.
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Sources

Application Notes and Protocols: Leveraging Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fragment of Strategic Importance

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By starting with small, low-molecular-weight molecules, FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with higher binding efficiency.[2][4] The selection of fragments for a screening library is a critical determinant of success. An ideal fragment should possess favorable physicochemical properties, be amenable to synthetic elaboration, and contain functionalities capable of forming key interactions with a biological target.

This guide focuses on Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate , a novel fragment designed to capitalize on the well-established pharmacological importance of the pyrazine scaffold and the versatile reactivity of the cyanoacetate group. The pyrazine ring is a common motif in numerous FDA-approved drugs and is known to act as a bioisostere for phenyl and other heteroaryl groups, often serving as a hydrogen bond acceptor.[5][6] The cyanoacetate moiety, with its active methylene group, provides a reactive handle for subsequent synthetic modifications, making it an excellent starting point for hit-to-lead optimization.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in an FBDD campaign.

Physicochemical Properties of the Fragment

Adherence to the "Rule of Three" is a guiding principle in fragment library design, suggesting that ideal fragments should have a molecular weight under 300 Da, a ClogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[1] this compound is designed to align with these principles, ensuring good aqueous solubility for biophysical screening and providing a solid foundation for synthetic elaboration.

PropertyPredicted ValueSignificance in FBDD
Molecular Weight ~221.25 g/mol Complies with the "Rule of Three" for optimal chemical space exploration.[1]
ClogP ~1.5Indicates good solubility, which is crucial for high-concentration screening.[1]
Hydrogen Bond Donors 0Provides a non-polar surface for potential hydrophobic interactions.
Hydrogen Bond Acceptors 4 (2 pyrazine N, 1 nitrile N, 1 carbonyl O)Offers multiple points for hydrogen bonding with the target protein.
Rotatable Bonds 4Limited flexibility increases the likelihood of a favorable binding conformation.

Proposed Synthesis of this compound

A potential two-step synthesis involves:

  • Knoevenagel Condensation: Reaction of pyrazine-2-carbaldehyde with tert-butyl cyanoacetate in the presence of a mild base (e.g., piperidine or alumina) to yield the corresponding acrylate derivative.

  • Reduction: Subsequent reduction of the double bond, for instance, using sodium borohydride (NaBH4), to afford the target compound, this compound.[9]

FBDD Workflow Using this compound

The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (this compound) B Primary Screening (NMR, X-ray, SPR) A->B Screening C Hit Confirmation B->C Initial Hits D Orthogonal Biophysical Assay (e.g., MST, DSF) C->D Confirmation E Structural Biology (Co-crystallization) D->E Binding Mode F Validated Hit E->F G Structure-Guided Design F->G Optimization Strategy H Synthesis of Analogs G->H H->G Iterative Cycles I Lead Compound H->I Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit This compound (Validated Hit) Growing Fragment Growing (Add functional groups) Hit->Growing Merging Fragment Merging (Combine with another fragment) Hit->Merging Linking Fragment Linking (Connect two fragments) Hit->Linking Lead Potent Lead Compound Growing->Lead Merging->Lead Linking->Lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving reaction yields and troubleshooting common experimental challenges.

The target molecule, this compound, is a valuable substituted pyrazine derivative. The pyrazine ring is a key scaffold in medicinal chemistry, and cyanoacetate moieties are versatile synthetic handles. This compound serves as a crucial building block for more complex pharmaceutical agents. The most direct and common synthetic route is the nucleophilic aromatic substitution (SNAr) of a halopyrazine with the carbanion of tert-butyl cyanoacetate. The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic attack, facilitating this transformation.[1][2]

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by generating a nucleophilic carbanion from tert-butyl cyanoacetate using a suitable base. This carbanion then attacks the electron-deficient pyrazine ring at the carbon bearing a halogen (typically chlorine), displacing it through an addition-elimination mechanism.

(Diagram of 2-chloropyrazine reacting with tert-butyl cyanoacetate in the presence of a base to form the target product)

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is the most common challenge and can stem from several factors. A systematic approach is crucial for optimization.

  • Purity of Starting Materials:

    • 2-Chloropyrazine: Ensure it is free from contaminants and moisture. If it is old or discolored, consider purification by distillation or column chromatography.

    • Tert-butyl cyanoacetate: This reagent can degrade over time. Verify its purity by NMR. Impurities can interfere with carbanion formation.

    • Base (e.g., Sodium Hydride, NaH): NaH is extremely sensitive to air and moisture. Use fresh, high-quality NaH from a newly opened container. A common failure point is using partially decomposed NaH (which appears gray instead of white). The activity of other bases like potassium carbonate (K₂CO₃) can also be compromised by moisture; ensure it is dried before use.

    • Solvent: Anhydrous solvents are critical, especially when using strong bases like NaH. Use freshly distilled or commercially available anhydrous solvents (e.g., DMF, DMSO, THF) and handle them under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base and Reaction Conditions:

    • The pKa of tert-butyl cyanoacetate's α-proton is around 11. The base must be strong enough to deprotonate it effectively without causing significant side reactions.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well. However, it requires strictly anhydrous conditions and careful handling. The reaction is irreversible as H₂ gas evolves.

    • Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that can be effective, often requiring higher temperatures or longer reaction times. It is safer and easier to handle than NaH.

    • Potassium tert-butoxide (t-BuOK): Another strong base option, but its bulkiness can sometimes be a factor.

  • Reaction Temperature:

    • Deprotonation with NaH is typically performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating (e.g., 50-70 °C) after the addition of 2-chloropyrazine to drive the SNAr reaction to completion.[3]

    • Excessively high temperatures can lead to the decomposition of the starting materials, the product, or the solvent (especially DMF), resulting in a dark reaction mixture and lower yields.

  • Side Reactions:

    • The pyrazine ring can be susceptible to side reactions under strongly basic conditions.[4]

    • The tert-butyl ester is sensitive to hydrolysis if water is present, especially during work-up.

    • The nitrile group can also undergo reactions, though it is generally stable under these conditions.

Q2: My reaction doesn't seem to start or proceeds very slowly according to TLC analysis. What should I check first?

A2: A stalled reaction is often due to an issue with deprotonation or reagent activity.

  • Verify Base Activity: As mentioned in Q1, the base is the most common culprit. If using NaH, ensure you see hydrogen gas evolution when it is added to the solvent containing tert-butyl cyanoacetate. If no bubbling occurs, the NaH is likely inactive.

  • Ensure Anhydrous Conditions: Trace amounts of water will quench the base (especially NaH) and the carbanion, preventing the reaction. Re-check the dryness of your solvent and glassware.

  • Check Reagent Stoichiometry: Ensure you are using a slight excess of tert-butyl cyanoacetate (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (at least 1.1 equivalents relative to the cyanoacetate) to ensure complete deprotonation.

  • Increase Temperature: If the reaction is clean but slow at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and monitor by TLC. SNAr reactions on heteroaromatic systems often require thermal energy to proceed at a reasonable rate.[5]

Q3: My TLC plate shows multiple spots, and the crude product is a dark oil. What are the probable impurities?

A3: A complex reaction mixture indicates the formation of side products or degradation.

  • Unreacted Starting Materials: The most common "impurities."

  • Hydrolysis Products: If the reaction or work-up was not anhydrous, you might form 2-cyano-2-(pyrazin-2-yl)acetic acid (from ester hydrolysis) or tert-butyl 2-(pyrazin-2-yl)acetamide (from nitrile hydration).

  • Solvent-Related Byproducts: At high temperatures, DMF can decompose to generate dimethylamine, which is nucleophilic and can react with 2-chloropyrazine.

  • Disubstitution or Polymerization: While less common for this specific reaction, highly activated systems can sometimes undergo further reactions.

  • Discoloration: Pyrazine derivatives can sometimes form colored byproducts through air oxidation or complex side reactions, especially at elevated temperatures.[4] Conducting the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.

Q4: I am struggling with the work-up and purification. What is an effective protocol?

A4: Proper work-up and purification are essential for isolating a clean product.

  • Quenching: Cool the reaction mixture in an ice bath. Quench slowly and carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize any remaining base and protonate the product carbanion. Avoid quenching with strong acids, which could hydrolyze the tert-butyl ester.

  • Extraction: The product is moderately polar. Ethyl acetate is a good choice for extraction. Extract the aqueous layer multiple times (e.g., 3x) to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with water to remove the DMF/DMSO solvent, followed by a brine wash to remove residual water and aid in layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Be mindful that the product may be an oil or a low-melting solid.

  • Purification (Column Chromatography):

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The product should elute at a moderate polarity. Monitor fractions by TLC.

Data & Workflow Visualizations

Table 1: Comparison of Reaction Conditions
ParameterCondition A (High Control)Condition B (Convenience)Rationale & Expected Outcome
Base Sodium Hydride (NaH, 60% disp.)Potassium Carbonate (K₂CO₃)NaH provides fast, irreversible deprotonation but requires strict anhydrous technique. K₂CO₃ is easier to handle but may require higher temps/longer times.
Solvent Anhydrous DMF or THFAnhydrous DMF or AcetonitrilePolar aprotic solvents like DMF stabilize the charged intermediate (Meisenheimer complex), accelerating SNAr reactions.[5]
Temperature 0 °C to 50 °CRoom Temp to 80 °CInitial cooling for NaH is for safety. Gentle heating is often needed to drive the substitution. Higher temps for K₂CO₃ are needed to achieve a sufficient rate.
Atmosphere Inert (N₂ or Argon)AmbientAn inert atmosphere is crucial for NaH to prevent deactivation and recommended in all cases to prevent potential oxidative side reactions.
Typical Yield 60-80%40-70%Condition A generally provides higher yields due to more efficient carbanion formation, but requires more rigorous setup.

Diagrams

Caption: SNAr mechanism for the synthesis.

Troubleshooting_Yield start Low Yield Observed check_base Is the base active and anhydrous? (e.g., Fresh NaH, dried K₂CO₃) start->check_base check_solvent Are solvents strictly anhydrous? check_base->check_solvent Yes optimize Systematically optimize conditions: 1. Base/Solvent Screen 2. Temperature Titration check_base->optimize No check_temp Is the reaction temperature optimal? (Too low = slow, Too high = decomposition) check_solvent->check_temp Yes check_solvent->optimize No check_purity Are starting materials pure? check_temp->check_purity Yes check_temp->optimize No check_purity->optimize Yes/Unsure check_purity->optimize No success Yield Improved optimize->success

Caption: Troubleshooting workflow for low yield.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for SNAr reactions and should be adapted and optimized for specific laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Tert-butyl cyanoacetate (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Carbanion Formation: To the flask, add anhydrous DMF. Add tert-butyl cyanoacetate (1.2 equiv) via syringe. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or slightly hazy.

  • SNAr Reaction: Add a solution of 2-chloropyrazine (1.0 equiv) in a small amount of anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate solvent system (e.g., 4:1). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (disappearance of 2-chloropyrazine), cool the flask to 0 °C. Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

Technical Support Center: Synthesis of Pyrazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your synthetic work.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequently encountered side reactions in pyrazine synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Pyrazine

Question: My pyrazine synthesis is resulting in a low yield. What are the common culprits and how can I improve it?

Answer: Low yields are a common frustration in pyrazine synthesis and can often be traced back to a handful of key factors. Systematically investigating these potential issues is the most effective approach to optimizing your reaction.

  • Suboptimal Reaction Conditions: The condensation of α-dicarbonyl compounds with 1,2-diamines, a cornerstone of many pyrazine syntheses, is highly sensitive to reaction parameters.[1] Temperature, in particular, is a critical variable. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause degradation of the pyrazine ring itself.[2]

  • Purity of Starting Materials: Impurities in your starting materials, such as α-amino ketones or 1,2-diamines, can introduce competing reaction pathways, leading to a complex mixture of byproducts and a diminished yield of your target molecule.[1] It is highly recommended to purify starting materials if their purity is not guaranteed.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate, which must be oxidized to form the aromatic pyrazine ring.[3][4] If this oxidation step is inefficient, the final product will be a mixture of the desired pyrazine and the dihydropyrazine, consequently lowering the yield. Ensure your reaction conditions are conducive to complete oxidation, which can sometimes be achieved by bubbling air through the reaction mixture or by using a suitable oxidizing agent.[1]

  • Choice of Catalyst and Base: In catalyzed reactions, such as dehydrogenative coupling routes, the choice of catalyst and base is paramount. For example, in certain manganese-catalyzed syntheses, a 2 mol% catalyst loading has been found to be optimal.[1] The choice of base can also have a dramatic effect on yield, with potassium hydride (KH) showing superior performance over other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in specific dehydrogenative coupling reactions.[1]

Issue 2: Formation of Unwanted Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these impurities?

Answer: Byproduct formation is a clear indicator of competing side reactions. Understanding the nature of these byproducts is the first step toward mitigating their formation.

  • Over-Oxidation: In syntheses that employ an oxidation step, there is a risk of over-oxidation, where the newly formed pyrazine ring is further oxidized.[5] Strong oxidizing agents, if used in excess, can lead to the formation of N-oxides or even ring-opened products like carboxylic acids.[5] Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial to prevent this.

  • Polymerization: Reactive intermediates, particularly in the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, can be susceptible to polymerization.[5] This is often exacerbated by high temperatures or prolonged reaction times. Lowering the reaction temperature and ensuring an inert atmosphere can help to suppress polymerization.[1]

  • Formation of Imidazole Derivatives: When using cellulosic-derived sugars and ammonium hydroxide in pyrazine synthesis, the formation of imidazole derivatives is a common side reaction.[6][7] The purification strategy must then be designed to effectively separate the desired pyrazines from these imidazole impurities.

Issue 3: Lack of Regioselectivity in Substituted Pyrazine Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer: The synthesis of unsymmetrically substituted pyrazines from unsymmetrical 1,2-dicarbonyl compounds and 1,2-diamines can lead to the formation of a mixture of regioisomers, which can be challenging to separate. The principles governing regioselectivity in similar heterocyclic syntheses, such as for pyrazoles, are highly relevant here.[8] The outcome is determined by a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,2-dicarbonyl compound plays a key role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to initial nucleophilic attack by the diamine.[8]

  • Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituents of the diamine can direct the nucleophilic attack to the less hindered site.[8]

  • Reaction Conditions: Solvent, temperature, and pH can significantly influence the regiochemical outcome.[8] For instance, acidic conditions can alter the nucleophilicity of the two amino groups in the diamine, potentially reversing the selectivity observed under neutral or basic conditions.

A systematic screening of reaction conditions is often necessary to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazine synthesis?

A1: Several classical and modern methods are employed for pyrazine synthesis. The most common include the condensation of α-diketones with 1,2-diamines, followed by oxidation of the resulting dihydropyrazine.[2] The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, is another widely used method.[1][4] More recent approaches include acceptorless dehydrogenative coupling routes catalyzed by transition metals.[9][10]

Q2: How can I effectively purify my pyrazine product from common side products like imidazoles?

A2: Purification can be challenging due to the similar properties of pyrazines and some byproducts. A combination of techniques is often most effective. Liquid-liquid extraction is a common first step, though multiple extractions may be necessary.[6][7] The choice of extraction solvent is critical; for example, hexane has been shown to selectively extract pyrazines while leaving imidazole derivatives in the aqueous phase, whereas methyl-t-butyl ether (MTBE) or ethyl acetate will co-extract imidazoles.[6][7] Column chromatography on silica gel is a powerful tool for separating pyrazines from less polar or more polar impurities.[6][7] For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.[6][7]

Q3: My pyrazine compound appears to be unstable on silica gel during column chromatography. What are my options?

A3: Compound instability on silica gel is a known issue, particularly for acid-sensitive molecules. If you observe degradation, consider deactivating the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine, in the eluent.[11] Alternatively, you can use a different stationary phase, such as alumina or florisil.[12]

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation of a 1,2-Dicarbonyl Compound with a 1,2-Diamine

This protocol provides a general framework for the synthesis of pyrazines from readily available starting materials.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Diamine: To the stirred solution, add the 1,2-diamine (1.0 eq.) either neat or as a solution in the same solvent. The addition may be exothermic, so it should be done cautiously, potentially with external cooling.

  • Reaction: Stir the reaction mixture at room temperature or with heating (reflux) for a period of 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Oxidation: Upon completion of the condensation to the dihydropyrazine, the oxidation to the pyrazine is carried out. This can sometimes be achieved by simply exposing the reaction mixture to air, often facilitated by bubbling air through the solution. Alternatively, a chemical oxidizing agent (e.g., manganese dioxide, copper(II) oxide) can be added.[2]

  • Work-up: After cooling to room temperature, filter the reaction mixture if a solid oxidizing agent was used. Remove the solvent under reduced pressure. The crude product can then be purified by extraction, crystallization, distillation, or column chromatography.

Protocol 2: Purification of Pyrazines from Imidazole Byproducts by Column Chromatography

This protocol is specifically designed for the separation of pyrazine products from imidazole impurities that may form in certain synthetic routes.

Methodology:

  • Solvent System Selection: The choice of eluent is critical for successful separation. A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.

  • Column Packing: Prepare a silica gel column using a slurry of the silica in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution of the compounds by TLC. Pyrazines are generally less polar than imidazoles and will therefore elute first.

  • Product Isolation: Combine the fractions containing the pure pyrazine product and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis via Dehydrogenative Coupling

EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Yield (%)
1Mn-pincer complex 2 (2)KH (3)Toluene1502499
2Mn-pincer complex 2 (2)KH (3)THF1502490
3Mn-pincer complex 2 (2)KH (3)1,4-Dioxane1502495
4Mn-pincer complex 2 (2)KH (3)Toluene12524>99
5Mn-pincer complex 3 (2)KH (3)Toluene15024<5
6Mn-pincer complex 4 (2)KH (3)Toluene1502430
7Mn-pincer complex 5 (2)KH (3)Toluene1502410

Data adapted from a study on manganese pincer complex-catalyzed dehydrogenative coupling of 2-amino alcohols.[9][10]

Visualizations

cluster_synthesis Pyrazine Synthesis Workflow cluster_purification Purification Workflow Start Start Reactants 1,2-Dicarbonyl + 1,2-Diamine Start->Reactants Condensation Condensation Reactants->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation (e.g., Air, MnO2) Dihydropyrazine->Oxidation Crude_Pyrazine Crude Pyrazine Product Oxidation->Crude_Pyrazine Workup Work-up (Extraction/Filtration) Crude_Pyrazine->Workup Purification Purification Chromatography Column Chromatography Purification->Chromatography Non-volatile Distillation Distillation Purification->Distillation Volatile Workup->Purification Pure_Pyrazine Pure Pyrazine Chromatography->Pure_Pyrazine Distillation->Pure_Pyrazine

Caption: General experimental workflow for pyrazine synthesis and purification.

Start Low Pyrazine Yield Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Conditions_Optimal Are Conditions Optimal? Check_Conditions->Conditions_Optimal Adjust_Conditions Systematically Adjust Conditions Conditions_Optimal->Adjust_Conditions No Check_Purity Verify Purity of Starting Materials Conditions_Optimal->Check_Purity Yes Adjust_Conditions->Check_Conditions Purity_High Are Starting Materials Pure? Check_Purity->Purity_High Purify_Reactants Purify Starting Materials Purity_High->Purify_Reactants No Check_Oxidation Assess Oxidation Step Purity_High->Check_Oxidation Yes Purify_Reactants->Check_Purity Oxidation_Complete Is Oxidation Complete? Check_Oxidation->Oxidation_Complete Modify_Oxidation Modify Oxidation (e.g., add oxidant, air sparging) Oxidation_Complete->Modify_Oxidation No Resolution Yield Improved Oxidation_Complete->Resolution Yes Modify_Oxidation->Check_Oxidation

Caption: Troubleshooting decision tree for low pyrazine yields.

References

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Bhadra, M., & Beller, M. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(47), 14894-14903.
  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • BenchChem. (n.d.). Acetylpyrazine-d3 purity issues and purification techniques.
  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • González-Medina, F., et al. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 6(96), 94008-94019.
  • BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?. Retrieved from [Link]

  • Dr. Krishna Swamy. G. (2020). Synthesis and reactions of Pyrazine. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]

  • Mokhtari Aliabad, J., et al. (2016). Cu2(BDC)2(BPY)
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-Aminopropanediamide.
  • Potvin, P. G., & Zadykowicz, J. (1996). Chelation-Controlled Regioselectivity in the Synthesis of Substituted Pyrazolylpyridine Ligands. 2. Tridentates. The Journal of Organic Chemistry, 61(13), 4442–4448.
  • ResearchGate. (2019). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Retrieved from [Link]

  • Ong, S. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80.
  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Autechaux, S. (n.d.). Understanding Pyrazine Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • PubMed. (2024). Computational screening of pyrazine-based graphene-supported transition metals as single-atom catalysts for the nitrogen reduction reaction. Retrieved from [Link]

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Technical Support Center: Purification of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Welcome to the technical support guide for the purification of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The guidance is tailored for researchers, scientists, and professionals in drug development who require high-purity material for their work.

Introduction to this compound

This compound is a moderately polar molecule featuring a pyrazine ring, a nitrile group, and a tert-butyl ester. The presence of these functional groups dictates its chemical behavior, particularly its stability and chromatographic properties. The pyrazine moiety, a nitrogen-containing heterocycle, can interact with silica gel, while the tert-butyl ester is stable under a wide range of conditions but can be sensitive to strong acids.[1][2] Achieving high purity is critical as even minor impurities can interfere with subsequent synthetic steps or biological assays.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃O₂

  • Molecular Weight: 219.24 g/mol

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of the target compound.

Q1: What is the expected appearance and physical state of pure this compound?

A1: While specific data for this exact compound is sparse in public literature, analogous compounds such as tert-butyl cyanoacetate are typically colorless to pale yellow oils or low-melting solids.[3] The final appearance will depend on the residual solvent and purity level.

Q2: What are the common impurities I should expect from the synthesis?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of a pyrazine derivative with tert-butyl cyanoacetate.[4] Potential impurities include:

  • Unreacted tert-butyl cyanoacetate.

  • Unreacted pyrazine starting material.

  • Side products from undesired reactions.

  • Solvents used in the reaction and workup (e.g., DMF, Ethyl Acetate).

Q3: Is the tert-butyl ester group stable during purification?

A3: The tert-butyl ester is generally stable to a variety of reaction conditions, including basic and weakly acidic environments.[1][2][5] However, it is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, strong HCl).[6] Therefore, purification methods should avoid highly acidic environments to prevent hydrolysis back to the carboxylic acid.

Q4: How should I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[3] Use pre-coated silica gel 60 F254 plates and visualize spots using a UV lamp (254 nm). Staining with potassium permanganate can also be effective. A well-chosen eluent system for TLC will directly translate to a good starting point for column chromatography.

Purification Strategy & Workflow

Choosing the correct purification technique is paramount. The following decision tree provides a logical workflow for isolating this compound.

Purification_Workflow cluster_start Initial Assessment cluster_pathways Purification Pathways cluster_decision Decision Points cluster_outcome Final Steps start Crude Product Analysis (TLC, ¹H NMR, LCMS) is_separable Are impurities well-separated by TLC? start->is_separable col_chrom Column Chromatography (Primary Method) is_solid Is the crude product a solid? col_chrom->is_solid recryst Recrystallization (If Solid) pure_product Pure Product recryst->pure_product kugelrohr Kugelrohr Distillation (If Liquid & Thermally Stable) kugelrohr->pure_product is_solid->recryst Yes is_solid->kugelrohr No is_separable->col_chrom Yes further_purify Re-purify or Characterize Impurity is_separable->further_purify No (Consider alternative chromatography)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Column Chromatography Issues

Column chromatography is the most common and versatile method for purifying this compound.[7][8]

Problem 1: My compound is streaking/tailing on the silica gel column.

  • Cause: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This is a common issue with nitrogen-containing heterocyclic compounds.[9][10]

  • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system to compete for the active sites on the silica.

    • Protocol: To your chosen hexane/ethyl acetate eluent, add 0.1-1% triethylamine (Et₃N) or pyridine. Start with a low concentration and increase if tailing persists. This will neutralize the acidic sites and improve peak shape.

  • Solution 2 (Alternative Stationary Phase): If tailing is severe, switch to a less acidic stationary phase.

    • Recommendation: Use neutral alumina instead of silica gel. Perform TLC on alumina plates first to determine the appropriate eluent system.

Problem 2: I have poor separation between my product and an impurity.

  • Cause: The polarity of your eluent system is not optimized to resolve the compounds.

  • Solution 1 (Optimize Solvent System): The goal is to find a solvent system where your product has an Rf value of ~0.2-0.4 on TLC, and the separation from impurities is maximized.

    • Protocol: Methodically screen solvent systems. Start with a non-polar system and gradually increase polarity. A combination of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[8]

    • Data Table:

      Eluent System (Hexane:Ethyl Acetate) TLC Rf (Typical) Observations
      9:1 0.6 - 0.8 Elutes too quickly, poor separation from non-polar impurities.
      4:1 0.3 - 0.5 Good starting point for many compounds of this polarity.
      2:1 0.1 - 0.3 Better for resolving from more polar impurities.

      | 1:1 | < 0.1 | May be too polar, causing slow elution. |

  • Solution 2 (Use a Gradient Elution): If a single solvent system (isocratic) fails, a gradient elution can improve separation.

    • Workflow: Start with a less polar eluent to allow non-polar impurities to elute first. Gradually increase the polarity of the eluent to then elute your product, leaving more polar impurities behind on the column.

Gradient_Elution cluster_workflow Gradient Column Chromatography Workflow start 1. Load Crude Product low_polarity 2. Elute with Low Polarity (e.g., 9:1 Hex:EtOAc) start->low_polarity increase_polarity 3. Gradually Increase Polarity (e.g., to 4:1 then 2:1) low_polarity->increase_polarity collect 4. Collect Fractions & Monitor by TLC increase_polarity->collect

Caption: Workflow for gradient elution chromatography.

Recrystallization Issues

If your purified compound is a solid, recrystallization is an excellent final step to achieve high purity.[11][12]

Problem 1: My compound "oils out" instead of forming crystals.

  • Cause: The solvent is too good a solvent for your compound at the cooling temperature, or the solution is too concentrated, causing the compound to crash out as a liquid phase below its melting point.

  • Solution:

    • Protocol: Add more solvent to the hot, dissolved mixture to make it more dilute. Alternatively, try a solvent system where the compound is less soluble. A binary solvent system often works well. For a moderately polar compound, consider systems like:

      • Ethyl acetate / Hexanes

      • Dichloromethane / Hexanes

      • Acetone / Water

    • Method: Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) while hot. Then, slowly add the "poor" solvent (e.g., hexanes) until the solution just starts to become cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Problem 2: No crystals form, even after cooling.

  • Cause: The solution is not supersaturated. This can happen if you used too much solvent or if the compound is very soluble in your chosen solvent even at low temperatures.

  • Solution 1 (Reduce Solvent Volume): Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again.

  • Solution 2 (Induce Crystallization):

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

References

  • Tert-butyl esters Definition. Fiveable. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. ResearchGate. [Link]

  • tert-Butyl cyanoacetate | C7H11NO2. PubChem. [Link]

  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate. Supporting Information. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

  • Supporting Information for Potent and Orally Bioavailable Inhibitors of the Menin-Mixed Lineage Leukemia Interaction. Semantic Scholar. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate. PubChemLite. [Link]

  • This compound, min 97%. CP Lab Safety. [Link]

  • Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate. PubChem. [Link]

  • US Patent 11932618 B2.
  • n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)-2-cyano-acetate. PubMed. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]

  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. PubChem. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reactions involving cyanoacetate derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered when working with cyanoacetate derivatives.

Q1: My Knoevenagel condensation is giving a very low yield. What are the most common culprits?

Low yields in Knoevenagel condensations typically stem from a few key areas: catalyst inefficiency, suboptimal reaction conditions, or the presence of water, which can inhibit the reaction equilibrium.[1] The purity of your aldehyde and cyanoacetate starting materials is also critical, as impurities can interfere with the reaction.[1] A systematic approach is the best way to troubleshoot.[2]

Q2: What is the best type of base to use for reactions with ethyl cyanoacetate?

The choice of base is critical and depends on the specific reaction.

  • For Knoevenagel Condensations: Weak bases like piperidine, pyridine, or ammonium salts are preferred.[2][3] Strong bases can cause the aldehyde or ketone to self-condense, reducing the yield of your desired product.[2][3]

  • For Alkylations: A strong, non-nucleophilic base like sodium hydride (NaH) is often ideal. It efficiently deprotonates the ethyl cyanoacetate to form the reactive enolate without competing in side reactions like hydrolysis (saponification) of the ester group, which can occur with hydroxide-based strong bases.[4]

Q3: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What side reactions are common?

The most prevalent side reactions include:

  • Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation is itself a Michael acceptor. It can react with another molecule of the cyanoacetate enolate.[1][2] This is often favored by longer reaction times and higher temperatures.[1]

  • Self-Condensation/Dimerization: Aldehydes can undergo self-condensation, especially with stronger bases.[2] Cyanoacetate derivatives can also self-condense in a process known as the Thorpe reaction to form enamines.[5][6]

  • Ester Hydrolysis: Under either strong acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid.[7][8] This is particularly relevant during workup steps if pH is not controlled.

Q4: Can the choice of solvent dramatically impact my reaction?

Absolutely. The solvent's polarity influences reaction rates and yields.[2]

  • Aprotic polar solvents like DMF or acetonitrile have been shown to give high conversions in short reaction times for Knoevenagel condensations.[2]

  • Protic solvents like ethanol can also be effective.[1][2]

  • Water has been successfully used as a "green" solvent for some Knoevenagel reactions.[2][9][10]

  • Nonpolar solvents like toluene may lead to longer reaction times but can be useful for removing water via azeotropic distillation with a Dean-Stark apparatus.[2]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Knoevenagel Condensation

Low yields are a frequent frustration in Knoevenagel condensations. This guide provides a logical workflow to diagnose and solve the problem.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting low yields.

Step-by-Step Analysis & Solutions:

  • Verify Starting Material Purity: Impurities in either the carbonyl compound or the active methylene compound can halt the reaction.[1]

    • Action: Check the purity of your reagents by NMR or other appropriate methods. If necessary, purify the aldehyde (e.g., by distillation) and ensure your cyanoacetate is clean.

  • Assess the Catalyst: The catalyst is a common point of failure.

    • Cause: A weak base catalyst (e.g., piperidine, ammonium acetate) may be old, degraded, or insufficient.[1][2] Using a base that is too strong can promote side reactions.[2]

    • Action: Use a fresh bottle of catalyst. Consider optimizing the catalyst loading; typically 0.1 equivalents are used.[2] If standard catalysts fail, you might explore others like L-proline or diisopropylethylammonium acetate (DIPEAc).[2][11]

  • Evaluate Reaction Conditions (Solvent, Temperature, Time):

    • Cause: The reaction may be stalling due to poor solubility, insufficient temperature, or inadequate reaction time.[2] Many Knoevenagel reactions require gentle heating (e.g., 40-80°C) to proceed at a reasonable rate.[1]

    • Action: First, ensure your reactants are soluble in the chosen solvent. If the reaction is slow at room temperature, gradually increase the temperature while monitoring progress by Thin Layer Chromatography (TLC).

  • Manage Water Content: The Knoevenagel condensation produces one equivalent of water.[1] This byproduct can inhibit the catalyst and push the reaction equilibrium back toward the starting materials.[1][2]

    • Action: If you suspect water is an issue, switch to a solvent like toluene that allows for azeotropic removal of water using a Dean-Stark apparatus. Alternatively, adding molecular sieves to the reaction can absorb the water as it forms.

Guide 2: Managing Dimerization and Michael Addition Side Products

The formation of undesired side products is a primary cause of reduced yield and purification difficulties.

Problem: The major product of the Knoevenagel condensation, an α,β-unsaturated cyanoacrylate, is an excellent Michael acceptor. It can react with the nucleophilic enolate of the starting cyanoacetate, leading to a dimeric byproduct.

Reaction Scheme: Knoevenagel Product vs. Michael Side-Product

Side_Reaction RCHO R-CHO (Aldehyde) Knoevenagel_Product R-CH=C(CN)COOEt (Desired Product) RCHO->Knoevenagel_Product Knoevenagel Condensation NC_CH2_COOEt NC-CH2-COOEt (Ethyl Cyanoacetate) Enolate [NC-CH-COOEt]⁻ (Enolate) NC_CH2_COOEt->Enolate + Base Base Base->Enolate + Enolate->Knoevenagel_Product Knoevenagel Condensation Michael_Adduct Michael Adduct (Side Product) Enolate->Michael_Adduct Michael Addition Knoevenagel_Product->Michael_Adduct Michael Addition

Sources

Common impurities in Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. As a Senior Application Scientist with extensive experience in heterocyclic chemistry and process optimization, I have compiled this guide to address the common challenges and questions that arise during the synthesis, purification, and handling of this compound. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your research.

Troubleshooting Guide: Experimental Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Question 1: After my synthesis, TLC and NMR analysis indicate the presence of unreacted 2-chloropyrazine and tert-butyl cyanoacetate. What is the most effective method to remove these starting materials?

Answer:

This is a common issue, often resulting from incomplete reaction or suboptimal stoichiometry. The most robust method for removing both a moderately polar starting material like 2-chloropyrazine and a non-polar ester like tert-butyl cyanoacetate from your desired product is flash column chromatography.

Causality and Rationale:

The significant difference in polarity between the starting materials and the product allows for effective separation on a silica gel stationary phase. 2-Chloropyrazine is more polar than tert-butyl cyanoacetate but typically less polar than the desired product, this compound.

Detailed Protocol: Flash Column Chromatography

  • Slurry Preparation:

    • Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude oil or solid in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel (typically 1-2 times the weight of the crude product), and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This dry-loading technique generally results in better separation than loading the sample as a concentrated solution.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations).[1]

    • Pack the column with silica gel as a slurry in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles to prevent channeling.

  • Elution:

    • A gradient elution is typically most effective. Start with a low polarity mobile phase to elute the non-polar impurities first.

    • Step 1: Begin with a solvent system such as 9:1 Pentane:Ethyl Acetate.[1] This will elute the unreacted tert-butyl cyanoacetate.

    • Step 2: Gradually increase the polarity of the eluent, for example, to a 4:1 or 3:1 ratio of Hexane:Ethyl Acetate. This will elute the 2-chloropyrazine.

    • Step 3: Your desired product, being more polar, will elute at higher solvent polarity.

    • Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Question 2: My product appears pure by NMR, but I have a persistent, more polar spot on my TLC plate that I can't identify. What could this be and how do I remove it?

Answer:

A more polar impurity is often the result of partial hydrolysis of the tert-butyl ester group, forming the corresponding carboxylic acid: 2-cyano-2-(pyrazin-2-yl)acetic acid. The tert-butyl ester is sensitive to acidic conditions, which might be present during the reaction work-up or the chromatography step if the silica gel is slightly acidic.

Causality and Rationale:

The carboxylic acid is significantly more polar than the parent ester due to its ability to act as a hydrogen bond donor and its increased affinity for the polar silica gel stationary phase. This impurity can be effectively removed by a mild acid-base extraction.

Detailed Protocol: Mild Acid-Base Wash

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate the acidic impurity, forming the water-soluble sodium salt.

    R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Separation: Gently shake the funnel, venting frequently to release the CO₂ pressure. Allow the layers to separate, and then drain the aqueous layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product, now free of the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: Pure this compound is typically a colorless oil or a low-melting solid. It is relatively stable under neutral and anhydrous conditions.

Q2: How should I store the compound to prevent degradation?

A2: To prevent hydrolysis of the tert-butyl ester, it is best to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C). Avoid exposure to moisture and acidic conditions.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be a highly effective purification technique if the compound is a solid at room temperature and a suitable solvent system can be found. A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal. A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/pentane, may be effective. The suitability of recrystallization will depend on the nature and quantity of the impurities.

Q4: What are the characteristic NMR signals for this compound?

A4: In ¹H NMR, you should expect to see signals corresponding to the protons on the pyrazine ring, a singlet for the methine proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. In ¹³C NMR, key signals will include those for the pyrazine carbons, the nitrile carbon, the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Q5: Are there any known side reactions during a typical nucleophilic aromatic substitution (SNAr) synthesis that I should be aware of?

A5: In a typical SNAr reaction between a halopyrazine and tert-butyl cyanoacetate, the primary side reaction is incomplete reaction. If a dihalopyrazine is used as a starting material, a potential side product is the bis-adduct, where two molecules of the cyanoacetate have displaced both halogens. This impurity would be significantly more polar than the desired mono-adduct and could be separated by column chromatography. The pyrazine ring itself is generally stable to the basic conditions used to generate the enolate of tert-butyl cyanoacetate.[2]

Impurity Identification and Removal Workflow

The following diagram outlines a systematic approach to identifying and removing common impurities.

start Crude Product (Post-Synthesis) tlc TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc nmr ¹H NMR Analysis start->nmr impurity_check Impurity Detected? tlc->impurity_check nmr->impurity_check sm Starting Materials Present? (e.g., Chloropyrazine, tert-butyl cyanoacetate) impurity_check->sm Yes pure Pure Product impurity_check->pure No polar_imp High Polarity Impurity? (Rf ~ 0) sm->polar_imp No column Flash Column Chromatography (Gradient Elution) sm->column Yes acid_base Mild Acid-Base Wash (aq. NaHCO₃) polar_imp->acid_base Yes polar_imp->pure No column->pure acid_base->column If other impurities remain acid_base->pure If only polar impurity was present

Sources

Stability issues of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Compound Profile & Inherent Reactivity

This compound is a molecule featuring three key functional groups that dictate its stability profile:

  • Tert-butyl Ester: This bulky ester group provides significant steric hindrance, which can slow down hydrolysis compared to smaller methyl or ethyl esters. However, it is particularly susceptible to cleavage under acidic conditions via a stable tert-butyl carbocation intermediate.

  • α-Cyano Group: The nitrile group is electron-withdrawing, increasing the acidity of the adjacent methine proton. While relatively stable, it can be hydrolyzed to a carboxylic acid or amide under harsh acidic or basic conditions.

  • Pyrazine Ring: This nitrogen-containing heteroaromatic ring is generally stable. However, like many aromatic systems, it can be susceptible to photolytic degradation.[1][2] The nitrogen atoms also provide sites for potential coordination with metal ions and can influence the molecule's solubility and pH-dependent behavior.

The interplay of these groups makes understanding the compound's behavior under different experimental conditions critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of this compound.

Handling and Storage

Q: What are the optimal long-term storage conditions for this compound?

A: For maximum shelf-life, the solid compound should be stored in a tightly sealed container at low temperature (2-8°C is recommended) and protected from light and moisture.[3] An inert atmosphere (argon or nitrogen) is ideal to prevent slow degradation from atmospheric moisture and oxygen. General safety data for similar cyanoacetate esters advises storage in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[4][5]

Q: I need to prepare a stock solution. Which solvents are recommended and which should I avoid?

A: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF) are the best choices for preparing stock solutions intended for storage. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or solvolysis, especially if acidic or basic impurities are present. Always use high-purity, anhydrous grade solvents. If aqueous buffers are required, prepare them fresh and use them immediately. Be aware that the compound's solubility may be limited in purely aqueous systems.

Chemical Stability Issues

Q: My compound appears to be degrading in an acidic buffer (pH < 4). What is the likely degradation pathway?

A: The most probable cause is the acid-catalyzed hydrolysis of the tert-butyl ester. This is a classic reaction mechanism where protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl carbocation, which then reacts with water to form tert-butanol. This degradation is often faster than for other alkyl esters due to the stability of the carbocation intermediate.

Q: I observed rapid degradation when I dissolved my compound in a basic solution (pH > 9). Why is this happening?

A: The compound is highly susceptible to base-catalyzed hydrolysis (saponification) of the ester linkage.[6] This reaction is typically irreversible and proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Under strongly basic conditions, hydrolysis of the cyano group to a carboxylate may also occur, though this usually requires more forcing conditions.

Q: I'm using a solution containing a small amount of water. Will this be a problem?

A: Yes, even trace amounts of water can lead to hydrolysis over time, especially if the solution is not stored under anhydrous conditions or if it contains acidic or basic residues.[7] For sensitive experiments, it is crucial to use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box).[7]

Below is a diagram illustrating the primary hydrolytic degradation pathways.

G cluster_main cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) Parent Parent Compound This compound Acid_Product Product 1: 2-Cyano-2-(pyrazin-2-yl)acetic acid Parent->Acid_Product H⁺ / H₂O (Ester Hydrolysis) Base_Product Product 2: 2-Cyano-2-(pyrazin-2-yl)acetate (salt) Parent->Base_Product OH⁻ / H₂O (Saponification) Acid_Product_Side Byproduct: Tert-butanol Base_Product_Side Byproduct: Tert-butanol

Caption: Primary hydrolytic degradation pathways under acidic and basic conditions.

Thermal and Photostability

Q: I left my sample on the benchtop for a day and saw new impurities. What could be the cause?

A: This is likely due to photolytic degradation. Pyrazine-containing molecules can be light-sensitive.[8] Exposure to ambient laboratory light, and especially direct sunlight or strong fluorescent lighting, can induce degradation. Always protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Q: Is the compound stable at elevated temperatures, for example, in a GC inlet or during a heated reaction?

A: While specific data for this molecule is not available, heterocyclic compounds can have varying thermal stabilities.[9] It is prudent to assume that prolonged exposure to high temperatures (>60°C) could lead to decomposition.[10] The tert-butyl ester group can also undergo thermal elimination under certain conditions. A thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature if high-temperature applications are necessary.

Workflow for Investigating Unexpected Degradation

If you observe an unknown impurity or lower-than-expected yield, a systematic troubleshooting approach is necessary. The following workflow can help pinpoint the cause of instability.

Caption: A systematic workflow for troubleshooting stability issues.

Recommended Analytical Methods for Stability Studies

A validated, stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound.

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method.[10]

  • Column Choice: A C18 column is a good starting point. For potentially challenging separations of polar degradants, a cyano (CN) stationary phase can offer alternative selectivity.[7][11]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is recommended.

  • Detection: The pyrazine ring provides a strong UV chromophore. Select a detection wavelength at the absorbance maximum (λmax) of the parent compound, and use a photodiode array (PDA) detector to monitor for new peaks across a range of wavelengths.

  • Peak Purity: Use of a PDA detector or mass spectrometry (LC-MS) is essential to ensure that the parent peak is pure and does not co-elute with any degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] This protocol is based on the International Conference on Harmonisation (ICH) guidelines.[7][10]

Objective: To generate degradation products to a target level of 5-20% to demonstrate the specificity of the analytical method.[12]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks

  • pH meter

  • Calibrated HPLC system with PDA detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition below, prepare a sample in a clean vial. Include a control sample (unstressed) stored at 2-8°C in the dark.

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Notes
Acid Hydrolysis 0.1 M HCl60 °C24 hoursNeutralize with NaOH before injection.[11]
Base Hydrolysis 0.1 M NaOHRoom Temp2 hoursNeutralize with HCl before injection.[11]
Oxidation 3% H₂O₂Room Temp24 hoursMonitor closely; oxidation can be rapid.
Thermal Solid & Solution60 °C / 75% RH5 daysStore solution in a sealed vial.[10]
Photolytic Solid & SolutionAmbient1.2 million lux hours & 200 watt hours/m²Expose to a calibrated light source (ICH Q1B).[10][12]
  • Time-Point Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours for hydrolytic studies; 1, 3, 5 days for thermal).

  • Sample Preparation for HPLC:

    • Cool the sample to room temperature.

    • If necessary, neutralize the acidic and basic samples to a pH between 6 and 8.

    • Dilute the sample with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

    • Filter through a 0.45 µm syringe filter if any precipitate is observed.

  • HPLC Analysis: Analyze all stressed samples, the control sample, and a blank (diluent) using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) and peak areas of all degradation products.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

    • Use LC-MS to obtain mass information for the major degradation products to aid in their identification.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
  • A Comparative Analysis of the Photostability of Pyrazine-Based Fluorescent Probes. BenchChem.
  • Material Safety Data Sheet - Ethyl Cyanoacet
  • Enhanced Thermal- and Photostability of Trace Pyrazine-Incorporated Hydrogen Boride Nanosheets.
  • Safety Data Sheet - Ethyl Cyanoacet
  • Ethyl cyanoacet
  • Ethyl cyanoacetate Safety D
  • Hazard Summary: Ethyl Cyanoacet
  • Quantum dynamics of the photostability of pyrazine. Royal Society of Chemistry.
  • Synthesis of selected pyrazine derivatives and their photophysical characteristics. 5th International Conference on Organic and Inorganic Chemistry.
  • Forced Degrad
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Research.
  • Forced degradation studies of a new ant-epileptic hybrid. Journal of Chemical and Pharmaceutical Research.
  • Exploring anaerobic environments for cyanide and cyano-derivatives microbial degrad
  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)
  • Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)
  • tert-Butyl cyanoacet
  • TERT-BUTYL 2-CYANO-2-(PYRAZIN-2-YL)
  • Tert-butyl 2-(3-chloropyrazin-2-yl)
  • tert-Butyl cyanoacet
  • Method for producing t-butyl cyanoacetate.
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • TERT-BUTYL 2-CYANO-2-(PYRAZIN-2-YL)
  • Cyanoacetic acid, tert-butyl ester. Organic Syntheses.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate.
  • n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • tert-Butyl 2-cyanoacet
  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)
  • tert-Butyl 2-(piperazin-1-yl)
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.
  • Effect of water on thermal stability of tert-butyl peroxy benzoate.
  • tert-Butyl 4-(6-cyanopyridin-2-yl)
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PubMed Central.

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Technical Support Center: A Troubleshooting Guide for Reactions Involving Pyrazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with pyrazine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, functionalization, and purification of pyrazine derivatives. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experimental work.

Section 1: Pyrazine Ring Synthesis

FAQ 1: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyrazine synthesis are a frequent issue and can often be attributed to several factors. By systematically investigating these, you can significantly improve the outcome of your reaction.

Underlying Causes and Solutions:

  • Suboptimal Reaction Conditions: Many classical pyrazine syntheses, such as the condensation of α-diketones with 1,2-diamines, are highly sensitive to reaction parameters.[1] Harsh conditions can lead to the degradation of both starting materials and products.

    • Troubleshooting:

      • Temperature Screening: Systematically vary the reaction temperature. Some reactions benefit from initial cooling to control the exothermicity of the condensation, followed by gentle heating.

      • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and equilibria. Consider screening a range of solvents (e.g., ethanol, acetic acid, toluene).

      • pH Control: The condensation step is often pH-sensitive. For reactions involving α-amino ketones, maintaining a slightly basic pH can be crucial. Conversely, some condensations are acid-catalyzed.

  • Purity of Starting Materials: The purity of your α-dicarbonyl compounds and 1,2-diamines is critical. Impurities can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[1]

    • Troubleshooting:

      • Recrystallization/Distillation: Purify your starting materials before use.

      • NMR/GC-MS Analysis: Confirm the purity of your starting materials using appropriate analytical techniques.

  • Incomplete Oxidation of the Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the aromatic pyrazine.[1] If this step is inefficient, your final product will be a mixture, leading to a lower yield of the desired pyrazine.

    • Troubleshooting:

      • Choice of Oxidant: Common oxidants include air (oxygen), manganese dioxide (MnO2), or copper(II) salts. The choice of oxidant can be substrate-dependent. If air oxidation is slow, consider using a more active oxidant like MnO2.

      • Reaction Time: Ensure the oxidation step is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the dihydropyrazine intermediate.

Section 2: Functionalization of the Pyrazine Ring

The electron-deficient nature of the pyrazine ring dictates its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution.

FAQ 2: I am struggling with a nucleophilic aromatic substitution (SNAr) on a halopyrazine. What factors should I consider?

Halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding pyridine analogs.[2] However, several factors can influence the success of the reaction.

Key Considerations and Troubleshooting:

  • Substrate Reactivity: The nature of the halogen is important (F > Cl > Br > I for activation). The presence of electron-withdrawing groups on the pyrazine ring will further activate it towards SNAr, while electron-donating groups will have the opposite effect and may require more forcing conditions.[2]

  • Nucleophile Strength: Stronger nucleophiles will react more readily. If your reaction is sluggish, consider using a stronger nucleophile or converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, leaving a "naked" and more reactive anionic nucleophile.

  • Side Reactions: In some cases, particularly with strong bases, a ring-opening-ring-closure mechanism (ANRORC) can occur, leading to the formation of unexpected products like imidazoles.[2] If you observe unexpected byproducts, consider lowering the reaction temperature or using a milder base.

Troubleshooting Workflow for SNAr on Halopyrazines

G start Low or No Conversion in S N Ar check_temp Increase Reaction Temperature start->check_temp check_nucleophile Use a Stronger Nucleophile or Base check_temp->check_nucleophile No Improvement success Successful Reaction check_temp->success Improved Conversion check_solvent Switch to a Polar Aprotic Solvent (DMF, DMSO) check_nucleophile->check_solvent No Improvement check_nucleophile->success Improved Conversion side_products Side Products Observed? check_solvent->side_products No Improvement check_solvent->success Improved Conversion anrorc Consider ANRORC Mechanism side_products->anrorc Yes failure Re-evaluate Reaction Scope side_products->failure No lower_temp Lower Reaction Temperature anrorc->lower_temp milder_base Use a Milder Base lower_temp->milder_base milder_base->success

Caption: Decision tree for troubleshooting SNAr reactions.

FAQ 3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille) on a halopyrazine is failing. What are the common culprits?

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on pyrazine rings.[3][4] However, their success is highly dependent on the careful optimization of several parameters.

Common Issues and Troubleshooting Strategies:

Parameter Common Problems Troubleshooting Solutions
Catalyst/Ligand - Catalyst decomposition. - Inappropriate ligand for the specific transformation.- Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). - For electron-rich pyrazines, consider more electron-rich and bulky phosphine ligands. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Base - Base is too weak to facilitate transmetalation. - Base is too strong, leading to side reactions or degradation.- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical and is often coupled with the choice of solvent.
Solvent - Poor solubility of reactants. - Solvent not compatible with the reaction conditions.- Use a mixture of solvents to improve solubility (e.g., toluene/water, dioxane/water). - Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.
Side Reactions - Homocoupling of the organometallic reagent. - Protodeboronation of the boronic acid (in Suzuki coupling).- To minimize homocoupling in Stille reactions, add the stannane slowly to the reaction mixture containing the catalyst and the halopyrazine.[4] - Use a less nucleophilic base or anhydrous conditions to reduce protodeboronation.
FAQ 4: I am having difficulty with the lithiation of a pyrazine ring. What are the challenges and how can they be overcome?

Direct deprotonation of the pyrazine ring can be challenging due to the instability of the resulting lithiated intermediates.[5]

Challenges and Modern Solutions:

  • Instability of Lithiated Pyrazines: Simple lithiation often requires very low temperatures (-75 °C) and can lead to mixtures of mono- and di-substituted products.[6]

  • Transmetalation Strategies: A more robust approach involves transmetalation. Using a combination of a lithium amide base (like LiTMP) and a zinc salt (like ZnCl₂) allows for the formation of a more stable zincated pyrazine intermediate.[5][7] This can be performed at more convenient temperatures, such as room temperature.

  • Gallium-based Trapping: An even more advanced technique is the use of trialkylgallium compounds to trap the lithiated pyrazine, forming a stable gallated complex that can then be functionalized.[6]

Section 3: Reactions Involving Pyrazine N-oxides

FAQ 5: How can I control the mono- versus di-N-oxidation of a substituted pyrazine, and what are the reactivity implications?

The N-oxidation of pyrazines can be a powerful tool to modify their reactivity, but controlling the degree of oxidation can be challenging.

Controlling N-oxidation:

  • Choice of Oxidant: Strong oxidizing agents like trifluoroperacetic acid will readily lead to the di-N-oxide.[8] For mono-N-oxidation, milder reagents or careful control of stoichiometry are necessary.

  • Substituent Effects: The electronic nature of the substituents on the pyrazine ring will influence the ease of N-oxidation. Electron-donating groups will facilitate N-oxidation, while electron-withdrawing groups will make it more difficult.

Reactivity of Pyrazine N-oxides:

  • Electrophilic Substitution: The N-oxide functionality activates the pyrazine ring towards electrophilic attack at the positions ortho and para to the N-oxide group, similar to pyridine-N-oxide.[9]

  • Nucleophilic Substitution: The reactivity of halogens on a pyrazine N-oxide ring towards nucleophilic displacement can be complex and may involve oxidative deoxygenation as a competing pathway.[8]

Section 4: Purification and Characterization

FAQ 6: I am having trouble purifying my pyrazine derivative. What are some effective strategies?

The purification of pyrazine derivatives can be complicated by the presence of closely related byproducts.

Purification Techniques:

  • Liquid-Liquid Extraction (LLE): The choice of extraction solvent is crucial. For example, when separating pyrazines from imidazole byproducts, hexane can be a selective solvent that leaves the more polar imidazoles in the aqueous phase.[10][11][12] Solvents like MTBE or ethyl acetate may co-extract imidazoles, necessitating further purification.[10][11][12]

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography is often effective. A mixture of hexane and ethyl acetate is a common eluent system.[10][11] Passing the crude product through a plug of silica can sometimes be sufficient to remove polar impurities.[13]

    • C18-Bonded Silica: For more polar pyrazines or for purification from aqueous solutions, reversed-phase chromatography using a C18-bonded silica column can be very effective.[10][11]

  • Distillation: For volatile pyrazines, distillation can be an excellent method to separate them from non-volatile impurities like imidazoles.[10][11][12] Azeotropic distillation can also be employed to remove impurities like alkanolamines.[14]

Purification Strategy Selection

G start Crude Pyrazine Mixture check_volatility Is the Pyrazine Volatile? start->check_volatility distillation Distillation check_volatility->distillation Yes check_polarity What is the Polarity of the Pyrazine and Impurities? check_volatility->check_polarity No pure_product Pure Pyrazine distillation->pure_product lle Liquid-Liquid Extraction (LLE) check_polarity->lle Different Polarities column Column Chromatography check_polarity->column Similar Polarities lle->column silica Silica Gel column->silica Non-polar to Moderately Polar c18 C18 Reversed-Phase column->c18 Polar silica->pure_product c18->pure_product

Caption: A workflow for selecting an appropriate purification method.

FAQ 7: What are the key spectroscopic features I should look for to confirm the structure of my pyrazine derivative?

The symmetrical nature of the pyrazine ring gives rise to some characteristic spectroscopic signatures.

Spectroscopic Characterization:

  • ¹H NMR: The four equivalent protons in unsubstituted pyrazine give a sharp singlet at approximately δ 8.6 ppm (in CDCl₃).[2] Substitution will lead to more complex splitting patterns that can be analyzed to determine the substitution pattern.

  • ¹³C NMR: The carbon atoms in the pyrazine ring typically appear in the aromatic region of the spectrum.

  • IR Spectroscopy: Look for characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[15]

  • UV-Vis Spectroscopy: Pyrazines exhibit characteristic electronic transitions in the UV region. The position of these absorptions is sensitive to substitution and solvent polarity.[2][16]

  • Mass Spectrometry: Mass spectrometry is essential for confirming the molecular weight of your compound and can provide valuable fragmentation information.[17]

References

  • Identifying common pitfalls in pyrazine synthesis and purific
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • 6.2.2. Pyrazines. Comprehensive Organic Chemistry.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
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  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).
  • SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES.
  • Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. PMC - NIH.
  • Transition metal-catalyzed functionalization of pyrazines.
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  • Synthesis and reactions of Pyrazine. PPTX - Slideshare.
  • Chemistry 326: Experiment #2.
  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Deriv
  • Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts.
  • What are the side - reactions in pyrazine synthesis? - Blog. BIOSYNCE.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC - PubMed Central.
  • Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. PubMed.
  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis.
  • ChemInform Abstract: New Lithium-Zincate Approaches for the Selective Functionalization of Pyrazine: Direct Dideprotozincation vs. Nucleophilic Alkylation. | Request PDF.
  • Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C - RSC Publishing.
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF.
  • New lithium-zincate approaches for the selective functionalisation of pyrazine: direct dideprotozincation vs.
  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. Semantic Scholar.
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  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. NIH.
  • Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases.
  • Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels. Antimicrobial Agents and Chemotherapy - ASM Journals.
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  • Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries.
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  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
  • Pyrazine Synthesis? - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
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Byproduct formation and mitigation in cyanoacetate alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanoacetate alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile C-C bond-forming reaction. Here, we move beyond simple procedures to address the nuanced challenges of byproduct formation, offering detailed troubleshooting advice, optimized protocols, and the underlying mechanistic principles to empower you to solve problems in your own research.

Introduction: The Power and Pitfalls of Cyanoacetate Alkylation

The alkylation of cyanoacetate esters is a cornerstone of organic synthesis, valued for its ability to create substituted α-cyano esters, which are precursors to a wide array of valuable molecules, including carboxylic acids, amides, and ketones.[1][2] The reaction hinges on the deprotonation of the acidic α-carbon, flanked by both a nitrile and an ester group, to form a resonance-stabilized enolate. This nucleophile then attacks an electrophile, typically an alkyl halide, in an SN2 reaction to form the desired product.[2][3]

While powerful, this reaction is not without its challenges. The very reactivity that makes the cyanoacetate enolate useful also opens the door to several competing side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the most common byproducts: Dialkylation , O-Alkylation , and Hydrolysis , as well as other potential side reactions.

Core Reaction Pathway

Below is a diagram illustrating the fundamental steps of a successful C-alkylation reaction.

G reactant reactant intermediate intermediate product product reagent reagent sub Ethyl Cyanoacetate enolate Resonance-Stabilized Enolate sub->enolate + Base - H⁺ base Base (e.g., NaOEt) product_node Mono-Alkylated Product enolate->product_node + R-X - X⁻ alkyl_halide Alkyl Halide (R-X)

Caption: General mechanism of cyanoacetate C-alkylation.

Troubleshooting Guide & FAQs

Section 1: The Dialkylation Problem

Q1: My mass spectrometry results show a significant peak corresponding to my desired product + the mass of my alkyl group. What is happening and how do I stop it?

A: You are observing dialkylation. The mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated by any excess base present in the reaction mixture. The resulting enolate can then react with another equivalent of your alkyl halide, leading to the disubstituted byproduct.[3][4][5]

This is one of the most common side reactions in cyanoacetate alkylation. Controlling it is a matter of managing stoichiometry and reaction kinetics.

Visualizing the Competing Pathways

G start start product product byproduct byproduct intermediate intermediate reagent reagent cyano Cyanoacetate enolate1 Primary Enolate cyano->enolate1 + Base mono_product Desired Mono-alkylated Product enolate1->mono_product + R-X enolate2 Secondary Enolate mono_product->enolate2 + Excess Base di_product Dialkylated Byproduct enolate2->di_product + R-X r1 + Base, + R-X r2 + Excess Base, + R-X

Caption: Desired mono-alkylation vs. undesired dialkylation pathway.

Mitigation Strategies for Dialkylation
ParameterRecommendation to Minimize DialkylationRationale
Base Stoichiometry Use 0.95–1.05 equivalents of base relative to the cyanoacetate.Prevents a large excess of base from being available to deprotonate the mono-alkylated product.
Reagent Addition Add the alkylating agent to the pre-formed enolate. Alternatively, add the base slowly to a mixture of the cyanoacetate and alkylating agent.Ensures the alkylating agent reacts with the more acidic starting material's enolate before the less acidic product can be significantly deprotonated.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Deprotonation of the mono-alkylated product often has a higher activation energy. Lower temperatures favor the kinetically preferred mono-alkylation.
Choice of Base Use a hindered base (e.g., LDA, KHMDS) if possible, or a weaker base (e.g., K₂CO₃) in a polar aprotic solvent.A hindered base may struggle to deprotonate the more sterically congested mono-alkylated product. A weaker base will preferentially deprotonate the more acidic starting material.
Protocol: Controlled Mono-Alkylation of Ethyl Cyanoacetate

This protocol is optimized to minimize the formation of dialkylated byproducts.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of cyanoacetate).

  • Base Addition: Add sodium ethoxide (1.0 eq) to the ethanol and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add ethyl cyanoacetate (1.0 eq) dropwise to the cooled base solution over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.0-1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS to determine the point of maximum mono-alkylation and minimum dialkylation.

  • Workup: Quench the reaction by pouring it into an equal volume of cold water. Acidify the aqueous layer to pH ~5-6 with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via fractional distillation or column chromatography.[5][6]

Section 2: The C- vs. O-Alkylation Dilemma

Q2: I've isolated a byproduct with the same mass as my desired product, but its NMR spectrum is completely different. The IR spectrum shows the loss of the carbonyl C=O stretch and the appearance of a C=C stretch. What is this?

A: You are observing O-alkylation. The enolate of cyanoacetate is an ambident nucleophile , meaning it can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[7][8] O-alkylation results in the formation of a ketene acetal (an enol ether derivative), which is isomeric to the desired C-alkylated product.

The outcome of the C- vs. O-alkylation competition is governed by the principles of Hard and Soft Acids and Bases (HSAB) and is highly dependent on reaction conditions.[9]

  • C-Alkylation (Desired): Generally favored under conditions of thermodynamic control. It involves the "softer" carbon end of the enolate attacking a "soft" electrophile (like an alkyl iodide).[9] The C-C bond formed is strong, and the resulting carbonyl is very stable.[8]

  • O-Alkylation (Byproduct): Generally favored under conditions of kinetic control. It involves the "harder," more electronegative oxygen atom attacking a "hard" electrophile (like a trialkylsilyl chloride or alkyl sulfate).[7][10]

Key Factors Influencing C- vs. O-Alkylation
FactorFavors C-Alkylation (Soft-Soft)Favors O-Alkylation (Hard-Hard)Rationale
Electrophile Alkyl iodides, bromides (soft)Alkyl sulfates, sulfonates, trialkylsilyl halides (hard)HSAB theory predicts that soft nucleophiles prefer to react with soft electrophiles, and hard with hard.[9]
Solvent Non-polar or weakly coordinating (e.g., THF, Toluene)Highly polar, coordinating (e.g., DMSO, HMPA, DMPU)Polar aprotic solvents solvate the metal cation, leaving a more "naked" and reactive enolate where the charge is concentrated on the more electronegative oxygen, favoring O-alkylation.[10][11]
Counter-ion Li⁺, Mg²⁺ (strongly coordinating)K⁺, Cs⁺, Na⁺ (less coordinating)Small, highly charged cations like Li⁺ coordinate tightly to the oxygen atom, sterically shielding it and making the carbon atom the more accessible nucleophilic site.[10]
Temperature Higher temperaturesLower temperaturesO-alkylation is often the kinetically faster product, while the C-alkylated product is typically more thermodynamically stable.
Section 3: Hydrolysis and Other Side Reactions

Q3: My yield is low, and during my aqueous workup, I'm seeing evidence of cyanoacetic acid or malonic acid. What's going wrong?

A: You are likely experiencing hydrolysis of either the ester or the nitrile group (or both). These functional groups are susceptible to cleavage under harsh pH conditions, which can easily occur during reaction quenching and workup.[1]

  • Ester Hydrolysis: Can occur under either strongly acidic or basic conditions, especially at elevated temperatures, yielding a carboxylate/carboxylic acid.[12]

  • Nitrile Hydrolysis: Typically requires more forcing conditions (e.g., strong acid or base with heat) to proceed to the carboxylic acid, but partial hydrolysis to an amide can also occur.

Mitigation Strategies:

  • Careful Quenching: Quench the reaction by adding it to a cold, buffered solution (e.g., saturated ammonium chloride) rather than a strong acid.

  • Controlled pH: During workup and extraction, maintain the pH in a weakly acidic to neutral range (pH 4-7) to minimize hydrolysis of both the ester and the product.

  • Avoid High Temperatures: Concentrate your product under reduced pressure without excessive heating.

  • Prompt Extraction: After quenching, proceed immediately to extraction to minimize the product's contact time with the aqueous phase.

Q4: I am using an allyl or benzyl halide and see byproducts from a Knoevenagel condensation. Why?

A: The Knoevenagel condensation is a reaction between an active methylene compound (like ethyl cyanoacetate) and an aldehyde or ketone.[13][14] If your alkylating agent or solvent contains trace aldehyde/ketone impurities, this side reaction can occur. Furthermore, some reactive halides can eliminate to form alkenes, which might then isomerize or be oxidized to carbonyl compounds under certain conditions.

Mitigation Strategies:

  • Purify Reagents: Ensure your alkylating agent and solvent are pure and free of carbonyl contaminants. Distill them if necessary.[15]

  • Inert Atmosphere: Running the reaction under a strictly inert atmosphere (N₂ or Ar) can prevent air oxidation of reagents that might form aldehydes.

Final Troubleshooting Flowchart

This decision tree can help diagnose unexpected results in your cyanoacetate alkylation.

G start start decision decision result result action action start_node Analyze Crude Reaction Mixture (LCMS, NMR) main_impurity What is the main imurity's mass? start_node->main_impurity mass_higher Higher than Product main_impurity->mass_higher Higher mass_same Same as Product main_impurity->mass_same Same mass_lower Lower than Product main_impurity->mass_lower Lower is_dialk Is Mass = P + R? mass_higher->is_dialk check_nmr Check NMR/IR mass_same->check_nmr hydrolysis Hydrolysis of Ester or Starting Material mass_lower->hydrolysis dialk_byproduct Dialkylation is_dialk->dialk_byproduct Yes knoevenagel Knoevenagel or Other Impurity is_dialk->knoevenagel No action_dialk Reduce Base eq. Slow Addition Lower Temp dialk_byproduct->action_dialk o_alk O-Alkylation (No C=O, has C=C) check_nmr->o_alk Yes action_oalk Use Softer Halide (I > Br) Use Li⁺/Mg²⁺ Use THF solvent o_alk->action_oalk action_hydrolysis Use Buffered Quench Control pH during Workup Avoid Heat hydrolysis->action_hydrolysis

Caption: A troubleshooting flowchart for identifying common byproducts.

References
  • A New Approach to the Cyanoacetic Ester Synthesis. Sociedade Brasileira de Química (SBQ). [Link]

  • Weiss, D. T., et al. (2016). Regioselective Asymmetric Allylic Alkylation Reaction of α‐Cyanoacetates Catalyzed by a Heterobimetallic Platina‐/Palladacycle. European Journal of Organic Chemistry. [Link]

  • Scheme 3 Dialkylation of methyl cyanoacetate 2. ResearchGate. [Link]

  • Process for the preparation of alkyl cyanoacetates.
  • Alkylation of enolates. Fiveable. [Link]

  • Ziarani, G. M., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. [Link]

  • ethyl (1-ethylpropylidene)cyanoacetate. Organic Syntheses Procedure. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Hessler, J. C. (1913). ALKYLATION OF CYANOACETIC ESTER. Zenodo. [Link]

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]

  • Lecture 4 Enolates in Synthesis. University of Bath. [Link]

  • CHEM 330 Topics Discussed on Oct 2. University of Wisconsin-Madison. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]

  • ethyl cyanoacetate. Organic Syntheses Procedure. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Gronert, S., et al. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

  • Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synlett. [Link]

  • Preparation of alkyl cyanoacetates.
  • UNITED STATES PATENT OFFICE. Google APIs. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]

  • Streamline Purification of Organic Synthesis Mixture. Agilent. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Process for the preparation cyano carboxylic acid esters.
  • Process for the preparation of Cyanoacetic esters.
  • Alkylation Mechanism. YouTube. [Link]

  • Process for the preparation of Cyanoacetic esters.

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Technical Support Center: Enhancing the Reactivity of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on enhancing the reactivity of this versatile building block while mitigating common side reactions.

Introduction: Chemical Profile and Reactivity Overview

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. Its structure combines a reactive α-cyano, α-heteroaryl acetate moiety with a sterically bulky tert-butyl ester. This combination presents both opportunities and challenges in its application. The electron-withdrawing nature of the pyrazine ring and the cyano group acidifies the α-proton, facilitating its deprotonation for subsequent reactions. However, the pyrazine ring itself can undergo various transformations, and the tert-butyl ester is susceptible to cleavage under acidic conditions.

This guide will address common issues encountered during key transformations such as cross-coupling reactions, Knoevenagel condensations, and hydrolysis/decarboxylation, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is giving low yields. What are the likely causes?

A1: Low yields in cross-coupling reactions involving this substrate can often be attributed to several factors:

  • Steric Hindrance: The tert-butyl group can sterically hinder the approach of the catalyst and coupling partner to the reactive center.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst deactivation.

  • Substrate Instability: The pyrazine ring can be susceptible to side reactions under harsh reaction conditions, such as high temperatures or the presence of strong bases.[1]

  • Moisture: Like many cyanoacetic acid derivatives, this compound can be sensitive to moisture, which can lead to hydrolysis and inconsistent results.

Q2: I am observing significant byproduct formation in my Knoevenagel condensation. How can I improve the selectivity?

A2: Byproduct formation in Knoevenagel condensations with this substrate often arises from self-condensation or Michael addition of the product. To enhance selectivity:

  • Choice of Base: Use a mild, non-nucleophilic base to favor the initial deprotonation without promoting side reactions. Organic bases like piperidine or triethylamine are often effective.

  • Reaction Temperature: Maintain a low to moderate reaction temperature to control the reaction rate and minimize the formation of thermodynamic byproducts.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. A slight excess of the carbonyl compound can sometimes drive the reaction to completion and minimize self-condensation of the cyanoacetate.

Q3: I'm struggling to hydrolyze the tert-butyl ester without affecting the pyrazine ring or the cyano group. What conditions do you recommend?

A3: Selective hydrolysis of the tert-butyl ester in the presence of a sensitive pyrazine ring and a cyano group requires mild conditions. Strong acidic or basic conditions that are typically used for ester hydrolysis can lead to degradation of the pyrazine ring or hydrolysis of the nitrile.

  • Acid-Catalyzed Cleavage: Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) at room temperature is a standard and effective method for cleaving tert-butyl esters with minimal side reactions.[2]

  • Lewis Acid Catalysis: Certain Lewis acids can also promote the selective cleavage of tert-butyl esters under mild conditions.

Q4: Can the pyrazine nitrogen atoms interfere with my desired reaction?

A4: Yes, the lone pairs on the pyrazine nitrogens can act as Lewis bases and coordinate with metal catalysts or reagents, potentially inhibiting the desired reaction.[3] In some cases, this can be mitigated by using a higher catalyst loading or by choosing ligands that can displace the pyrazine from the metal center.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Troubleshooting Steps
Catalyst Inhibition by Pyrazine Nitrogen 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can favor the desired oxidative addition and reductive elimination steps over catalyst inhibition.
Steric Hindrance from Tert-butyl Group 1. Optimize Reaction Temperature: Carefully increase the reaction temperature in small increments (e.g., 10 °C) to overcome the activation energy barrier. Monitor for decomposition. 2. Use a Less Bulky Base: Switch to a less sterically demanding base if applicable to the reaction mechanism.
Substrate Decomposition 1. Lower Reaction Temperature: If decomposition is suspected, reduce the reaction temperature and increase the reaction time. 2. Use a Milder Base: Strong bases can promote side reactions on the pyrazine ring. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.
Presence of Moisture 1. Dry Reagents and Solvents: Ensure all reagents and solvents are anhydrous. Dry the this compound under vacuum before use. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon).
Issue 2: Poor Selectivity in Knoevenagel Condensation
Possible Cause Troubleshooting Steps
Michael Addition Side Reaction 1. Control Stoichiometry: Use a 1:1 ratio of the cyanoacetate to the carbonyl compound. 2. Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the desired product.
Self-Condensation of Cyanoacetate 1. Slow Addition: Add the base slowly to the reaction mixture containing the cyanoacetate and the carbonyl compound. 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the rate of competing reactions.
Incorrect Base Strength 1. Use a Catalytic Amount of a Mild Base: A catalytic amount of a weak base like piperidine or ammonium acetate is often sufficient.[1] 2. Avoid Strong Bases: Strong bases like alkoxides can lead to a multitude of side products.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (2 mol%), phosphine ligand (4 mol%), and base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) to the Schlenk tube under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde

  • Piperidine (catalytic amount)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways

Troubleshooting Logic for a Failing Cross-Coupling Reaction

G start Low Yield in Cross-Coupling q1 Is the catalyst active? start->q1 q2 Is the substrate stable? q1->q2 Yes a1 Increase catalyst loading Screen different ligands q1->a1 No q3 Are reaction conditions optimal? q2->q3 Yes a2 Lower reaction temperature Use a milder base q2->a2 No a3 Ensure anhydrous conditions Optimize temperature and time q3->a3 No end Improved Yield a1->end a2->end a3->end G sub Substrate Preparation Ensure purity and dryness of This compound reac Reaction Setup Inert atmosphere Anhydrous solvents sub->reac opt Optimization Screen catalysts, ligands, bases, and temperature reac->opt work Workup & Purification Appropriate quenching and purification method opt->work anal Analysis Confirm product structure and purity work->anal

Caption: A generalized workflow for optimizing reactions with the target compound.

References

  • Yoon, et al. (2024). Novel compounds of Chemical Formula 1, optical isomers of the compounds, and pharmaceutically acceptable salts of the compounds or the optical isomers. U.S. Patent No. 11,932,618 B2. Washington, DC: U.S.
  • Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[2][4]riazolo[4,3-a]d[2]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2020). WO2020055976A1.

  • Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors. (2021). US11117874B2.
  • Common Organic Chemistry. (2012). WO 2012/069948 A1.
  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. PubChem. [Link]

  • Substitutedt[2][4]riazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. (2016). US9422299B2.

  • Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]

  • Substituted Pyrazine Derivatives.
  • Substituted tetra-2,3-pyrazinoporphyrazines. Part II. Bis(tri-n-hexylsiloxy)silicon derivatives. (2025). ResearchGate. [Link]

  • 2-tert-butyl pyrazine. The Good Scents Company. [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. (2012). European Journal of Chemistry. [Link]

  • Pyrazine derivatives: a patent review (2008 - present). (2012). PubMed. [Link]

  • Pyrazines. (n.d.). Science of Synthesis. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques used for the structural elucidation of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, compares expected outcomes with known data from analogous structures, and provides robust, self-validating protocols for confident characterization of this and similar heterocyclic compounds.

The pyrazine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its precise functionalization is critical to therapeutic efficacy. Consequently, unambiguous structural verification of novel derivatives like this compound—a potential synthetic intermediate—is paramount. This guide employs a predictive and comparative approach, leveraging foundational spectroscopic principles and published data on related structures to build a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Analysis: Mapping the Molecular Architecture

NMR spectroscopy is the gold standard for determining the precise connectivity and chemical environment of atoms in an organic molecule.[2][3] For a molecule like this compound, a combination of ¹H and ¹³C NMR provides a complete picture of its structure.

Rationale for NMR Strategy

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard ¹H NMR experiment reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. A ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments. For a molecule with both aromatic (pyrazine) and aliphatic (tert-butyl) regions, predicting the chemical shifts and coupling patterns is the first step in analysis.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a standard solvent like CDCl₃ would feature three distinct sets of signals corresponding to the pyrazine ring, the methine proton, and the tert-butyl group.

  • Pyrazine Ring Protons (δ 8.5-8.8 ppm): The pyrazine ring contains three protons. H-3, situated between two nitrogen atoms, is expected to be the most deshielded. H-5 and H-6 will be further upfield and will exhibit coupling to each other. This is a characteristic pattern for 2-substituted pyrazines.

  • Methine Proton (δ ~5.0 ppm): The single proton alpha to both the cyano and carbonyl groups is significantly deshielded. With no adjacent protons, it is expected to appear as a sharp singlet.

  • Tert-butyl Protons (δ ~1.5 ppm): The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet, a hallmark of this functional group.[4][5] Its integration value of 9H serves as an excellent internal reference for quantifying the other signals.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all 11 unique carbon atoms of the molecule.

  • Pyrazine Ring Carbons (δ 140-150 ppm): The carbons of the heterocyclic ring will resonate in the aromatic region.

  • Ester Carbonyl Carbon (δ ~163 ppm): The carbonyl carbon of the ester is typically found in this downfield region.[5]

  • Cyano Carbon (δ ~115 ppm): The nitrile carbon signal appears in a characteristic window, clearly distinguishing it from aromatic or alkene carbons.[5]

  • Tert-butyl Group Carbons: This includes the quaternary carbon (C(CH₃)₃) around δ 84 ppm and the three equivalent methyl carbons (C(CH₃)₃) appearing as a strong signal around δ 28 ppm.[5]

  • Methine Carbon (δ ~40-50 ppm): The carbon atom attached to the cyano and ester groups.

Table 1: Predicted NMR Spectral Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazine H-3~8.75d-
Pyrazine H-5~8.65dd-
Pyrazine H-6~8.60d-
Pyrazine C-2--~148
Pyrazine C-3--~145
Pyrazine C-5--~144
Pyrazine C-6--~143
-CH(CN)CO₂-~5.0s~45
-C≡N--~115
-CO₂---~163
-O-C(CH₃)₃--~84
-O-C(CH₃)₃~1.5s (9H)~28
Comparative Analysis

The predicted values in Table 1 are derived by comparing structural fragments with known compounds. For instance, the chemical shifts for the pyrazine ring are analogous to those reported for other 2-substituted pyrazine derivatives. Similarly, the signals for the tert-butyl cyanoacetate moiety can be compared with data from compounds like tert-butyl 2-cyano-3-phenylpropanoate, which shows the tert-butyl protons at δ 1.44 ppm and the ester-adjacent methine at δ 3.63 ppm (though the phenyl group's influence differs from the pyrazine ring's).[5]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and its well-defined residual solvent peak (δ 7.26 ppm).[6]

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

    • A longer acquisition time is necessary due to the lower natural abundance of ¹³C. Typically, 1024 or more scans are required.

    • A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in CDCl3 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C & DEPT Spectra E->F G Fourier Transform & Phasing F->G H Calibrate to Solvent Peak G->H I Integrate & Assign Signals H->I J Confirm Structure I->J

Fig 1. Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis: Confirming Identity and Integrity

Mass spectrometry is an essential complementary technique that provides the molecular weight and elemental formula of a compound, offering definitive confirmation of its identity.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy to predict a unique molecular formula.

Rationale for MS Strategy

The primary goal is to confirm the molecular formula C₁₁H₁₃N₃O₂. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this purpose, as it typically keeps the molecule intact, showing a prominent molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺).[4] Analyzing the fragmentation pattern, often induced by techniques like Collision-Induced Dissociation (CID), can provide further structural clues that corroborate the NMR data.[9]

Predicted High-Resolution Mass Spectrum (ESI-TOF)

For C₁₁H₁₃N₃O₂, the calculated monoisotopic mass is 219.1008 Da. In positive-ion ESI-MS, the expected species would be:

  • [M+H]⁺: 220.1086 m/z

  • [M+Na]⁺: 242.0905 m/z

Observing one of these ions with a mass accuracy of <5 ppm in an HRMS instrument (like a Time-of-Flight, TOF, analyzer) provides extremely strong evidence for the proposed elemental composition.

Predicted Fragmentation Pattern

While ESI is soft, some in-source fragmentation can occur, or it can be induced in a tandem MS experiment (MS/MS). The structure of this compound suggests several likely fragmentation pathways.

  • Loss of Isobutylene: This is the most characteristic fragmentation for tert-butyl esters. The molecule loses a neutral isobutylene molecule (C₄H₈, 56.06 Da) via a McLafferty-type rearrangement, leaving a protonated pyrazinyl-cyanoacetic acid fragment.[10][11] This is often the base peak.

  • Loss of Tert-butyl Radical: Cleavage of the O-C bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57.07 Da).

  • Decarboxylation: Loss of CO₂ (44.00 Da) from a fragment ion is also a common pathway for carboxylic acid-containing fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted Fragment Ion (m/z) Proposed Loss from [M+H]⁺ Formula of Fragment Notes
164.0455Loss of C₄H₈ (Isobutylene)[C₇H₅N₃O₂ + H]⁺Highly characteristic of a tert-butyl ester. Likely base peak.
163.0376Loss of •C₄H₉ (Tert-butyl radical)[C₇H₄N₃O₂]⁺Cleavage of the ester C-O bond.
118.0376Loss of C₄H₈ and CO₂[C₆H₅N₃ + H]⁺Subsequent loss of carbon dioxide from the 164 m/z fragment.
81.0451-[C₄H₄N₂ + H]⁺Protonated pyrazine ring, resulting from cleavage of the C-C bond to the ring.
Comparative Analysis

The predicted loss of isobutylene (56 Da) is directly supported by the known mass spectra of other tert-butyl esters, such as tert-butyl cyanoacetate itself.[12] The fragmentation of the pyrazine ring can be compared to studies on pyrazine derivatives, which often show cleavage of substituents from the ring. The fragmentation of cyanoacetates has been studied, showing characteristic losses related to the ester and cyano groups.[10]

Experimental Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analysis:

    • Operate the mass spectrometer (e.g., an ESI-TOF) in positive ion mode.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.

  • Data Analysis: Identify the m/z of the protonated ([M+H]⁺) and/or sodiated ([M+Na]⁺) molecular ions. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula. Analyze any observed fragment ions to see if they match predicted pathways.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Add 0.1% Formic Acid A->B C Direct Infusion into ESI Source B->C D Ionization (Positive Mode) C->D E Mass Analysis (TOF) D->E F Detection E->F G Determine Accurate Mass of M+H F->G H Calculate Elemental Formula G->H J Confirm Molecular Formula H->J I Analyze Fragmentation Pattern I->J

Fig 2. General workflow for HRMS analysis via ESI-TOF.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of a novel compound like this compound is not reliant on a single technique but on the synergistic combination of multiple analytical methods. NMR spectroscopy provides the detailed atomic connectivity, mapping the molecular skeleton, while high-resolution mass spectrometry offers an unambiguous confirmation of the elemental composition and molecular weight.

By predicting the spectral outcomes based on known chemical principles and comparing them with data from analogous structures, researchers can approach the analysis with a clear set of expectations. The ¹H NMR should show three distinct regions for the pyrazine, methine, and tert-butyl protons. The ¹³C NMR will confirm the presence of all 11 carbons, including the characteristic signals for the cyano and carbonyl groups. Finally, HRMS should yield a molecular ion corresponding to the exact mass of C₁₁H₁₃N₃O₂, with a fragmentation pattern dominated by the loss of isobutylene—a tell-tale sign of the tert-butyl ester. This comprehensive and self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any downstream application in research or drug development.

References

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  • Kharas, G. B., et al. (2020). Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazine rings are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3] Their prevalence demands a robust understanding of the available synthetic methodologies. This guide provides an in-depth comparison of classical and modern techniques for synthesizing substituted pyrazines, offering field-proven insights into the causality behind experimental choices and providing the data necessary to select the optimal method for your research and development needs.

Classical Synthesis Methods: Building the Foundation

The traditional routes to pyrazine synthesis, developed in the late 19th century, are still in use today and are prized for their simplicity and use of readily available starting materials.[4] However, they often face limitations regarding substrate scope and regioselectivity.

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a powerful method based on the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine ring.[4][5][6] The elegance of this method lies in its convergence; two molecules of a single precursor assemble to form the core structure.

Mechanistic Causality: The key to the Gutknecht synthesis is the generation of an α-amino ketone. This is typically achieved by the reduction of an α-oximino ketone, which is itself formed from a parent ketone.[5][7][8] The α-amino ketone is nucleophilic at the nitrogen and electrophilic at the carbonyl carbon. This dual reactivity allows for a cascade of two intermolecular condensations between two molecules of the α-amino ketone, leading to a cyclic dihydropyrazine.[7] The final, and often spontaneous, step is oxidation, which can be achieved with mild oxidizing agents or even atmospheric oxygen, to provide the thermodynamically stable aromatic pyrazine.[5][6][8] This self-condensation pathway inherently leads to symmetrically substituted pyrazines unless a mixture of two different α-amino ketones is used, which can result in a mixture of products.[9]

Diagram: Gutknecht Pyrazine Synthesis Mechanism

Gutknecht_Mechanism cluster_start Step 1: α-Amino Ketone Formation cluster_cyclization Step 2: Dimerization & Oxidation Ketone Ketone Oximino α-Oximino Ketone Ketone->Oximino HNO₂ AminoKetone α-Amino Ketone (x2) Oximino->AminoKetone [H] (Reduction) Dimerization Dimerization/ Condensation AminoKetone->Dimerization Dihydropyrazine Dihydropyrazine Dimerization->Dihydropyrazine Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine [O] (Oxidation)

Caption: Mechanism of the Gutknecht Pyrazine Synthesis.

Representative Protocol: Gutknecht Synthesis [5][8]

  • Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Treat the solution with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to yield the α-oximino ketone.

  • Reduction to α-Amino Ketone: The isolated α-oximino ketone is reduced to the corresponding α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation. This step is critical as the α-amino ketone is often reactive and used immediately.

  • Dimerization and Oxidation: The solution containing the α-amino ketone is typically heated. The self-condensation to the dihydropyrazine intermediate occurs, which is then oxidized. This oxidation can be facilitated by bubbling air through the mixture or by adding a mild oxidizing agent like copper(II) sulfate.[5][6]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the pyrazine product is extracted using an organic solvent. Purification is achieved through standard methods such as distillation or column chromatography.[5]

The Staedel–Rugheimer Pyrazine Synthesis (1876)

One of the oldest methods for pyrazine synthesis, this reaction involves the treatment of a 2-haloacetophenone with ammonia.[2][4][10] This reaction forms an α-amino ketone in situ, which then undergoes the same self-condensation and oxidation sequence as seen in the Gutknecht synthesis.[8][10]

Mechanistic Causality: The primary difference from the Gutknecht method is the precursor to the α-amino ketone.[4][10] Here, a nucleophilic substitution of the halide (typically chloride or bromide) by ammonia generates the key intermediate.[8] The use of a lachrymatory starting material like 2-chloroacetophenone is a significant drawback.[11]

Diagram: Staedel-Rugheimer vs. Gutknecht Precursor Formation

Precursor_Comparison cluster_SR Staedel-Rugheimer (1876) cluster_G Gutknecht (1879) AminoKetone α-Amino Ketone Pyrazine Symmetrically Substituted Pyrazine AminoKetone->Pyrazine Self-Condensation & Oxidation HaloKetone α-Halo Ketone HaloKetone->AminoKetone NH₃ Ketone Ketone Oximino α-Oximino Ketone Ketone->Oximino HNO₂ Oximino->AminoKetone [H]

Caption: Divergent starting materials for the same key intermediate.

Modern Synthesis Methods: Precision and Efficiency

While classical methods are foundational, modern drug development often requires more sophisticated approaches that offer greater control over substitution patterns, milder reaction conditions, and higher functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling

The functionalization of a pre-formed pyrazine core using transition metal catalysis is a dominant strategy in modern synthesis.[12] Halogenated pyrazines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions.[12][13]

Causality and Strategic Advantage: This approach is fundamentally different from classical methods. Instead of building the ring with the substituents already in place, it involves creating C-C or C-Heteroatom bonds on a pyrazine scaffold. This is invaluable for late-stage functionalization in a synthetic sequence, allowing for the rapid generation of a library of analogues from a common intermediate. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions, especially with the electron-deficient pyrazine ring.[13]

Representative Protocol: Suzuki Coupling on a Chloropyrazine [13]

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add the chloropyrazine derivative, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Reaction: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol. Heat the reaction mixture, often between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized many areas of organic synthesis, including the formation of pyrazines. By using microwave energy, reaction times can be drastically reduced from hours to mere minutes.[14][15]

Causality and Performance Impact: Microwaves provide rapid, uniform heating of the bulk reaction mixture through direct energy transfer, unlike conventional heating which relies on slower conductive heat transfer from the vessel walls.[14] This rapid heating can overcome activation energy barriers more efficiently, leading to dramatic rate enhancements. For example, a pyrazine synthesis from ammonium formate and fructose that takes 40 minutes at 80 °C under conventional heating can reach maximum yield in less than 3 minutes at 120 °C in a microwave reactor.[14][16]

Diagram: Workflow for Microwave-Assisted Synthesis

Microwave_Workflow Start Combine Reactants & Solvent in Sealed Microwave Vial MW Place in Microwave Reactor Set Temperature, Pressure, Time Start->MW Irradiation Microwave Irradiation (Rapid Heating) MW->Irradiation Cool Rapid Cooling (Post-Irradiation) Irradiation->Cool Workup Product Isolation & Purification Cool->Workup

Caption: General workflow for microwave-assisted organic synthesis.

Comparative Analysis of Synthesis Methods

The optimal choice of synthetic method depends on several factors including the desired substitution pattern, required scale, and tolerance for harsh conditions.

Method Typical Precursors Substitution Pattern Advantages Disadvantages Typical Conditions
Gutknecht Synthesis α-Oximino ketones, α-Amino ketonesSymmetrical (2,5- or 2,3,5,6-)Simple, readily available starting materialsLimited to symmetrical products; can require harsh reducing agentsHeating, often with air or mild oxidant[5][6]
Staedel-Rugheimer Synthesis α-Halo ketones, AmmoniaSymmetrical (2,5- or 2,3,5,6-)Historically significant, straightforward conceptUse of lachrymatory α-halo ketones; limited scope[4][11]Ammonia, heating[8]
Transition-Metal Coupling Halopyrazines, Boronic acids/esters, Stannanes, AlkynesHighly versatile, unsymmetricalExcellent functional group tolerance; late-stage functionalization; high regioselectivityCost of catalysts; potential for metal contamination in the final productPd or other metal catalyst, base, 80-120 °C[13]
Microwave-Assisted Synthesis Various (can be applied to classical methods)Dependent on underlying reactionDramatically reduced reaction times (minutes vs. hours); often higher yields[14][15]Specialized equipment required; potential scalability challengesSealed vessel, 100-150 °C, <30 min[14][16]
Manganese-Catalyzed Dehydrogenative Coupling 2-Amino alcoholsSymmetrical (2,5-)Atom-economical; H₂ and H₂O are the only byproducts; uses earth-abundant metalHigh temperatures; requires specific pincer ligandsMn-pincer complex, base (KH), 150 °C[17]

Experimental Data Highlights:

  • Microwave-Assisted Synthesis: The reaction of ammonium formate and fructose to form poly(hydroxyalkyl)pyrazines reaches a yield of up to 37.2% in under 3 minutes at 120 °C.[16]

  • Manganese-Catalyzed Coupling: The dehydrogenative self-coupling of 2-phenylglycinol using a manganese pincer complex and KH as a base at 150 °C for 24 hours affords 2,5-diphenylpyrazine in 99% yield.[17]

  • Palladium-Catalyzed Coupling: The double Stille coupling of 2,3-dichloropyrazine with 2.5 equivalents of a stannylated terpyridine yielded the desired ligand in 73%.[13]

Conclusion and Future Outlook

The synthesis of substituted pyrazines has evolved significantly from the foundational work of Gutknecht and Staedel-Rugheimer. While these classical methods remain useful for accessing symmetrically substituted pyrazines, modern challenges in drug discovery and materials science are increasingly met by the precision and versatility of transition metal-catalyzed cross-couplings. Furthermore, technologies like microwave-assisted synthesis and the development of sustainable catalytic systems using earth-abundant metals like manganese are paving the way for more efficient, rapid, and environmentally benign production of these vital heterocyclic compounds. The choice of method is a strategic decision that must be guided by the specific structural goals, scale, and resources of the project at hand.

References

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Schneider, H., Merbouh, N., Keerthisinghe, S., Antonietti, M., & Filonenko, S. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9233-9240. [Link]

  • Nikishkin, N. I., & Gevorgyan, V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3608-3619. [Link]

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  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55437-55444. [Link]

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. [Link]

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(11), 3290-3293. [Link]

  • Lim, Y. H., & Sim, K. S. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-90. [Link]

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  • Al-Zaydi, K. M. (2009). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 14(7), 2516-2525. [Link]

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Sources

A Comparative Guide to the Biological Activity of Pyrazine-Based Cyanoacetates and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4 orientation, is a core component in numerous natural products and clinically approved drugs, exhibiting a vast spectrum of biological activities including antiviral, anticancer, and anti-inflammatory properties. This guide focuses on Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a compound of significant synthetic interest. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its structure—combining the potent pyrazine core with a reactive cyanoacetate moiety—suggests a high potential for bioactivity.

To rigorously evaluate this potential, this guide will provide a comparative analysis against well-characterized, structurally related compounds. Our primary comparator will be Favipiravir , a pyrazinecarboxamide derivative and a broad-spectrum antiviral drug.[3][4] By dissecting the structure-activity relationships (SAR) of Favipiravir and other pyrazine analogues, we can build a predictive framework for the biological profile of this compound and outline a robust experimental strategy for its evaluation.

Structural Analysis: A Tale of Two Scaffolds

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. Below, we compare the key structural features of this compound and our primary comparator, Favipiravir.

FeatureThis compoundFavipiravirStructural Implication
Core Heterocycle PyrazinePyrazineBoth compounds share the pyrazine ring, known to engage in hydrogen bonding and π-stacking interactions with biological targets.[2]
Key Functional Group α-cyanoacetateCarboxamideThis is the most significant point of divergence. Favipiravir's carboxamide is critical for its transformation into a fraudulent nucleotide.[5] The electron-withdrawing cyano and ester groups in the target compound create a reactive methylene carbon, making it a potential Michael acceptor or enzyme inhibitor.
Side Chain Tert-butyl esterNone (Fluorine at C6)The bulky tert-butyl group enhances lipophilicity, which may improve cell permeability, but can also introduce steric hindrance at a target's active site.[6]

Comparative Biological Activity Profiles

Antiviral Potential: The Favipiravir Paradigm

Favipiravir is a potent prodrug with a well-elucidated mechanism of action against a wide range of RNA viruses, including influenza and SARS-CoV-2.[5][7] Its activity is not inherent but requires intracellular conversion to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP).[8]

Mechanism of Action: Favipiravir

  • Cellular Uptake & Conversion: Favipiravir enters the host cell and is metabolized by host enzymes into favipiravir-RTP.[4]

  • RdRp Inhibition: Favipiravir-RTP acts as a purine nucleoside mimic (guanine or adenosine).[3] It is recognized and incorporated by the viral RNA-dependent RNA polymerase (RdRp) into the nascent viral RNA strand.

  • Chain Termination & Mutagenesis: The incorporation of favipiravir-RTP can lead to two primary outcomes: premature termination of RNA synthesis or "lethal mutagenesis," where the high rate of mutations in the viral genome results in non-viable viral progeny.[7][8]

G cluster_cell Host Cell cluster_inhibition Inhibition Mechanism Favipiravir_RTP Favipiravir-RTP (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Mimics Purine Nucleosides Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis Incorporation of Favipiravir-RTP Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Favipiravir_Prodrug Favipiravir (Prodrug) Favipiravir_Prodrug->Favipiravir_RTP Intracellular Metabolism

Caption: Mechanism of action for the antiviral drug Favipiravir.

Implications for this compound: The target compound is not a nucleoside analog and cannot be metabolized into an RTP form. Therefore, it is highly unlikely to share Favipiravir's mechanism of action. However, its pyrazine ring and electron-withdrawing groups could allow it to act as an inhibitor of other viral or host enzymes essential for viral replication, such as proteases or helicases, through direct binding.[9]

Broader Bioactivity of the Pyrazine Scaffold

The pyrazine nucleus is a versatile scaffold found in compounds with diverse therapeutic applications. A review of pyrazine-containing natural product derivatives highlights their wide-ranging activities.[1]

Biological ActivityExample Compound ClassReported IC₅₀ / ActivityReference
Anti-inflammatory Paeonol-Pyrazine Hybrids56.32% inhibition of NO overexpression at 20 μM[1]
Anticancer Pyrazole-Naphthalene DerivativesIC₅₀ = 2.78 ± 0.24 μM against MCF-7 cells[6]
Antibacterial PiperidinothiosemicarbazonesMIC = 0.5–4 μg/mL against resistant M. tuberculosis[10]
Antitubercular PyrazinamideA first-line drug for tuberculosis treatment

This broad activity suggests that this compound warrants screening against a panel of cancer cell lines and bacterial strains, in addition to viruses.

The Role of the α-Cyanoacetate Moiety

The α-cyanoacetate group is a key building block in organic synthesis and is present in various biologically active molecules. Its electron-withdrawing nature makes the adjacent carbon acidic and susceptible to acting as a nucleophile or a Michael acceptor. While some 2-cyanoacrylate derivatives have shown herbicidal activity[11][12], this moiety is also explored in drug design for its ability to form covalent or strong hydrogen-bonding interactions with enzyme active sites, such as in enzyme inhibitors.[13]

Proposed Experimental Workflows for Biological Evaluation

Given the lack of existing data, a structured, tiered approach is necessary to characterize the biological activity of this compound. The following protocols describe a self-validating system for initial screening and mechanism-of-action studies.

Workflow 1: Primary Screening for Cytotoxicity and Antiviral Activity

The first step is to determine the compound's inherent cytotoxicity to establish a therapeutic window, followed by broad screening against representative viruses.

G cluster_cytotoxicity Step 1: Cytotoxicity Assay cluster_antiviral Step 2: Antiviral Screening start Test Compound: Tert-butyl 2-cyano-2- (pyrazin-2-yl)acetate cytotoxicity MTT or CellTiter-Glo Assay on relevant cell lines (e.g., Vero E6, A549) start->cytotoxicity cc50 Determine CC₅₀ (50% Cytotoxic Concentration) cytotoxicity->cc50 antiviral Plaque Reduction Assay or Reporter Virus Assay cc50->antiviral Use non-toxic concentrations ec50 Determine EC₅₀ (50% Effective Concentration) antiviral->ec50 virus_panel Panel of RNA Viruses (e.g., Influenza, SARS-CoV-2, RSV) virus_panel->antiviral si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ ec50->si G cluster_results Possible Outcomes start Confirmed Antiviral Hit (SI > 10) toa Time-of-Addition Assay start->toa outcomes Early Stage (Entry/Uncoating) Middle Stage (Replication) Late Stage (Assembly/Release) toa->outcomes enzyme_assay Target-Specific Assays (e.g., Protease, Polymerase) outcomes:f1->enzyme_assay If replication is inhibited moa Elucidate Mechanism of Action enzyme_assay->moa

Caption: Decision workflow for MoA studies.

Protocol: Time-of-Addition Assay

  • Cell Infection: Seed cells in a 96-well plate and grow to confluence. Infect the cells with the virus of interest at a known multiplicity of infection (MOI).

  • Staggered Compound Addition: Add a fixed, non-toxic concentration (e.g., 5x EC₅₀) of this compound at different time points relative to infection (e.g., -2h, 0h, +2h, +4h, +6h, +8h post-infection).

  • Controls: Include an untreated infected control and a control treated with an inhibitor of known mechanism (e.g., an entry inhibitor or a replication inhibitor).

  • Incubation & Readout: Incubate for a full replication cycle (e.g., 24-48 hours). Harvest the supernatant and quantify the viral titer using a plaque assay or qPCR.

  • Analysis: Plot the reduction in viral titer against the time of compound addition. A significant reduction in titer only when the compound is added early suggests inhibition of entry, while inhibition when added at later time points points towards replication or egress.

Conclusion and Future Outlook

While this compound remains a molecule with an uncharacterized biological profile, a systematic comparison with structurally related compounds provides a powerful predictive framework. Its pyrazine core is a well-validated scaffold for diverse biological activities, from antiviral to anticancer effects. [1]The key differentiator, the α-cyanoacetate moiety, moves its potential mechanism away from the nucleoside mimicry seen in Favipiravir towards direct enzyme inhibition or other interactions mediated by its reactive center.

The true potential of this compound can only be unlocked through rigorous experimental evaluation. The proposed workflows for cytotoxicity, antiviral screening, and mechanism-of-action studies provide a clear and robust path forward. This structured approach will enable researchers to efficiently determine if this compound is a promising lead compound for the development of novel therapeutics.

References

  • Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation, 2(4), 100165. [7][8]2. Sterispharma. (n.d.). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Steris Pharma. [5]3. Wikipedia. (2023). Favipiravir. In Wikipedia. [3]4. National Center for Biotechnology Information. (n.d.). Favipiravir. PubChem. [4]5. Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [1][2]6. Shaaban, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [6]7. Liu, X., et al. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 26(11), 3345. [11][12]8. Murtini, W., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. 9. Uto, Y., et al. (2025). Synergistic antiviral activity of a cathepsin B/L inhibitor and a TMPRSS2 inhibitor against SARS-CoV-2 in vitro and in vivo. Antiviral Research. [9]10. Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543. [10]11. Auchus, R. J., & Geller, D. H. (1996). Medroxyprogesterone acetate and dexamethasone are competitive inhibitors of different human steroidogenic enzymes. The Journal of Clinical Endocrinology & Metabolism, 81(7), 2504-2508.

Sources

Navigating the Crystalline Landscape of Pyrazine-Based Active Pharmaceutical Ingredients: A Guide to X-ray Crystallography of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its efficacy, stability, and bioavailability. For the promising class of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate derivatives, which hold potential in medicinal chemistry, understanding their solid-state structure through X-ray crystallography is paramount. This guide provides a comprehensive overview of the crystallographic analysis of these compounds. However, a critical challenge has emerged during the development of this guide: a thorough search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), has revealed no publicly available crystal structures for this compound or its direct derivatives. While this prevents a direct comparison of experimental data, this guide will instead equip researchers with the necessary protocols and theoretical framework to pursue and interpret the crystallography of these novel compounds. We will draw parallels with a closely related published structure, that of n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)-2-cyano-acetate, to infer potential structural features and guide future research.

The Significance of Crystallographic Insight for Pyrazine Derivatives

Pyrazine-containing molecules are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. The this compound scaffold combines several key functional groups: a bulky tert-butyl ester, a cyano group, and a pyrazine ring. Each of these can influence the molecule's conformation and its interactions in the solid state.

Key Structural Considerations:

  • Molecular Conformation: The relative orientation of the pyrazine ring, the cyanoacetate moiety, and the tert-butyl group will dictate the molecule's overall shape.

  • Intermolecular Interactions: The nitrogen atoms of the pyrazine ring and the cyano group are potential hydrogen bond acceptors. The presence of C-H donors can lead to a network of weak C-H···N and C-H···O interactions, which are crucial in determining the crystal packing.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound is a critical factor in drug development. Each polymorph can have distinct physical properties, including solubility and stability. X-ray crystallography is the definitive method for identifying and characterizing polymorphs.

A Case Study of a Related Structure: n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)-2-cyano-acetate

In the absence of data for our target molecule, we can gain valuable insights from the published crystal structure of a related compound, n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)-2-cyano-acetate[1].

Table 1: Crystallographic Data for n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)-2-cyano-acetate

ParameterValue
Chemical FormulaC₁₁H₁₂ClN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.918(3)
b (Å)25.642(7)
c (Å)10.573(4)
β (°)95.80(3)
Volume (ų)1326.7(9)
Z4

Key Structural Features and Potential Inferences:

  • Planarity: The core of the n-butyl derivative is reported to be essentially planar[1]. This suggests that the pyrazine ring and the adjacent cyanoacetate group in this compound derivatives are also likely to adopt a relatively planar conformation to maximize conjugation.

  • Intramolecular Hydrogen Bonding: An intramolecular N-H···O interaction is observed, forming an S(6) ring motif[1]. This is a crucial stabilizing feature. In the case of this compound, while lacking the N-H of the dihydropyrazine, the potential for intramolecular C-H···N or C-H···O interactions should be considered.

  • Disorder: The n-butoxy chain in the reference structure is disordered over two sites[1]. The bulky and conformationally flexible tert-butyl group in the target compounds may also be prone to disorder in the crystalline state, which can present challenges during structure refinement.

Experimental Protocol for X-ray Crystallography

For researchers embarking on the crystallographic analysis of novel this compound derivatives, the following experimental workflow is recommended.

Synthesis and Crystallization

The first and often most challenging step is to obtain single crystals of sufficient quality for X-ray diffraction.

Synthesis: The synthesis of the target compounds can be achieved through various organic chemistry methods, likely involving the condensation of a pyrazinyl precursor with tert-butyl cyanoacetate.

Crystallization Workflow:

Crystallization Workflow Figure 1: Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_eval Evaluation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Method Method Selection (Evaporation, Diffusion, etc.) Solvent->Method Optimize Optimization of Conditions (Temperature, Concentration) Method->Optimize Harvest Crystal Harvesting Optimize->Harvest Screening Initial X-ray Screening Harvest->Screening

Figure 1: Crystallization Workflow

  • Solvent Selection: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile) and their mixtures should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: The simplest method, where a solution of the compound is left undisturbed to allow the solvent to evaporate slowly.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling: A saturated solution is slowly cooled to induce crystallization.

Data Collection and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection Workflow:

Data Collection and Structure Solution Figure 2: Data Collection and Structure Solution cluster_data Data Collection cluster_solve Structure Solution & Refinement Mount Mount Crystal on Diffractometer Collect Collect Diffraction Data Mount->Collect Process Data Processing & Integration Collect->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation (e.g., CheckCIF) Refine->Validate

Figure 2: Data Collection and Structure Solution

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods.

  • Structure Refinement: The atomic positions and other parameters are optimized to achieve the best fit between the calculated and observed diffraction data.

Future Directions and a Call for Data Sharing

The lack of public crystallographic data for this compound and its derivatives represents a significant knowledge gap. Researchers working on these compounds are strongly encouraged to deposit their crystal structures in public databases like the CCDC. This will not only benefit the wider scientific community but also accelerate the development of this promising class of molecules.

References

  • Stefańska, A., Ossowski, T., & Ponikiewski, L. (2009). n-Butyl 2-(3-chloro-1,2-dihydro-pyrazin-2-yl-idene)-2-cyano-acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2157–o2158. [Link]

  • Stefańska, A., Ossowski, T., & Ponikiewski, L. (2009). n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate. National Center for Biotechnology Information. [Link]

Sources

The Fulcrum of Innovation: A Comparative Guide to Pyrazine-Based Intermediates in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural adaptability make it a privileged core in a multitude of clinically significant drugs, ranging from anticancer agents to antivirals.[1][2][3][4] This guide offers an in-depth comparative analysis of key pyrazine-based intermediates, providing researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of their synthesis and application. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer a clear comparison of performance to empower your drug discovery programs.

The Strategic Importance of Pyrazine Intermediates

The strategic value of pyrazine intermediates lies in their versatility as building blocks for a wide range of medicinal compounds.[5] Their derivatives have shown potential in diverse therapeutic areas, including oncology, cardiovascular health, and infectious diseases.[5] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, underscoring the therapeutic significance of this heterocyclic motif.[1][2]

A Comparative Look at Key Pyrazine Intermediates

The selection of the appropriate pyrazine-based intermediate is a critical decision in the synthetic route of a target drug molecule. This choice is often dictated by the desired substitution pattern, reactivity, and overall synthetic efficiency. Here, we compare three major classes of pyrazine intermediates: aminopyrazines, pyrazinecarboxylic acids, and halogenated pyrazines.

Aminopyrazines: Versatile Nucleophiles

2-Aminopyrazine is a foundational building block in the synthesis of numerous pharmaceuticals, most notably the antiviral drug Favipiravir.[6] Its amino group provides a reactive handle for a variety of synthetic transformations, including acylation, alkylation, and diazotization reactions.

Comparative Synthesis of 2-Aminopyrazine

MethodKey ReactantsConditionsYield (%)AdvantagesDisadvantagesReference
Classical Condensation Glyoxal, AminomalononitrileBase-catalyzed condensationModerateReadily available starting materialsOften requires harsh conditions, moderate yieldsGeneral Organic Chemistry Principles
Modern Approaches 2-Halopyrazine, Ammonia sourcePalladium-catalyzed aminationHighHigh yields, good functional group toleranceCatalyst cost, potential for metal contamination[1]
Pyrazinecarboxylic Acids: The Acidic Scaffolds

Pyrazine-2-carboxylic acid and its derivatives are crucial intermediates, particularly in the synthesis of the anti-tuberculosis drug Pyrazinamide.[7] The carboxylic acid functionality allows for the formation of amides, esters, and other derivatives, providing a robust platform for molecular elaboration.[8][9]

Synthetic Utility of Pyrazine-2-carboxylic Acid

The primary route to Pyrazinamide involves the amidation of pyrazine-2-carboxylic acid. This seemingly straightforward transformation requires careful optimization to achieve high yields and purity, especially on an industrial scale.

  • Activation: The carboxylic acid is typically activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which readily reacts with ammonia.

  • Direct Amidation: Newer methods explore direct amidation using coupling agents, which can offer milder reaction conditions.

Halogenated Pyrazines: Gateways to Cross-Coupling

Halogenated pyrazines, such as 2-chloropyrazine, are highly valuable intermediates due to their ability to participate in a wide range of cross-coupling reactions.[1] These reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, enable the introduction of diverse substituents onto the pyrazine ring, a key strategy in modern drug discovery.[10]

Comparative Reactivity in Cross-Coupling Reactions

HalogenReactivityCommon Coupling PartnersKey ConsiderationsReference
Chloro ModerateBoronic acids (Suzuki), Amines (Buchwald-Hartwig)Requires a suitable palladium catalyst and ligand system[1]
Bromo HighBoronic acids, organostannanes, aminesMore reactive than chloro-derivatives, but potentially more expensive[1]
Iodo Very HighWide range of coupling partnersMost reactive, but often less stable and more costlyGeneral Organic Chemistry Principles

Experimental Protocols: From Intermediate to Active Pharmaceutical Ingredient

To provide a practical context, we present a detailed, step-by-step workflow for the synthesis of a key pyrazine-based drug, Favipiravir, starting from 2-aminopyrazine. This protocol is a composite of established synthetic routes and is intended for informational purposes.

Synthesis of Favipiravir from 2-Aminopyrazine

This multi-step synthesis highlights the strategic use of a pyrazine intermediate.

Synthetic pathway of Favipiravir.

Protocol for Step 1: Diazotization and Hydrolysis of 2-Aminopyrazine

  • Dissolution: Dissolve 2-aminopyrazine (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

  • Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Isolation: Extract the product, pyrazin-2-ol, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing the Interconnectivity of Pyrazine Intermediates

The following diagram illustrates the central role of key pyrazine intermediates and their transformations into various drug scaffolds.

Pyrazine_Intermediates Aminopyrazines Aminopyrazines Halopyrazines Halogenated Pyrazines Aminopyrazines->Halopyrazines Sandmeyer Reaction Drug_Scaffolds Diverse Drug Scaffolds Aminopyrazines->Drug_Scaffolds Acylation, Alkylation Halopyrazines->Aminopyrazines Buchwald-Hartwig Amination PyrazineCOOH Pyrazinecarboxylic Acids Halopyrazines->PyrazineCOOH Carbonylation Halopyrazines->Drug_Scaffolds Suzuki, Stille Coupling PyrazineCOOH->Drug_Scaffolds Amidation, Esterification

Sources

A Comparative Guide to Purity Validation of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the impurity profile of the final API, affecting biological activity and toxicity.

This guide provides an in-depth, experience-driven approach to validating the purity of this compound, centering on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will explore the rationale behind method development, detail a robust validation protocol grounded in regulatory standards, and objectively compare HPLC with powerful orthogonal techniques. This multi-faceted approach ensures a comprehensive and trustworthy assessment of compound purity, meeting the rigorous demands of researchers, scientists, and drug development professionals.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry, and for good reason.[1] Its high resolving power allows for the separation of the main compound from closely related structural analogues, synthetic by-products, and degradation products. For a molecule like this compound, which contains a UV-active pyrazine ring, HPLC with UV detection is an ideal combination of selectivity and sensitivity.

Causality in HPLC Method Development

An effective analytical method is not a matter of chance; it is the result of deliberate, science-driven choices. The goal is to develop a method that is not only capable of separating all potential impurities but is also robust and transferable.

1. Column Selection: The Foundation of Separation The logical starting point for a molecule of moderate polarity is a reversed-phase C18 column. The alkyl chains of the C18 stationary phase provide a non-polar environment. The separation mechanism relies on the differential partitioning of the analyte and impurities between this stationary phase and a more polar mobile phase. More polar components will have less affinity for the C18 phase and elute earlier, while more non-polar components will be retained longer.

2. Mobile Phase Composition: The Engine of Elution A gradient elution using a mixture of water (often with a buffer) and an organic solvent like acetonitrile (ACN) is the most effective strategy.

  • Why Gradient Elution? An isocratic method (constant mobile phase composition) risks either poor resolution of early-eluting polar impurities or excessively long run times for late-eluting non-polar impurities. A gradient, starting with a higher aqueous composition and gradually increasing the organic solvent percentage, ensures that all components are eluted within a reasonable timeframe with sharp, well-defined peaks.

  • The Critical Role of pH: The pyrazine ring in the target molecule contains nitrogen atoms that can be protonated at low pH. To ensure consistent retention times and peak shapes, the pH of the mobile phase must be controlled using a buffer. A phosphate buffer or a formic acid additive is a common choice, typically maintaining a pH where the analyte is in a single, non-ionized form.

3. Detection Wavelength: Seeing What Matters The pyrazine moiety possesses a strong chromophore, making UV detection highly suitable. The optimal wavelength for detection is typically chosen at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. This is determined by running a UV-Vis spectrum of a dilute solution of the compound. For pyrazine derivatives, this is often in the range of 270-280 nm.[2][3]

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP.[4][5] SSTs are performed before any sample analysis to confirm that the chromatographic system is performing as expected.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, purified water, potassium phosphate monobasic, and phosphoric acid.

  • Standard: A well-characterized reference standard of this compound.

  • Sample: The test batch of this compound.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to ensure consistent analyte ionization and peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar components.
Gradient Program 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% BEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControls retention time variability and improves peak shape.
Detection Wavelength 275 nmApproximate λmax for pyrazine derivatives, providing high sensitivity.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
System Suitability Test (SST) Protocol
  • Prepare SST Solution: Create a solution of the reference standard at a concentration of ~0.5 mg/mL. Spike it with a known, related impurity if available, at a level of ~0.1%.

  • Injections: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor (T): Must be ≤ 2.0 for the main peak. This ensures peak symmetry.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections. This demonstrates system precision.

    • Resolution (Rs): Must be ≥ 2.0 between the main peak and the spiked impurity (if used). This confirms the method's separating power.

Method Validation: The Trustworthiness Pillar (ICH Q2(R1))

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6][7] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8][9]

HPLC_Validation_Workflow start_node Method Development specificity Specificity (Peak Purity) start_node->specificity  Establish  Selectivity process_node process_node decision_node decision_node end_node Validated Method linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness check All Criteria Met? robustness->check check->start_node No (Re-develop) check->end_node Yes

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameters and Protocols
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Protocol: Analyze a placebo (all reagents minus analyte), a spiked sample, and the analyte itself. Use a DAD detector to perform peak purity analysis, which compares spectra across the peak to detect co-eluting impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Protocol:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

      • The RSD for both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should still be met.

The Power of Orthogonality: Comparing HPLC with Other Techniques

No single analytical method can provide a complete picture of a compound's purity.[10] Orthogonal methods, which rely on different physicochemical principles, are essential for a comprehensive and trustworthy assessment.

Orthogonal_Strategy main Comprehensive Purity Profile hplc HPLC-UV (Separation & Quantitation) hplc->main Primary Assay (% Area Normalization) qnmr qNMR (Absolute Quantitation & Structure) qnmr->main Orthogonal Assay (Absolute Purity) lcms LC-MS (Impurity ID) lcms->main Confirmatory ID (Mass Data) gcms GC-MS (Residual Solvents) gcms->main Specific Impurities (Volatiles)

Caption: An orthogonal strategy for comprehensive purity assessment.

Comparison of Key Purity Analysis Techniques
FeatureHPLC-UVQuantitative NMR (qNMR)LC-MSGC-MS
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Nuclear resonance of protons in a magnetic field.Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by mass detection.
Primary Use Quantitative Purity: Determines the relative percentage of components in a mixture.Absolute Purity: Quantifies the analyte against a certified standard without separation.[11]Impurity Identification: Provides molecular weight information for unknown peaks.Volatile Impurities: Analysis of residual solvents and other volatile by-products.[1]
Sensitivity High (ng to pg level).Moderate (µg level).Very High (pg to fg level).Very High (pg to fg level).
Quantitation Excellent (relative quantitation by % area). Requires reference standards for absolute quantitation.Excellent (absolute quantitation). Does not require standards for the impurities themselves.Good, but can be complex due to varying ionization efficiencies.Excellent for targeted analytes with standards.
Sample Prep Simple dissolution and filtration.Simple dissolution with an internal standard.Simple dissolution and filtration.Can require derivatization for non-volatile samples.
Key Advantage Robust, reproducible, high-resolution separation. The industry standard.[1]Provides structural information and absolute purity without needing impurity standards. Truly orthogonal to chromatography.[11][12]Unmatched for identifying unknown impurities by providing molecular weight.Gold standard for analyzing volatile organic compounds (e.g., residual solvents).
Key Limitation Requires reference standards to identify and quantify specific impurities. Cannot identify unknown peaks alone.Lower sensitivity than HPLC for trace impurities. Complex mixtures can have overlapping signals.Quantitation can be less precise than UV or NMR without specific standards.Limited to thermally stable and volatile compounds.

Conclusion: A Synergistic Approach to Purity Validation

Validating the purity of a critical intermediate like this compound requires a rigorous and multi-faceted strategy. While a well-developed and validated HPLC method serves as the robust foundation for routine quality control, it provides an incomplete picture on its own. True confidence in a purity claim is achieved by embracing orthogonality.

By complementing the high-resolution separation of HPLC with the absolute quantitative power of qNMR and the definitive identification capabilities of LC-MS, scientists can build a comprehensive, trustworthy, and defensible purity profile. This synergistic approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity, ensuring the quality and safety of the medicines that are ultimately developed from these essential chemical building blocks.

References

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  • United States Pharmacopeia (USP). <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • PubChem. tert-Butyl cyanoacetate. [Link]

  • Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

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Efficacy Showdown: A Comparative Analysis of Pyrazine-Derived Antivirals and Their Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective antiviral therapeutics, the pyrazine scaffold has emerged as a privileged structure, yielding compounds with potent and broad-spectrum activity. This guide provides an in-depth, data-driven comparison of drugs derived from pyrazine precursors, with a primary focus on the well-established antiviral agent, Favipiravir. We will dissect its efficacy in relation to prominent alternatives for the treatment of influenza and COVID-19, offering researchers and drug development professionals a clear, evidence-based perspective. This analysis is grounded in peer-reviewed experimental data and clinical trial outcomes, providing a comprehensive resource for informed decision-making in antiviral research.

The Rise of Pyrazine-Based Antivirals: A Synthetic Perspective

The synthesis of pyrazine-based pharmaceuticals is a cornerstone of modern medicinal chemistry. While various synthetic routes exist, a common strategy for constructing the core of Favipiravir involves the use of readily available pyrazine precursors. Although the direct use of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is one of many potential starting points, a frequently cited and efficient synthesis of Favipiravir begins with 3-aminopyrazine-2-carboxylic acid.[1] This approach, along with others starting from materials like 2-aminopyrazine or 3-hydroxypyrazine-2-carboxylic acid, underscores the versatility of pyrazine chemistry in generating complex, biologically active molecules.[1][2][3] The choice of synthetic route is often dictated by factors such as cost, scalability, and overall yield.[2]

A representative synthetic scheme for Favipiravir is illustrated below, highlighting the key transformations required to achieve the final active pharmaceutical ingredient.

A 3-Aminopyrazine-2-carboxylic acid B Esterification & Amidation A->B C Nitration B->C D Reduction of Nitro Group C->D E Fluorination D->E F Favipiravir E->F

Caption: A simplified synthetic pathway to Favipiravir.

Mechanism of Action: Targeting the Viral Engine

Favipiravir exerts its antiviral effect by targeting the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[4] As a prodrug, Favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4] This active metabolite then acts as a purine analogue, competing with natural nucleosides for incorporation into the nascent viral RNA strand.[4] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable.[4]

This mechanism of action is shared by other prominent antiviral agents, such as Remdesivir and Molnupiravir, which also target the viral RdRp.[5][6]

cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Required for Nonviable_Virus Non-viable Virus Viral_RNA->Nonviable_Virus Lethal Mutagenesis/ Chain Termination Virus RNA Virus Virus->Favipiravir A Seed Host Cells in 6-well Plates C Infect Cell Monolayer with Virus A->C B Prepare Serial Dilutions of Test Compound D Add Overlay with Test Compound B->D C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques and Calculate EC50 F->G A Combine Reaction Buffer, RNA Template/Primer, and Test Compound B Initiate Reaction with RdRp Enzyme A->B C Incubate to Allow RNA Synthesis B->C D Detect RNA Product (Fluorescence or Gel-based) C->D E Quantify Inhibition and Calculate IC50 D->E

Sources

A Comparative Guide to Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate and Ethyl 2-cyano-2-(pyrazin-2-yl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the design of novel pharmaceuticals and agrochemicals, pyrazine-containing scaffolds are of paramount importance. Their prevalence in biologically active molecules, such as the antiviral drug Favipiravir, necessitates a deep understanding of the key intermediates used in their synthesis.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparison of two critical building blocks: tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate and ethyl 2-cyano-2-(pyrazin-2-yl)acetate .

This document moves beyond a simple cataloging of properties, offering field-proven insights into the practical implications of choosing between the tert-butyl and ethyl ester functionalities. We will explore the nuances of their synthesis, reactivity, and stability, supported by detailed experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.

At a Glance: Key Distinctions

FeatureThis compoundEthyl 2-cyano-2-(pyrazin-2-yl)acetate
Primary Synthetic Advantage Orthogonal deprotection under acidic conditions, preserving base-sensitive functionalities.Facile saponification under basic conditions for unhindered carboxylate formation.
Steric Hindrance Significant steric bulk from the tert-butyl group can influence reaction kinetics and selectivity.Minimal steric hindrance from the ethyl group, generally leading to faster reaction rates.
Ester Stability Stable to a wide range of basic and nucleophilic conditions.Susceptible to hydrolysis under both acidic and basic conditions.
Deprotection Conditions Mild acidic conditions (e.g., TFA, HCl in organic solvents).Basic conditions (e.g., NaOH, LiOH) for saponification or acidic hydrolysis.
Typical Applications Multi-step syntheses requiring selective ester cleavage in the presence of base-labile groups.General synthetic applications where the ester can be carried through or easily hydrolyzed.

The Causality Behind Experimental Choices: A Mechanistic Perspective

The fundamental difference between these two reagents lies in the steric and electronic properties of the tert-butyl versus the ethyl group. The bulky tert-butyl group provides significant steric shielding around the ester carbonyl, rendering it less susceptible to nucleophilic attack. This steric hindrance is a double-edged sword: it enhances stability towards basic and nucleophilic reagents but can also impede desired transformations.

Conversely, the smaller ethyl group presents minimal steric hindrance, allowing for more facile access of nucleophiles to the carbonyl carbon. This makes ethyl esters more reactive in general but also more prone to undesired hydrolysis under a broader range of conditions.

The choice between these two esters is therefore a strategic one, dictated by the downstream synthetic steps and the overall molecular architecture being assembled.

Synthesis and Purification: A Comparative Workflow

The most common route to these compounds is through the alkylation of a suitable pyrazine precursor. A plausible and efficient method involves the reaction of 2-(chloromethyl)pyrazine with either tert-butyl cyanoacetate or ethyl cyanoacetate in the presence of a non-nucleophilic base.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Products 2-(chloromethyl)pyrazine 2-(chloromethyl)pyrazine Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) tert-butyl cyanoacetate tert-butyl cyanoacetate tert-butyl cyanoacetate->Base (e.g., NaH, K2CO3) ethyl cyanoacetate ethyl cyanoacetate ethyl cyanoacetate->Base (e.g., NaH, K2CO3) This compound This compound Base (e.g., NaH, K2CO3)->this compound ethyl 2-cyano-2-(pyrazin-2-yl)acetate ethyl 2-cyano-2-(pyrazin-2-yl)acetate Base (e.g., NaH, K2CO3)->ethyl 2-cyano-2-(pyrazin-2-yl)acetate Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN)

Caption: Synthetic workflow for pyrazinyl cyanoacetates.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-(pyrazin-2-yl)acetate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of ethyl cyanoacetate (1.1 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of 2-(chloromethyl)pyrazine (1.0 eq) in anhydrous DMF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-cyano-2-(pyrazin-2-yl)acetate.

Experimental Protocol: Synthesis of this compound

The protocol is analogous to the synthesis of the ethyl ester, with tert-butyl cyanoacetate replacing ethyl cyanoacetate.

Expected Observations and Purification Challenges:

  • Reaction Rate: The reaction with ethyl cyanoacetate is generally expected to be faster due to the lower steric hindrance of the resulting anion.

  • Purification: Both products are amenable to silica gel chromatography. However, the tert-butyl ester, being more lipophilic, may have a higher Rf value. Care must be taken during workup to avoid acidic conditions that could lead to premature deprotection of the tert-butyl ester.

Reactivity and Selectivity in Subsequent Transformations

The true utility of these building blocks becomes apparent in their differential reactivity in subsequent synthetic steps.

Hydrolysis: The Key Point of Divergence

Tert-butyl Ester: The tert-butyl ester is highly resistant to basic hydrolysis (saponification). This stability allows for the use of strong bases in other parts of the molecule without affecting the ester functionality. Deprotection is cleanly achieved under acidic conditions, often with trifluoroacetic acid (TFA) in a chlorinated solvent, or with HCl in an organic solvent. The mechanism proceeds through a stable tert-butyl cation.

Ethyl Ester: The ethyl ester is readily hydrolyzed under basic conditions to yield the corresponding carboxylate salt.[6] This is a robust and high-yielding transformation but is incompatible with base-sensitive functional groups. Acid-catalyzed hydrolysis is also possible but is an equilibrium process and may require harsh conditions for completion.

G cluster_0 Tert-butyl Ester cluster_1 Ethyl Ester cluster_2 Products TB_ester This compound Carboxylic_acid 2-cyano-2-(pyrazin-2-yl)acetic acid TB_ester->Carboxylic_acid TFA, DCM Et_ester ethyl 2-cyano-2-(pyrazin-2-yl)acetate Carboxylate_salt Sodium 2-cyano-2-(pyrazin-2-yl)acetate Et_ester->Carboxylate_salt NaOH, H2O/EtOH Carboxylate_salt->Carboxylic_acid H3O+ workup

Caption: Comparative hydrolysis pathways.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added trifluoroacetic acid (TFA, 10 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is co-evaporated with toluene to remove residual TFA, yielding the crude 2-cyano-2-(pyrazin-2-yl)acetic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 2-cyano-2-(pyrazin-2-yl)acetate
  • To a solution of ethyl 2-cyano-2-(pyrazin-2-yl)acetate (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (1.5 eq).

  • The reaction mixture is heated to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 2-3 with cold 1N HCl, leading to the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

Application in the Synthesis of Bioactive Molecules: A Case Study Perspective

In the synthesis of complex molecules such as favipiravir analogues, the choice between the tert-butyl and ethyl ester can have significant implications for the overall synthetic strategy. For instance, if a synthetic route involves a base-mediated cyclization, the robust nature of the tert-butyl ester under these conditions would make it the superior choice. Conversely, if the final step of a synthesis is the unmasking of the carboxylic acid and the molecule is tolerant to basic conditions, the ethyl ester provides a straightforward and high-yielding route to the final product.

Conclusion: A Strategic Choice for the Synthetic Chemist

The selection of this compound versus its ethyl counterpart is not a matter of inherent superiority but of strategic synthetic planning. The tert-butyl ester offers the advantage of orthogonal deprotection, providing a valuable tool for the synthesis of complex molecules with diverse functional groups. Its stability in basic media allows for a wider range of synthetic transformations to be performed on the molecule without compromising the ester functionality. The ethyl ester, while more susceptible to hydrolysis, provides a readily accessible and easily deprotected building block for more straightforward synthetic targets.

A thorough understanding of the reactivity and stability of these two key intermediates, as outlined in this guide, is essential for the efficient and successful synthesis of novel pyrazine-containing compounds. By carefully considering the downstream synthetic steps, researchers can make an informed decision that optimizes yield, minimizes side reactions, and ultimately accelerates the drug discovery and development process.

References

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.
  • Karataş, H., et al. (2022).
  • Titova, Y. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Xie, Y., et al. (2022).
  • Krasavin, M. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 811-818.
  • Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826–13829.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Identification

In the realm of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds.[1][2] Among these, the diazines—a class of C₄H₄N₂ isomers comprising pyrazine, pyridazine, and pyrimidine—present a classic analytical challenge. Their identical molecular weight and elemental composition render them indistinguishable by standard mass spectrometry. However, the unique placement of the two nitrogen atoms within the aromatic ring of each isomer imparts distinct electronic and structural properties. These differences manifest as unique spectral fingerprints, allowing for unambiguous identification through a multi-pronged spectroscopic approach.

This guide provides a comparative analysis of pyrazine, pyridazine, and pyrimidine using four cornerstone spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings that govern their spectral differences, present detailed experimental protocols, and provide comparative data to empower researchers in their analytical workflows.

Isomers cluster_isomers Pyrazine Isomers (C₄H₄N₂) Pyrazine Pyridazine Pyrimidine caption Figure 1: Structures of the three diazine isomers.

Caption: Figure 1: Structures of the three diazine isomers.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[3] For diazines, the key transitions are the π→π* (involving the aromatic system) and the n→π* (involving the non-bonding lone pair electrons on the nitrogen atoms).[4] The relative positions of the nitrogen atoms directly influence the energies of these orbitals, providing a basis for differentiation.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a solvent that dissolves the analyte and has a UV cutoff wavelength below the region of interest (typically <220 nm).[5] Spectroscopic grade hexane or ethanol are common choices.

  • Sample Preparation : Prepare a dilute solution of the isomer (e.g., 10-50 µM) in the chosen solvent. Ensure the compound is fully dissolved.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.[3] Use matched quartz cuvettes for the reference (solvent blank) and the sample.

  • Baseline Correction : Fill both cuvettes with the solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[6]

  • Data Acquisition : Replace the solvent in the sample cuvette with the analyte solution. Acquire the absorption spectrum. The absorbance maximum should ideally be between 0.7 and 1.5 for optimal accuracy.

Comparative UV-Vis Data
Isomern→π* Transition (λmax, nm)π→π* Transition (λmax, nm)
Pyrazine ~328~260
Pyridazine ~340~246
Pyrimidine ~298~243
(Note: λmax values are approximate and can vary with solvent polarity.)
Scientific Interpretation

The n→π* transitions are of lower energy (longer wavelength) and lower intensity compared to the π→π* transitions. The energy of the n→π* transition is particularly sensitive to the isomer's structure. In pyridazine , the close proximity of the nitrogen atoms leads to through-space interaction between their non-bonding orbitals. This splits the n-orbitals into symmetric and anti-symmetric combinations, lowering the energy of the highest occupied molecular orbital (HOMO) and resulting in the longest wavelength n→π* absorption among the three isomers.[7] Conversely, pyrazine , with its nitrogens in a 1,4-position, experiences less n-n interaction, leading to an intermediate λmax. Pyrimidine exhibits the shortest wavelength n→π* transition. These distinct absorption profiles allow for the differentiation of the isomers in solution.[8]

Vibrational Spectroscopy (IR & Raman): A Tale of Symmetry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[9] IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecular dipole moment.[10] Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in the molecule's polarizability.[10] The key to differentiating the pyrazine isomers lies in their molecular symmetry.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent (for Solution-State) weigh->dissolve pellet Prepare KBr Pellet (for Solid-State IR) weigh->pellet raman Raman weigh->raman uv UV-Vis dissolve->uv nmr NMR dissolve->nmr ir FT-IR pellet->ir compare Compare Spectra to Reference Data uv->compare ir->compare raman->compare nmr->compare identify Identify Isomer compare->identify caption Figure 2: General experimental workflow.

Caption: Figure 2: General experimental workflow.

The Rule of Mutual Exclusion

Pyrazine belongs to the D₂h point group, which possesses a center of inversion.[11] A direct consequence of this high symmetry is the Rule of Mutual Exclusion . This rule states that for centrosymmetric molecules, vibrational modes that are IR active are Raman inactive, and vice versa.[12] In stark contrast, pyridazine and pyrimidine both belong to the C₂v point group, which lacks a center of inversion. Therefore, many of their vibrational modes can be active in both IR and Raman spectra.[12] This fundamental difference is the most powerful tool for distinguishing pyrazine from its isomers.

Experimental Protocols
  • FT-IR Spectroscopy :

    • Sample Preparation : For solid samples, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Background Scan : Place the KBr pellet holder (empty) in the spectrometer and run a background scan to account for atmospheric H₂O and CO₂.

    • Sample Scan : Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Raman Spectroscopy :

    • Sample Preparation : Place a small amount of the solid sample into a glass vial or NMR tube. Aqueous solutions can also be used, which is a major advantage over IR spectroscopy.[10]

    • Instrument Setup : Place the sample in the spectrometer's sample holder.

    • Data Acquisition : Excite the sample with a monochromatic laser (e.g., 785 nm) and collect the scattered light. The data is presented as intensity versus the Raman shift (in cm⁻¹).

Comparative Vibrational Data
IsomerSymmetryKey FeatureRepresentative IR Bands (cm⁻¹)Representative Raman Bands (cm⁻¹)
Pyrazine D₂hMutual Exclusion~3058, ~1156, ~1019[13]~3068, ~1580, ~1220, ~600[13][14]
Pyridazine C₂vOverlapping Bands~3060, ~1570, ~1415, ~1050[13][15]~3060, ~1570, ~1250, ~960[14][15]
Pyrimidine C₂vOverlapping Bands~3050, ~1565, ~1465, ~1150[13][15]~3060, ~1570, ~1230, ~1000[14][15]
Scientific Interpretation

By acquiring both IR and Raman spectra and comparing the peak positions, one can definitively identify pyrazine . If there are no overlapping peaks between the two spectra, the isomer is pyrazine. If several prominent peaks appear at the same wavenumber in both the IR and Raman spectra (e.g., the ~3060 cm⁻¹ C-H stretch and ~1570 cm⁻¹ ring stretch), the isomer is either pyridazine or pyrimidine .[13][14] Distinguishing between these two then relies on their unique fingerprint regions (<1500 cm⁻¹), where differences in their C-H bending and ring deformation modes create distinct patterns.[15]

NMR Spectroscopy: A Window into the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules. It provides information about the number of chemically distinct nuclei (¹H and ¹³C), their electronic environment, and their connectivity. The electronegative nitrogen atoms strongly influence the electron density around the ring, leading to characteristic chemical shifts (δ) for each isomer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 10-20 mg of the sample for ¹³C NMR (or 1-5 mg for ¹H NMR) into a clean vial.[16][17]

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves the sample.[17][18]

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[19] The solution height should be 4-5 cm.[17]

  • Instrument Setup : Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize homogeneity.[20]

  • Data Acquisition : Acquire the ¹H spectrum first, followed by the proton-decoupled ¹³C spectrum. Standard acquisition parameters are typically pre-loaded in the spectrometer's software.[20]

  • Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Comparative NMR Data (in CDCl₃)
IsomerSymmetryUnique ¹H Signals¹H Chemical Shifts (δ, ppm)Unique ¹³C Signals¹³C Chemical Shifts (δ, ppm)
Pyrazine D₂h18.61 (singlet)1145.1
Pyridazine C₂v29.17 (multiplet, 2H), 7.69 (multiplet, 2H)2150.8, 126.5
Pyrimidine C₂v39.27 (singlet, 1H), 8.79 (doublet, 2H), 7.40 (triplet, 1H)3158.6, 157.0, 121.8
(Note: Data is representative and sourced from spectral databases and literature.[21][22][23])
Scientific Interpretation

The number of unique signals in the ¹H and ¹³C NMR spectra is a direct reflection of the molecule's symmetry and is often the quickest way to identify the isomer.

  • Pyrazine (D₂h) : Due to its high symmetry with two perpendicular C₂ axes and a center of inversion, all four protons are chemically equivalent, as are all four carbons. This results in a single sharp peak (a singlet) in the ¹H spectrum and a single peak in the ¹³C spectrum.[11]

  • Pyridazine (C₂v) : This isomer has a C₂ axis of symmetry passing between the two nitrogen atoms. This makes the protons at C3 and C6 equivalent, and the protons at C4 and C5 equivalent. This leads to two unique signals in both the ¹H and ¹³C spectra. The protons adjacent to the nitrogens (C3/C6) are highly deshielded and appear far downfield (~9.17 ppm).[22][23]

  • Pyrimidine (C₂v) : The C₂ axis passes through the C2 and C5 atoms. This symmetry results in three sets of unique protons (H2, H4/H6, and H5) and three unique carbons (C2, C4/C6, and C5). The proton at C2, situated between two electronegative nitrogens, is the most deshielded (~9.27 ppm).

logic_flow start Unknown Diazine Sample nmr Acquire ¹H NMR Spectrum start->nmr signals How many unique proton signals? nmr->signals one_sig One Signal (Singlet) signals->one_sig 1 two_sig Two Signals (Multiplets) signals->two_sig 2 three_sig Three Signals (Singlet, Doublet, Triplet) signals->three_sig 3 pyrazine Identified as PYRAZINE one_sig->pyrazine pyridazine Identified as PYRIDAZINE two_sig->pyridazine pyrimidine Identified as PYRIMIDINE three_sig->pyrimidine caption Figure 3: Logic diagram for isomer identification using ¹H NMR.

Caption: Figure 3: Logic diagram for isomer identification using ¹H NMR.

Conclusion

While pyrazine, pyridazine, and pyrimidine are analytically challenging isomers, a systematic spectroscopic approach allows for their confident and unambiguous differentiation. NMR spectroscopy, particularly ¹H NMR, often provides the most direct and rapid identification based on the number of signals and their splitting patterns, which are dictated by molecular symmetry. However, a comprehensive analysis employing UV-Vis and vibrational (IR/Raman) spectroscopy provides orthogonal data that confirms the identification and offers deeper insight into the electronic and structural properties of these important heterocyclic molecules. The principles outlined in this guide, from experimental execution to spectral interpretation, provide a robust framework for researchers tackling similar challenges in isomeric differentiation.

References

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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the drug-like properties of a novel class of compounds: Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate derivatives. We will delve into the rationale behind targeting this scaffold, provide detailed experimental protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and offer a comparative analysis against common heterocyclic alternatives. This document is designed to be a practical, in-depth technical resource, blending established methodologies with expert insights to guide your drug discovery program.

Introduction: The Rationale for Investigating Pyrazine-Based Scaffolds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a versatile component in the design of bioactive molecules.[2] Marketed drugs such as the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib validate the therapeutic potential of the pyrazine core.[1][4][5]

The this compound scaffold offers an intriguing starting point for several reasons:

  • The Pyrazine Core: Provides a metabolically stable aromatic system and key interaction points with biological targets.

  • The Cyano Group: Can act as a hydrogen bond acceptor or be involved in covalent interactions, and its electron-withdrawing nature can modulate the properties of the adjacent scaffold.

  • The Tert-butyl Ester: Offers a lipophilic handle that can be readily hydrolyzed by esterases in vivo, potentially acting as a prodrug moiety to release a carboxylic acid.

This guide will use a hypothetical series of derivatives to illustrate the assessment process. By systematically modifying the pyrazine ring, we can explore the structure-property relationships (SPR) that govern the drug-like potential of this chemical class.

Hypothetical Compound Series:

Compound IDR1R2
TBPA-1 HH
TBPA-2 ClH
TBPA-3 OCH₃H
TBPA-4 HCH₃

Comparative Framework: Pyrazines vs. Alternative Heterocycles

In drug discovery, the choice of the core heterocyclic scaffold is a critical decision. Pyrazines are often compared with other nitrogen-containing heterocycles like pyridines and pyrazoles due to their similar size and potential for hydrogen bonding.

  • Pyrazines vs. Pyridines: Pyridine, with a single nitrogen atom, is a common bioisostere for a phenyl ring, offering improved solubility and metabolic stability.[6] The additional nitrogen in pyrazine further modulates its electronic properties, often leading to increased polarity and potentially different interactions with metabolic enzymes and transporters.[7][8]

  • Pyrazines vs. Pyrazoles: Pyrazoles are five-membered rings with two adjacent nitrogen atoms. This arrangement provides both hydrogen bond donor and acceptor capabilities, distinguishing them from the purely acceptor nature of the pyrazine nitrogens.[9] Pyrazole-containing drugs are numerous and span a wide range of therapeutic areas, making them a relevant comparator.[9][10]

The following sections will detail the experimental workflows to generate data that will allow for a direct comparison of our hypothetical pyrazine derivatives against benchmarks from these alternative heterocyclic classes.

Experimental Workflows for Assessing Drug-Like Properties

A standard suite of in vitro ADME assays should be performed to profile the drug-like properties of the synthesized derivatives. The following protocols are designed to be robust and provide the necessary data for informed decision-making in a lead optimization campaign.

Physicochemical Properties

Causality: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable data in biological assays. This assay provides a rapid assessment of a compound's solubility, which is critical for early-stage decision-making.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (TBPA-1 to TBPA-4) and control compounds (e.g., Atenolol, Ketoconazole) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a standard curve.

  • Incubation: Add the DMSO stock solutions to phosphate-buffered saline (PBS) at pH 7.4 to a final DMSO concentration of 1-2%. The final compound concentration should typically be in the range of 100-200 µM.

  • Equilibration: Shake the plate at room temperature for 1.5 to 2 hours to allow for equilibration.

  • Filtration/Centrifugation: Separate any precipitate by filtering the samples through a solubility filter plate or by centrifugation.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant using LC-MS/MS.

  • Data Analysis: Determine the solubility by comparing the measured concentration to a calibration curve prepared from the DMSO stock solutions.

Causality: Lipophilicity is a key determinant of a compound's permeability, solubility, and binding to plasma proteins and metabolic enzymes. The distribution coefficient (LogD) at physiological pH is a more relevant measure for ionizable compounds than the partition coefficient (LogP).

Experimental Protocol: Shake-Flask LogD Assay

  • Pre-saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them overnight and then separating the phases.

  • Compound Addition: Add a small amount of the test compound's DMSO stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final compound concentration should be low enough to ensure it is fully dissolved in both phases.

  • Equilibration: Shake the vials at room temperature for a defined period (e.g., 1-4 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous phases.

  • Sampling and Analysis: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase by LC-MS/MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

Pharmacokinetic Properties

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract. It provides a rapid initial assessment of a compound's potential for oral absorption.

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Donor Plate Preparation: Add the test compounds (dissolved in buffer at a known concentration) to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.

Workflow for Physicochemical and Permeability Assessment

G cluster_prep Sample Preparation cluster_solubility Kinetic Solubility cluster_logd LogD (pH 7.4) cluster_pampa PAMPA Permeability stock 10 mM Stock in DMSO sol_dilute Dilute in PBS (pH 7.4) stock->sol_dilute logd_partition Partition in n-Octanol/PBS stock->logd_partition pampa_prep Prepare Donor & Acceptor Plates stock->pampa_prep sol_equilibrate Equilibrate (2h) sol_dilute->sol_equilibrate sol_filter Filter/Centrifuge sol_equilibrate->sol_filter sol_analyze LC-MS/MS Analysis sol_filter->sol_analyze sol_result Solubility (µM) sol_analyze->sol_result logd_equilibrate Equilibrate (4h) logd_partition->logd_equilibrate logd_separate Separate Phases logd_equilibrate->logd_separate logd_analyze LC-MS/MS Analysis logd_separate->logd_analyze logd_result LogD Value logd_analyze->logd_result pampa_incubate Incubate Sandwich (4-18h) pampa_prep->pampa_incubate pampa_analyze LC-MS/MS Analysis pampa_incubate->pampa_analyze pampa_result Papp (cm/s) pampa_analyze->pampa_result

Caption: Workflow for determining key physicochemical and permeability properties.

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of many drugs.[11] This assay measures how quickly a compound is metabolized, providing an estimate of its intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Prepare a master mix containing human liver microsomes (HLM) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the master mix and a solution of the test compound at 37°C. Initiate the reaction by adding the compound to the master mix. The final compound concentration is typically 1 µM, and the HLM protein concentration is around 0.5 mg/mL.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) as (k / [microsomal protein concentration]).

Causality: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where one drug alters the metabolism of another, potentially leading to toxicity. This assay screens for the potential of a compound to inhibit major CYP isoforms.

Experimental Protocol: CYP Inhibition Assay

  • Incubation Mixture: For each CYP isoform to be tested (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), prepare an incubation mixture containing HLM, a specific probe substrate for that isoform, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system and incubate at 37°C for a time within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction with a quench solution.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition).

Workflow for Metabolic Stability and CYP Inhibition Assessment

G cluster_stability Metabolic Stability cluster_cyp CYP Inhibition stab_setup Incubate Compound with HLM + NADPH at 37°C stab_sample Sample at Time Points (0-60 min) stab_setup->stab_sample stab_quench Quench with ACN + IS stab_sample->stab_quench stab_analyze LC-MS/MS Analysis stab_quench->stab_analyze stab_result t½ (min) CLint (µL/min/mg) stab_analyze->stab_result cyp_setup Incubate HLM, Probe Substrate, & Test Compound cyp_initiate Initiate with NADPH cyp_setup->cyp_initiate cyp_quench Quench Reaction cyp_initiate->cyp_quench cyp_analyze LC-MS/MS Analysis (Metabolite Formation) cyp_quench->cyp_analyze cyp_result IC₅₀ (µM) cyp_analyze->cyp_result

Caption: In vitro metabolism and drug-drug interaction assessment workflow.

Data Interpretation and Comparative Analysis

The data generated from these assays should be tabulated to facilitate a clear comparison across the derivative series and against benchmark compounds.

Table 1: Physicochemical and Permeability Data (Hypothetical)

Compound IDR1R2Solubility (µM)LogD @ pH 7.4PAMPA Papp (x 10⁻⁶ cm/s)
TBPA-1 HH552.18.5
TBPA-2 ClH202.812.1
TBPA-3 OCH₃H701.86.2
TBPA-4 HCH₃452.59.8
Pyridine Analog --801.97.5
Pyrazole Analog --651.55.1

From this hypothetical data, one might conclude that the chloro-substituent (TBPA-2) increases lipophilicity and permeability but decreases solubility. Conversely, the methoxy group (TBPA-3) improves solubility but reduces permeability.

Table 2: In Vitro Metabolism and DDI Data (Hypothetical)

Compound IDHLM Stability t₁/₂ (min)HLM CLint (µL/min/mg)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
TBPA-1 4530.8> 50> 50
TBPA-2 3046.225.5> 50
TBPA-3 > 60< 11.5> 5040.1
TBPA-4 3836.5> 50> 50
Pyridine Analog 5027.7> 50> 50
Pyrazole Analog > 60< 11.515.8> 50

This hypothetical data suggests that the methoxy group (TBPA-3) significantly improves metabolic stability, while the chloro-substituent (TBPA-2) may introduce a CYP3A4 inhibition liability. The pyrazole analog, while stable, shows potential for CYP inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the drug-like properties of this compound derivatives. By employing a suite of standardized in vitro ADME assays, researchers can efficiently generate the data needed to understand structure-property relationships, identify potential liabilities, and select the most promising candidates for further development.

The key to a successful drug discovery campaign is the iterative cycle of design, synthesis, and testing. The experimental framework provided here is central to that testing phase, offering a clear and logical path to de-risk novel chemical matter and build a comprehensive data package for lead optimization. The comparison with alternative heterocyclic scaffolds such as pyridines and pyrazoles provides essential context, ensuring that the development of pyrazine-based candidates is benchmarked against established and successful chemical classes in medicinal chemistry.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a compound that, while valuable in synthesis, requires careful handling due to its chemical functionalities. By understanding the "why" behind each step, we can ensure the safety of ourselves, our colleagues, and the environment.

I. Hazard Profile and Core Safety Principles

The primary hazards associated with this compound stem from its constituent functional groups. Structurally similar compounds containing pyrazine and cyano moieties are known to cause skin, eye, and respiratory irritation[1][2][3]. The cyano group, in particular, warrants careful handling as nitriles can be incompatible with strong acids and bases, with the potential for violent reactions or the release of toxic gases like hydrogen cyanide[4].

Key Hazards:

  • Irritation: Potential for skin, eye, and respiratory system irritation[1][3].

  • Incompatibility: Reacts with strong oxidizing agents, strong acids, and strong bases[2][4].

  • Hazardous Decomposition: Combustion is expected to produce toxic gases, including carbon oxides and nitrogen oxides[2].

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2].

II. Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the compound's chemical nature to guarantee safe and compliant disposal.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact[1].

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against splashes[1][3].

  • Lab Coat: A standard laboratory coat will protect your clothing and skin from potential spills[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, especially outside of a chemical fume hood, a respirator may be necessary[1][3].

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within the waste container[1].

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container[1].

  • Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition, free from leaks or cracks[1][5].

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[1][6].

3. Labeling: Clear and Compliant Communication

Accurate labeling is a regulatory requirement and is vital for the safety of everyone who may handle the container[5]. The label must include:

  • The words "Hazardous Waste" [1][5].

  • The full chemical name: "this compound" [1].

  • A list of all constituents, including any solvents, with their approximate concentrations or percentages[2][5].

  • The date when the waste was first added to the container[1].

4. Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe laboratory environment.

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[2].

  • This area must be under the control of laboratory personnel[2].

  • Ensure the container is stored upright and in a location where it will not be knocked over or damaged[5]. Secondary containment, such as a plastic tub, is highly recommended.

5. Final Disposal: The Role of a Certified Vendor

The ultimate disposal of the hazardous waste must be handled by professionals.

  • Once the container is full or ready for disposal, arrange for a pickup by your institution's certified hazardous waste vendor[2].

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a hazardous material pickup request form[5].

  • The waste will then be transported to a licensed disposal facility for final treatment, likely via incineration or another approved method[2].

III. Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Inform your supervisor and, if necessary, your institution's emergency response team[6].

  • Ventilate: Ensure the area is well-ventilated[3].

  • Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials[6].

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container[7].

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Label the spill clean-up waste as "Hazardous Waste" and dispose of it according to the procedures outlined above[6].

IV. Summary of Key Information

Aspect Guideline Rationale
Primary Hazards Skin, eye, and respiratory irritation. Incompatible with strong acids, bases, and oxidizers.Based on the chemical properties of pyrazine and cyano functional groups[1][2][3][4].
PPE Nitrile gloves, safety goggles, lab coat. Respirator if aerosols are possible.To prevent personal exposure to a potentially irritating substance[1][3].
Waste Container Dedicated, compatible (HDPE or glass), sealed container.To prevent leaks and reactions with incompatible container materials[1][5].
Labeling "Hazardous Waste," full chemical name, all components and concentrations, accumulation start date.Regulatory compliance and safety for all handlers[1][5].
Storage Designated Satellite Accumulation Area (SAA), away from incompatible materials, with secondary containment.To ensure safe temporary storage and prevent accidental spills or reactions[2][5].
Final Disposal Through a certified hazardous waste vendor for incineration or other approved methods.To ensure environmentally sound and legally compliant disposal[2].

V. Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound A Generate Waste (e.g., unused compound, contaminated labware, solutions) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Prepare a new, compatible waste container (HDPE/Glass) C->D Yes F Place waste into the dedicated container C->F No E Label Container: 'Hazardous Waste' Full Chemical Name Components & % Date D->E E->F G Securely cap the container F->G H Store container in designated Satellite Accumulation Area (SAA) G->H I Is container full or ready for disposal? H->I I->A No, continue accumulation J Follow institutional procedure to request waste pickup I->J Yes K Waste collected by certified hazardous waste vendor J->K L Final Disposal at licensed facility K->L

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with confidence, ensuring a safe and compliant laboratory environment.

References

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Navigating the Safe Handling of Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate: A Guide to Personal Protective Equipment and Emergency Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, a compound with potential applications in drug development, requires a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside essential logistical and emergency protocols, ensuring both personal safety and the integrity of your research.

Hazard Identification: Understanding the Risks

A closely related structure, Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate, is known to cause skin and eye irritation, and may lead to respiratory irritation[1]. It is prudent to assume similar hazards for this compound. The presence of the cyano group is of particular concern due to the potential for cyanide toxicity, which can occur through inhalation, ingestion, or skin contact and can rapidly become life-threatening[2][3]. Pyrazine derivatives themselves may also pose hazards, with many being classified as irritating to the respiratory system[4].

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and pain[1][5].

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract[1].

  • Cyanide Poisoning: A significant risk, with symptoms including dizziness, headache, rapid heart rate, shortness of breath, and in severe cases, seizures and loss of consciousness[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The minimum required PPE for any laboratory work includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes[6]. However, due to the specific hazards of this compound, enhanced protection is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides robust protection against incidental skin contact. The outer glove should be removed and replaced immediately if contamination occurs[6].
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or if there is a significant splash risk[6][7][8].
Body Protection Chemical-resistant lab coat or apronProtects skin and personal clothing from spills and contamination[7][9].
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles[7][9].

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Sequential process for safely putting on (donning) and taking off (doffing) personal protective equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations of the solid compound.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare a designated waste container for contaminated materials.

  • Handling:

    • Don all required PPE before entering the designated work area.

    • When weighing the solid, use a spatula and handle it gently to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Response: Immediate Actions are Critical

In the event of an exposure, a rapid and informed response is paramount.

Exposure Scenarios and First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with copious amounts of water for at least 15-20 minutes[11]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1] If breathing is difficult or has stopped, administer high-flow oxygen and begin cardiopulmonary resuscitation (CPR) if necessary.[10] Do not perform mouth-to-mouth resuscitation.[10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In all cases of suspected cyanide exposure, call emergency services immediately and inform them of the nature of the chemical exposure. Antidotes for cyanide poisoning should only be administered by trained medical professionals.[3][10]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of cyanide-containing and pyrazine derivative waste.

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Monash University.
  • Health and Safety Executive and National Poisons Information Service.
  • Environmental Health and Safety.
  • Centers for Disease Control and Prevention. Cyanide | Chemical Emergencies.
  • Medscape.
  • YouTube. Personal Protective Equipment (PPE)
  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • AK Scientific, Inc. Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)
  • Lab Manager. Personal Protective Equipment (PPE)
  • UAH.
  • New Jersey Department of Health.
  • RBNAinfo.
  • National Center for Biotechnology Information. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.